molecular formula C5H11NO B1222117 5-Aminopentanal CAS No. 14049-15-1

5-Aminopentanal

Cat. No.: B1222117
CAS No.: 14049-15-1
M. Wt: 101.15 g/mol
InChI Key: SZBGXBOFCGNPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminopentanal (CAS 14049-15-1) is a solid compound with a molecular weight of 101.15 g/mol and the molecular formula C5H11NO . This biochemical serves as a critical metabolic intermediate in significant research pathways, particularly in the biosynthesis of valuable nitrogen-containing compounds. Its primary research value lies in its role as a direct precursor in the synthesis of Δ¹-piperideine, a key intermediate for Lycopodium alkaloids such as Huperzine A, a compound studied for its potential in neurological research . Furthermore, this compound is a central metabolite in the cadaverine-mediated degradation pathway of L-lysine, which is an important artificial synthetic route for the production of 5-aminovalerate (5AVA), a platform chemical for bioplastics like nylon-5 . The compound is generated through the oxidative deamination of cadaverine, a reaction catalyzed by copper amine oxidase (CAO) enzymes found in both plants and microorganisms . In engineered microbial systems, such as E. coli , this pathway is leveraged for the bio-based production of valuable chemicals from renewable feedstocks . Researchers utilize this compound to study these biosynthetic pathways and to develop sustainable methods for chemical production. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-aminopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGXBOFCGNPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332133
Record name 5-Aminopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminopentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14049-15-1
Record name 5-Aminopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminopentanal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 5-Aminopentanal from L-lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopentanal is a critical intermediate in the biosynthesis of L-lysine-derived alkaloids and a valuable precursor for the production of platform chemicals like 5-aminovalerate (5AVA), a monomer for bio-based polyamides.[1] This technical guide provides an in-depth overview of the primary synthetic routes from L-lysine to this compound, with a focus on enzymatic methodologies. It includes a comparative analysis of key pathways, detailed experimental protocols derived from published literature, and quantitative data to inform research and development efforts.

Introduction

The conversion of renewable feedstocks into valuable chemicals is a cornerstone of sustainable industrial chemistry. L-lysine, an amino acid produced on a large scale through fermentation, represents a key bio-based starting material. Its conversion to this compound opens avenues for the synthesis of a range of nitrogen-containing compounds. This compound is a reactive omega-aminoaldehyde that serves as a branch-point metabolite.[2] Its aldehyde functionality allows for further chemical modifications, while the primary amine provides a site for amidation and other reactions. This guide focuses on the enzymatic synthesis of this compound from L-lysine, highlighting two principal pathways: the cadaverine-mediated route and a direct oxidation route that bypasses cadaverine.

Enzymatic Synthesis Pathways from L-Lysine

The biosynthesis of this compound from L-lysine is predominantly achieved through two distinct enzymatic cascades.

Pathway 1: The Cadaverine-Mediated Route

This well-established pathway involves a two-step enzymatic conversion. First, L-lysine undergoes decarboxylation to form cadaverine (pentane-1,5-diamine), a reaction catalyzed by lysine decarboxylase (LDC). Subsequently, cadaverine is subjected to oxidative deamination to yield this compound. This second step can be catalyzed by either a copper amine oxidase (CAO) or a putrescine transaminase (PatA).[1]

  • Step 1: Decarboxylation of L-lysine

    • Enzyme: Lysine Decarboxylase (LDC)

    • Reaction: L-lysine → Cadaverine + CO₂

  • Step 2: Oxidative Deamination of Cadaverine

    • Enzyme Option A: Copper Amine Oxidase (CAO)

    • Reaction: Cadaverine + O₂ + H₂O → this compound + NH₃ + H₂O₂

    • Enzyme Option B: Putrescine Transaminase (PatA)

    • Reaction: Cadaverine + α-ketoglutarate → this compound + L-glutamate

Cadaverine_Mediated_Pathway L-lysine L-lysine Cadaverine Cadaverine L-lysine->Cadaverine Lysine Decarboxylase (LDC) This compound This compound Cadaverine->this compound Copper Amine Oxidase (CAO) or Putrescine Transaminase (PatA)

Pathway 2: Direct Oxidation Route (Cadaverine Bypass)

This more direct, artificial pathway bypasses the formation of cadaverine. It begins with the oxidation of L-lysine at the alpha-carbon to form 2-keto-6-aminocaproate, a reaction catalyzed by L-lysine α-oxidase (RaiP). The intermediate, 2-keto-6-aminocaproate, is then decarboxylated by an α-ketoacid decarboxylase (KivD) to produce this compound.[1][3]

  • Step 1: α-Oxidation of L-lysine

    • Enzyme: L-lysine α-oxidase (RaiP)

    • Reaction: L-lysine + O₂ → 2-keto-6-aminocaproate + NH₃ + H₂O₂

  • Step 2: Decarboxylation of 2-keto-6-aminocaproate

    • Enzyme: α-ketoacid decarboxylase (KivD)

    • Reaction: 2-keto-6-aminocaproate → this compound + CO₂

Direct_Oxidation_Pathway L-lysine L-lysine 2-keto-6-aminocaproate 2-keto-6-aminocaproate L-lysine->2-keto-6-aminocaproate L-lysine α-oxidase (RaiP) This compound This compound 2-keto-6-aminocaproate->this compound α-ketoacid decarboxylase (KivD)

Quantitative Data and Performance Metrics

The majority of published quantitative data focuses on the downstream product, 5-aminovalerate (5AVA), due to its industrial relevance and greater stability compared to this compound. However, these studies provide valuable insights into the efficiency of the enzymatic steps leading to this compound.

PathwayHost OrganismKey EnzymesProduct MeasuredTiter (g/L)Molar Yield (mol/mol)Reference
Cadaverine-MediatedE. coliLdcC, PatAThis compound12.8Not Reported[1]
Direct OxidationE. coliRaiP, KivD, PadA5-Aminovalerate52.24Not Reported[3]
Cadaverine-MediatedC. glutamicumLdcC, PatA5-AminovalerateNot ReportedNot Reported[1]
Direct OxidationE. coliRaiP5-Aminovalerate29.120.44[4]

Note: The titer for this compound is reported in one instance, highlighting the potential of the cadaverine-mediated pathway for its accumulation. The data for 5-aminovalerate indicates the high efficiency of the upstream enzymatic conversions to this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound using whole-cell biocatalysis, a common approach in the literature that avoids enzyme purification.

Whole-Cell Biocatalysis via the Cadaverine-Mediated Pathway

This protocol is adapted from studies focused on producing cadaverine and its derivatives.

1. Strain and Culture Preparation:

  • Host Strain: Escherichia coli engineered to overexpress a lysine decarboxylase (LDC) and a copper amine oxidase (CAO) or putrescine transaminase (PatA). To prevent product degradation, genes responsible for further metabolism of this compound may be knocked out.

  • Culture Medium: A standard rich medium such as LB or a defined minimal medium supplemented with glucose.

  • Cultivation: Grow the engineered E. coli strain in a fermenter at 30-37°C with controlled pH (typically 7.0-8.0) and aeration. Induce protein expression with an appropriate inducer (e.g., IPTG) when the culture reaches a suitable cell density (e.g., OD₆₀₀ of 0.6-0.8).

2. Bioconversion Reaction:

  • Reaction Buffer: Phosphate buffer (50-100 mM, pH 7.0-8.0).

  • Substrate: L-lysine (e.g., 10-50 g/L).

  • Procedure:

    • Harvest the induced cells by centrifugation.

    • Wash the cell pellet with the reaction buffer.

    • Resuspend the cells in the reaction buffer to a desired cell density.

    • Add L-lysine to initiate the reaction. If using a transaminase, a co-substrate such as α-ketoglutarate is required.

    • Incubate the reaction mixture at 30-37°C with agitation.

    • Monitor the reaction progress by periodically analyzing samples for L-lysine consumption and this compound formation using techniques like HPLC or GC-MS after derivatization.

Whole-Cell Biocatalysis via the Direct Oxidation Pathway

This protocol is based on the production of 5AVA, where this compound is a key intermediate.

1. Strain and Culture Preparation:

  • Host Strain: E. coli engineered to co-express L-lysine α-oxidase (RaiP) and an α-ketoacid decarboxylase (KivD). It is also beneficial to co-express a catalase (e.g., KatE) to mitigate the toxic effects of hydrogen peroxide, a byproduct of the RaiP reaction.[1][3]

  • Culture and Induction: Follow a similar procedure as described in section 4.1.

2. Bioconversion Reaction:

  • Reaction Buffer: Phosphate or Tris-HCl buffer (pH 7.5-8.5).

  • Substrate: L-lysine (e.g., 10-50 g/L).

  • Procedure:

    • Prepare the whole-cell biocatalyst as described in section 4.1.

    • Initiate the reaction by adding L-lysine to the cell suspension.

    • Ensure adequate aeration to supply the oxygen required for the L-lysine α-oxidase reaction.

    • Maintain the reaction temperature at around 37°C.

    • Monitor the formation of this compound. Due to its potential for rapid conversion to 5-aminovalerate by endogenous aldehyde dehydrogenases, timely analysis is crucial.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioconversion cluster_analysis Analysis and Purification Strain_Selection Engineered E. coli Strain Selection Cultivation Cultivation and Induction Strain_Selection->Cultivation Harvesting Cell Harvesting and Washing Cultivation->Harvesting Reaction_Setup Reaction Setup (Buffer, Cells) Harvesting->Reaction_Setup Substrate_Addition L-lysine Addition Reaction_Setup->Substrate_Addition Incubation Incubation (Temperature, Agitation) Substrate_Addition->Incubation Monitoring Reaction Monitoring (HPLC, GC-MS) Incubation->Monitoring Purification Product Purification Monitoring->Purification

Purification and Characterization

The purification of this compound is challenging due to its reactive aldehyde group, which can participate in self-polymerization or side reactions.

1. Proposed Purification Strategy:

  • Initial Separation: Remove the biocatalyst (whole cells) from the reaction mixture by centrifugation or microfiltration.

  • Protection of the Aldehyde (Optional but Recommended): To improve stability, the aldehyde group can be temporarily protected, for example, by forming a reversible derivative like a bisulfite adduct or an acetal.

  • Chromatographic Separation: Ion-exchange chromatography can be employed to separate the positively charged this compound (or its protected form) from unreacted L-lysine and other charged byproducts. Reversed-phase chromatography may also be applicable, depending on the chosen protective group.

  • Deprotection and Final Purification: If a protective group was used, it would be removed in the final step, followed by a final purification step such as distillation under reduced pressure or crystallization of a suitable salt.

2. Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine and aldehyde).

Conclusion

The enzymatic synthesis of this compound from L-lysine presents a promising bio-based route to this valuable chemical intermediate. Both the cadaverine-mediated and direct oxidation pathways have been successfully demonstrated, primarily within the context of 5-aminovalerate production. While challenges remain, particularly concerning the isolation and stability of this compound, ongoing research in enzyme engineering and bioprocess optimization is expected to overcome these hurdles. This guide provides a foundational understanding of the available synthetic strategies and experimental considerations for researchers and professionals in the field of biotechnology and drug development.

References

The Central Role of 5-Aminopentanal in Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopentanal is a critical, yet transient, intermediate in the biosynthesis of a diverse array of lysine-derived alkaloids. Formed from the oxidative deamination of cadaverine, this amino-aldehyde serves as the immediate precursor to the pivotal cyclic imine, Δ¹-piperideine. This document provides a comprehensive technical overview of the biosynthesis of this compound, its enzymatic regulation, and its subsequent transformation into various alkaloid scaffolds, including those of the piperidine, quinolizidine, and Lycopodium classes. Detailed experimental protocols for the key enzymes involved, quantitative data on enzyme kinetics and product yields, and workflow visualizations are presented to facilitate further research and application in drug development and synthetic biology.

Introduction

Alkaloids represent a vast and structurally diverse group of plant secondary metabolites, many of which possess significant pharmacological properties. A substantial subset of these compounds, including the potent acetylcholinesterase inhibitor huperzine A and the neurotoxin anabasine, derive their core structures from the essential amino acid L-lysine. The biosynthetic pathway from lysine to these complex alkaloids proceeds through a series of key intermediates, with this compound positioned at a crucial metabolic branch point. Understanding the formation and fate of this compound is paramount for elucidating the intricate mechanisms of alkaloid biosynthesis and for harnessing these pathways for the production of valuable pharmaceuticals.

The Biosynthetic Pathway of this compound

The canonical pathway for this compound biosynthesis begins with the decarboxylation of L-lysine to cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC), a pyridoxal phosphate (PLP)-dependent enzyme. Subsequently, a copper amine oxidase (CuAO) facilitates the oxidative deamination of cadaverine, yielding this compound, ammonia, and hydrogen peroxide. Due to its inherent instability, this compound spontaneously cyclizes via an intramolecular Schiff base formation to produce Δ¹-piperideine, the direct precursor for a multitude of alkaloids.[1][2]

Recent research has also uncovered an alternative, more direct route to Δ¹-piperideine in certain plant species, such as Flueggea suffruticosa. This pathway is catalyzed by a single PLP-dependent enzyme, Δ¹-piperideine synthase (PS), which directly converts lysine to Δ¹-piperideine through an oxidative deamination mechanism without the release of a free cadaverine intermediate.[3]

dot

Biosynthetic Pathway of this compound cluster_classical Classical Pathway cluster_direct Direct Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) PLP Aminopentanal This compound Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) O₂, H₂O Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Alkaloids Piperidine, Quinolizidine, Lycopodium Alkaloids Piperideine->Alkaloids Downstream Enzymes Lysine2 L-Lysine Piperideine2 Δ¹-Piperideine Lysine2->Piperideine2 Δ¹-Piperideine Synthase (PS) PLP, O₂ Piperideine2->Alkaloids

Caption: Biosynthesis of this compound and its conversion to Δ¹-piperideine.

Quantitative Data

Enzyme Kinetics

The efficiency of the initial steps of the pathway is governed by the kinetic properties of lysine decarboxylase (LDC) and copper amine oxidase (CuAO). The following table summarizes the kinetic parameters for L/ODC (an enzyme with both lysine and ornithine decarboxylase activity) from several quinolizidine alkaloid-producing plants.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
Lupinus angustifolius (La-L/ODC)L-Lysine2.372.32979[4]
Sophora flavescens (Sf-L/ODC)L-Lysine2.101.18562[4]
Echinosophora koreensis (Ek-L/ODC)L-Lysine3.851.95506[4]

Detailed kinetic data for plant-derived CuAO with cadaverine as a substrate is less readily available in the literature. However, these enzymes are known to efficiently catalyze the oxidative deamination of diamines like cadaverine.[5][6]

Product Yields

The conversion of precursors to downstream alkaloids is a critical parameter in understanding pathway flux and for biotechnological applications.

Precursor/SystemProductYieldReference
Transgenic Nicotiana tabacum hairy roots expressing bacterial LDCCadaverine~700 µg/g dry mass (a ~14-fold increase)[7]
Transgenic Nicotiana tabacum hairy roots expressing bacterial LDCAnabasine~3-fold increase over control[7]
Colletotrichum kahawae fermentation supplemented with L-lysineHuperzine A50.17 µg/g dry cell weight[8]
Colletotrichum kahawae fermentation supplemented with Huperzia serrata extractsHuperzine A255.32 µg/g dry cell weight[8]

Experimental Protocols

Heterologous Expression and Purification of Lysine Decarboxylase (LDC)

This protocol describes the expression of a plant LDC in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the LDC gene insert (e.g., pET vector with an N-terminal His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transform the expression vector into competent E. coli cells.

  • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged LDC with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Dialyze the purified protein against a suitable storage buffer.

dot

Enzyme_Purification_Workflow start Start transformation Transformation of Expression Vector into E. coli start->transformation starter_culture Overnight Starter Culture transformation->starter_culture large_scale_culture Large-Scale Culture Growth starter_culture->large_scale_culture induction Induction with IPTG large_scale_culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis clarification Lysate Clarification lysis->clarification chromatography Ni-NTA Affinity Chromatography clarification->chromatography wash Wash Unbound Proteins chromatography->wash elution Elution of Tagged Protein wash->elution analysis SDS-PAGE Analysis elution->analysis end Purified Enzyme analysis->end

Caption: Workflow for heterologous expression and purification of LDC.

Spectrophotometric Assay for Lysine Decarboxylase (LDC) Activity

This assay measures the decrease in lysine concentration over time.

Materials:

  • Purified LDC enzyme

  • Reaction buffer (e.g., 0.1 M potassium phosphate, pH 6.0)

  • L-lysine solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • Lysine oxidase and horseradish peroxidase

  • Chromogenic substrate for peroxidase (e.g., ABTS)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, L-lysine, and PLP.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified LDC enzyme.

  • At specific time points, take aliquots of the reaction mixture and stop the reaction by heating (e.g., 90°C for 5 minutes).

  • Centrifuge the samples to pellet any precipitated protein.

  • To determine the remaining L-lysine concentration, add lysine oxidase and horseradish peroxidase, followed by the chromogenic substrate.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogen.

  • Calculate the LDC activity based on the rate of lysine consumption.

Spectrophotometric Assay for Copper Amine Oxidase (CuAO) Activity

This assay measures the production of hydrogen peroxide, a product of the CuAO reaction.

Materials:

  • Plant tissue extract or purified CuAO

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Cadaverine solution

  • Horseradish peroxidase

  • Chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine and a phenolic compound)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, horseradish peroxidase, and the chromogenic substrate.

  • Add the plant tissue extract or purified CuAO to the reaction mixture.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the cadaverine solution.

  • Monitor the increase in absorbance over time at the wavelength corresponding to the oxidized chromogen.

  • Calculate the CuAO activity based on the rate of absorbance change, using the molar extinction coefficient of the oxidized chromogen.

Analytical Detection of this compound and Δ¹-Piperideine by GC-MS

This method allows for the identification and relative quantification of the key intermediates.

Materials:

  • Plant extract

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Extraction: Homogenize the plant tissue and perform a liquid-liquid extraction. To extract the free base forms of the amines, basify the aqueous sample with NaOH (pH > 10) and extract with dichloromethane.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the concentrated extract into the GC-MS.

    • Separation: Use a suitable temperature program to separate the components. For example, an initial temperature of 50°C held for 1 minute, followed by a ramp to 320°C at 10°C/min.

    • Detection: Use electron impact (EI) ionization and scan a mass range of m/z 50-550.

  • Identification: Identify this compound and Δ¹-piperideine (often detected as its dimer) by comparing their retention times and mass spectra to those of authentic standards or by library matching.

Logical Relationships and Workflows

The elucidation of the role of this compound in alkaloid biosynthesis follows a logical workflow that integrates molecular biology, biochemistry, and analytical chemistry.

dot

Alkaloid_Biosynthesis_Elucidation cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo/Ex Vivo Analysis transcriptome_analysis Transcriptome Analysis (Gene Identification) sequence_analysis Sequence & Structural Analysis transcriptome_analysis->sequence_analysis cloning Gene Cloning & Heterologous Expression sequence_analysis->cloning purification Enzyme Purification cloning->purification enzyme_assay Enzyme Assays (Kinetics) purification->enzyme_assay pathway_elucidation Pathway Elucidation & Model Building enzyme_assay->pathway_elucidation transient_expression Transient Expression in Plants metabolite_profiling Metabolite Profiling (LC-MS, GC-MS) transient_expression->metabolite_profiling metabolite_profiling->pathway_elucidation isotope_labeling Isotope Labeling Studies isotope_labeling->metabolite_profiling

Caption: Workflow for the elucidation of an alkaloid biosynthetic pathway.

Conclusion

This compound occupies a pivotal position in the biosynthesis of a wide range of lysine-derived alkaloids. Its formation via the classical LDC/CuAO pathway or the more recently discovered direct PS pathway highlights the metabolic plasticity of plants in generating key biosynthetic intermediates. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate this pathway, characterize novel enzymes, and engineer the production of medicinally important alkaloids. Future research should focus on obtaining more detailed kinetic data for all enzymes in the pathway and on elucidating the regulatory mechanisms that control the flux of metabolites through this central biosynthetic hub.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminopentanal is a bifunctional molecule of significant interest in both biochemical and synthetic chemistry. As a key metabolic intermediate in the biosynthesis of lysine-derived alkaloids, it serves as a crucial precursor to a wide range of biologically active compounds. Furthermore, its role as a building block for advanced biomaterials, such as polyamides, highlights its industrial relevance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and synthesis of this compound, tailored for professionals in research and drug development. Detailed summaries of its biological significance, experimental protocols for its synthesis, and its spectroscopic profile are presented to facilitate its application in scientific endeavors.

Chemical Structure and Identifiers

This compound is an omega-aminoaldehyde, meaning it possesses both a primary amine and an aldehyde functional group, separated by a four-carbon aliphatic chain. This dual functionality is key to its chemical reactivity and biological roles.

Identifier Value Reference
IUPAC Name This compound[1][2][3][4]
CAS Number 14049-15-1[1][3][4]
Molecular Formula C₅H₁₁NO[1][2][3][4]
Canonical SMILES C(CCN)CC=O[3][5]
InChI InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2[1][2][3][6]
InChIKey SZBGXBOFCGNPEU-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a solid at room temperature. Many of its properties are predicted values based on computational models, reflecting its nature as a reactive intermediate.

Property Value Reference
Molecular Weight 101.15 g/mol [1][2][3][4]
Physical Description Solid[3][4][7]
Melting Point 39 °C[8]
Boiling Point (Predicted) 172.3 ± 23.0 °C (at 760 mmHg)[8][9]
Density (Predicted) 0.902 ± 0.06 g/cm³[8]
pKa (Predicted) 10.32 ± 0.10[8]
XLogP3 -0.6[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 4[5]

Reactivity and Chemical Behavior

The chemistry of this compound is dominated by its aldehyde and primary amine groups. It can undergo oxidation, reduction, substitution, and intramolecular cyclization.

  • Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid, forming 5-aminovalerate (5AVA), a valuable monomer for bioplastics like nylon-5.[1][2] This reaction can be catalyzed by enzymes such as aldehyde dehydrogenase.[1]

  • Reduction : The aldehyde can be reduced to a primary alcohol, yielding 5-amino-1-pentanol, another important chemical intermediate.[1][2]

  • Substitution (Schiff Base Formation) : The aldehyde functionality reacts with primary amines, including its own amino group or external amines, to form imines, also known as Schiff bases.[1]

  • Intramolecular Cyclization : In aqueous solution, this compound exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine. This cyclization is a critical step in the biosynthesis of many piperidine and quinolizidine alkaloids.[1][2]

G cluster_main This compound Reactions cluster_products AP H₂N-(CH₂)₄-CHO This compound Ox H₂N-(CH₂)₄-COOH 5-Aminovalerate AP->Ox Oxidation (+[O]) Red H₂N-(CH₂)₄-CH₂OH 5-Amino-1-pentanol AP->Red Reduction (+[H]) Cyc Δ¹-Piperideine (Cyclic Schiff Base) AP->Cyc Intramolecular Cyclization Sub R-N=CH-(CH₂)₄-NH₂ Schiff Base AP->Sub Substitution (+R-NH₂)

Key chemical reactions of this compound.

Biological Significance and Metabolic Pathways

This compound is a central metabolite in the biosynthesis of a diverse family of lysine-derived alkaloids, which exhibit a wide range of pharmacological properties.[1][10] It is primarily synthesized from the essential amino acid L-lysine in plants and microorganisms.[1][2]

The principal biosynthetic route involves two key enzymatic steps:

  • Decarboxylation of L-lysine : The enzyme L-lysine decarboxylase (LDC) removes the carboxyl group from L-lysine to produce cadaverine.[1]

  • Oxidative Deamination of Cadaverine : A copper amine oxidase (CAO) then catalyzes the oxidative deamination of cadaverine to form this compound.[1][2][7]

This newly formed this compound serves as the direct precursor to the Δ¹-piperideine ring, which is the foundational scaffold for piperidine, quinolizidine, and lycopodium alkaloids, including medicinally relevant compounds like Huperzine A, used in the treatment of Alzheimer's disease.[1][2]

G Lys L-Lysine Cad Cadaverine Lys->Cad Lysine Decarboxylase (LDC) -CO₂ AP This compound Cad->AP Copper Amine Oxidase (CAO) +O₂, +H₂O; -NH₃, -H₂O₂ Alkaloids Δ¹-Piperideine → Piperidine, Quinolizidine, & Lycopodium Alkaloids AP->Alkaloids Spontaneous Cyclization

Biosynthetic pathway of this compound from L-lysine.

Experimental Protocols

Biocatalytic Synthesis from L-Lysine

This protocol describes a whole-cell biocatalytic process using engineered Escherichia coli to produce this compound as an intermediate, which is then typically oxidized to 5-aminovalerate (5AVA). High titers of the intermediate can be achieved.[1]

  • Objective : To produce this compound from L-lysine using an engineered microbial host.

  • Principle : This pathway utilizes two key enzymes heterologously expressed in E. coli: L-lysine decarboxylase (LdcC) and putrescine transaminase (PatA). LdcC converts L-lysine to cadaverine, and PatA converts cadaverine to this compound.

  • Methodology :

    • Strain Preparation : Utilize an E. coli strain engineered to overexpress the genes for LdcC and PatA. The strain should be grown in a suitable fermentation medium (e.g., containing tryptone, yeast extract, glucose, and necessary salts).[9]

    • Induction : When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.5), induce protein expression by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

    • Biotransformation : After induction, add the substrate, L-lysine, to the culture. The biotransformation is typically carried out in a controlled fermenter.

    • Fermentation Conditions : Maintain the culture at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0-8.0) with adequate aeration.[1] For high-density cultures, a fed-batch strategy is employed, where a concentrated feed of glucose and L-lysine is added over time to sustain cell growth and product formation.[9][11][12]

    • Monitoring : Monitor the concentration of L-lysine, cadaverine, and the product (this compound or its derivative 5AVA) using methods like HPLC or LC-MS.

    • Purification : Since this compound is a reactive intermediate, it is often converted in situ to a more stable product like 5AVA or 5-amino-1-pentanol for easier recovery. If isolation of this compound is required, derivatization (e.g., with o-phenylenediamine) may be necessary to stabilize the aldehyde for purification by chromatography.[1]

Chemical Synthesis from 3,4-Dihydro-2H-pyran

This two-step chemical synthesis route provides a non-biological pathway to this compound (as an intermediate) and its reduced product, 5-amino-1-pentanol. The methodology is based on patent literature.[1][2]

  • Objective : To synthesize 5-amino-1-pentanol via a this compound intermediate starting from 3,4-dihydro-2H-pyran.

  • Principle : The process involves an initial hydration of the enol ether to form a cyclic hemiacetal, which exists in equilibrium with its open-chain hydroxy aldehyde form. This intermediate is then subjected to reductive amination.

  • Methodology :

    • Step 1: Hydration of 3,4-Dihydro-2H-pyran :

      • In a high-pressure reactor, charge 3,4-dihydro-2H-pyran and water.

      • Pressurize the reactor with an inert gas (e.g., N₂) to ≤3 MPa.

      • Heat the mixture to 60–120°C and stir for 0.5–10 hours.[2] This reaction yields 2-hydroxytetrahydropyran, which is in equilibrium with its ring-opened tautomer, 5-hydroxypentanal.

    • Step 2: Reductive Amination :

      • To the aqueous solution of 2-hydroxytetrahydropyran, add aqueous ammonia and a heterogeneous catalyst (e.g., a supported Ni/Co-based catalyst).[1][2] A Ni-Al₂O₃ catalyst has shown high efficacy.[10][13]

      • Pressurize the reactor with hydrogen to a pressure of approximately 2 MPa.

      • Heat the reaction mixture to 60–120°C and stir for 1–6 hours.[2] The 5-hydroxypentanal intermediate is first converted to an imine (or enamine), which is then catalytically hydrogenated to form this compound. The aldehyde group of this compound is subsequently reduced under the same conditions to yield the final product, 5-amino-1-pentanol.

    • Workup and Purification : After cooling and depressurizing the reactor, the catalyst is removed by filtration. The aqueous solution can be concentrated, and the final product, 5-amino-1-pentanol, can be purified by distillation under reduced pressure.

G Start 3,4-Dihydro-2H-pyran Inter1 2-Hydroxytetrahydropyran (in equilibrium with 5-Hydroxypentanal) Start->Inter1 Step 1: Hydration + H₂O 60-120°C, ≤3 MPa Inter2 This compound (transient intermediate) Inter1->Inter2 Step 2: Reductive Amination + NH₃, H₂ Ni/Co Catalyst, 60-120°C End 5-Amino-1-pentanol Inter2->End In-situ Reduction

Chemical synthesis workflow for 5-amino-1-pentanol.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not widely available due to its reactive nature. The following table summarizes the expected spectroscopic features based on its known structure and general principles of NMR and IR spectroscopy.[14]

Technique Functional Group Expected Chemical Shift / Frequency Description
¹H NMR Aldehyde (-CHO)δ 9.5 - 9.8 ppmSinglet or triplet (if coupled to α-protons). Highly deshielded.
Methylene (α to -CHO)δ 2.4 - 2.6 ppmMultiplet, deshielded by the adjacent carbonyl group.
Methylene (α to -NH₂)δ 2.7 - 3.0 ppmTriplet, deshielded by the electronegative nitrogen atom.
Other Methylene (-CH₂-)δ 1.4 - 1.8 ppmMultiplets, in the typical aliphatic region.
Amine (-NH₂)δ 0.5 - 4.0 ppmBroad singlet, position is concentration and solvent dependent. Disappears upon D₂O exchange.
¹³C NMR Aldehyde Carbonyl (C=O)δ 200 - 205 ppmVery deshielded, characteristic of aldehydes.
Carbon (α to -NH₂)δ 40 - 45 ppmShielded relative to other carbons due to the amine group.
Carbon (α to -CHO)δ 42 - 48 ppmDeshielded due to the carbonyl group.
Other Aliphatic Carbonsδ 20 - 35 ppmResonances for the remaining methylene carbons in the chain.
IR Spectroscopy N-H Stretch (Primary Amine)3300 - 3500 cm⁻¹Two distinct, sharp-to-medium bands (asymmetric and symmetric stretching).
C-H Stretch (Alkane)2850 - 2960 cm⁻¹Medium-to-strong bands.
C-H Stretch (Aldehyde)2720 & 2820 cm⁻¹Two characteristic weak bands (Fermi resonance).
C=O Stretch (Aldehyde)1720 - 1740 cm⁻¹Strong, sharp absorption band.
N-H Bend (Scissoring)1590 - 1650 cm⁻¹Medium absorption band.

Applications in Research and Drug Development

This compound is a valuable molecule for researchers and drug development professionals due to its versatile chemical nature and central role in natural product biosynthesis.

  • Precursor for Natural Products : It is a fundamental building block in the biosynthesis of numerous alkaloids.[3][4] Understanding and utilizing its chemistry is essential for the synthesis of natural product analogs with potential therapeutic activities, such as anticancer or anti-Alzheimer's effects.[1]

  • Platform Chemical for Biopolymers : Through its oxidation product, 5-aminovalerate, it provides a renewable route to bio-based polyamides, contributing to the development of sustainable materials.[1][2]

  • Tool for Metabolic Engineering : As a key intermediate, this compound is a target for metabolic engineering efforts to produce valuable chemicals from renewable feedstocks like glucose or lysine.[9][15]

  • Drug Discovery Scaffold : The bifunctional nature of this compound allows it to be incorporated into various molecular scaffolds, making it a potentially useful starting material for creating libraries of novel compounds for drug screening. The presence of a primary amine is particularly important, as nitrogen-containing functional groups are prevalent in over a third of drug candidates due to their ability to form key interactions with biological targets like proteins and enzymes.[16]

References

5-Aminopentanal as a Precursor to 5-Aminovalerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of 5-aminopentanal to 5-aminovalerate, a critical transformation in both biological pathways and chemical synthesis. 5-Aminovalerate is a valuable platform chemical and a precursor for various pharmaceuticals and polyamides.[1][2][3] This document details both biocatalytic and chemical methodologies for this conversion, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction to the Conversion

This compound is a key intermediate in the catabolism of L-lysine, particularly through the cadaverine pathway.[1][3] Its subsequent oxidation to 5-aminovalerate is a crucial step in producing this versatile C5 platform chemical.[2] The conversion can be achieved through both enzymatic and chemical means, each with distinct advantages and applications.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the precursor and the product is essential for developing and optimizing conversion and purification processes.

PropertyThis compound5-Aminovalerate (5-Aminopentanoic acid)
Molecular Formula C₅H₁₁NOC₅H₁₁NO₂
Molecular Weight 101.15 g/mol [3]117.15 g/mol
CAS Number 14049-15-1[3]660-88-8
Appearance Solid[3]Solid
Boiling Point Not AvailableDecomposes
Melting Point Not Available157-158 °C
Solubility in Water Not AvailableSoluble
pKa Not AvailablepKa1 ≈ 4.2 (carboxyl), pKa2 ≈ 10.8 (amino)

Biocatalytic Conversion of this compound to 5-Aminovalerate

The enzymatic oxidation of this compound to 5-aminovalerate is a key step in engineered metabolic pathways for the production of 5-aminovalerate from renewable feedstocks like L-lysine.[2] This bioconversion is typically catalyzed by aldehyde dehydrogenases (ALDHs).

Signaling and Metabolic Pathways

The conversion of this compound to 5-aminovalerate is a central step in the cadaverine-mediated pathway of L-lysine degradation. This pathway is found in various microorganisms and has been engineered in industrial strains like Escherichia coli and Corynebacterium glutamicum for the production of 5-aminovalerate.[1][4]

Two primary biosynthetic routes from L-lysine converge on this compound as a key intermediate:

  • Cadaverine-Mediated Pathway: L-lysine is first decarboxylated to cadaverine by lysine decarboxylase (LdcC). Cadaverine is then deaminated by a putrescine transaminase (PatA) or a putrescine oxidase (Puo) to yield this compound.[1][4][5]

  • 2-Keto-6-Aminocaproate-Mediated Pathway: L-lysine is deaminated by L-lysine α-oxidase (RaiP) to form 2-keto-6-aminocaproate, which is then decarboxylated by α-ketoacid decarboxylase (KivD) to produce this compound.[2]

In both pathways, the final step is the oxidation of this compound to 5-aminovalerate, a reaction catalyzed by an aldehyde dehydrogenase (ALDH), such as PatD or PadA.[2][5]

Metabolic Pathways to 5-Aminovalerate cluster_0 Cadaverine-Mediated Pathway cluster_1 2-Keto-6-Aminocaproate-Mediated Pathway Lysine_cad L-Lysine Cadaverine Cadaverine Lysine_cad->Cadaverine Lysine Decarboxylase (LdcC) Aminopentanal_cad This compound Cadaverine->Aminopentanal_cad Putrescine Transaminase (PatA) / Putrescine Oxidase (Puo) Aminovalerate 5-Aminovalerate Aminopentanal_cad->Aminovalerate Aldehyde Dehydrogenase (PatD/PadA) Lysine_keto L-Lysine Keto_amino 2-Keto-6-aminocaproate Lysine_keto->Keto_amino L-lysine α-oxidase (RaiP) Aminopentanal_keto This compound Keto_amino->Aminopentanal_keto α-ketoacid decarboxylase (KivD) Aminopentanal_keto->Aminovalerate Aldehyde Dehydrogenase (PadA)

Biosynthetic routes to 5-aminovalerate.
Quantitative Data from Biocatalytic Approaches

Various studies have reported the production of 5-aminovalerate from L-lysine using engineered microorganisms, with this compound as an intermediate. The table below summarizes some of the reported titers and yields.

Host OrganismPathway EngineeredTiter (g/L)Molar Yield (mol/mol)Reference
Escherichia coliCadaverine-mediated (ldcC, patA, patD)~5.10.13(Jorge et al., 2017)[4]
Escherichia coli2-Keto-6-aminocaproate-mediated (RaiP, KivD, PadA)52.240.38(Cheng et al., 2021)[2]
Corynebacterium glutamicumCadaverine-mediated (ldcC, puo, patD)3.70.09(Haupka et al., 2020)[5]
Corynebacterium glutamicumL-lysine 2-monooxygenase (davB) & δ-aminovaleramidase (davA)33.10.10(Shin et al., 2016)
Experimental Protocols

This protocol is a generalized procedure based on methodologies reported for engineered E. coli.

I. Strain Cultivation and Induction:

  • Prepare an overnight culture of the engineered E. coli strain in LB medium containing the appropriate antibiotic at 37°C with shaking.

  • Inoculate a larger volume of production medium (e.g., a defined minimal medium with glucose) with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce the expression of the pathway enzymes by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue the cultivation at a lower temperature (e.g., 25-30°C) for a further 12-16 hours to allow for protein expression.

II. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Resuspend the cell pellet in the reaction buffer to the desired cell density (e.g., OD₆₀₀ of 50-100).

III. Bioconversion Reaction:

  • Add the L-lysine substrate to the cell suspension to the desired starting concentration (e.g., 10-100 g/L).

  • Incubate the reaction mixture at 30-37°C with shaking for 24-48 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of L-lysine and 5-aminovalerate by HPLC.

IV. Product Recovery:

  • Separate the cells from the reaction broth by centrifugation.

  • The supernatant containing the 5-aminovalerate can be further purified.

Whole-Cell Bioconversion Workflow cluster_0 Cell Growth and Induction cluster_1 Bioconversion cluster_2 Analysis and Purification Inoculation Inoculation Growth Growth Inoculation->Growth 37°C Induction Induction Growth->Induction OD600 0.6-0.8, Add IPTG Expression Expression Induction->Expression 25-30°C, 12-16h Harvesting Harvest and Wash Cells Expression->Harvesting Reaction Resuspend in Buffer + L-Lysine Harvesting->Reaction Incubation 30-37°C, 24-48h Reaction->Incubation Analysis HPLC Analysis Incubation->Analysis Purification Purification of 5-Aminovalerate Incubation->Purification

Workflow for whole-cell bioconversion.

This is a general spectrophotometric assay to determine the activity of ALDH with this compound as a substrate.

Materials:

  • Purified ALDH enzyme

  • This compound solution (substrate)

  • NAD⁺ or NADP⁺ solution (cofactor, depending on the enzyme's specificity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0-9.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the NAD(P)⁺ cofactor at a final concentration of 1-2 mM.

  • Add a specific amount of the purified ALDH enzyme to the cuvette.

  • Initiate the reaction by adding the this compound substrate to a final concentration in the range of its Kₘ (if known) or a saturating concentration (e.g., 1-10 mM).

  • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

  • Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for several minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Chemical Synthesis of 5-Aminovalerate from this compound

The chemical oxidation of this compound to 5-aminovalerate requires a mild oxidizing agent that selectively converts the aldehyde group without affecting the amino group.

Reaction Mechanism

Several mild oxidation methods for aldehydes are available. For amino aldehydes, a common challenge is the potential for side reactions involving the amino group. One suitable method is the use of silver oxide in an aqueous alkaline solution. The reaction proceeds via the formation of a hydrated aldehyde intermediate, which is then oxidized by silver(I) ions, leading to the formation of the carboxylate and metallic silver.

Chemical Oxidation of this compound This compound This compound Hydrated Aldehyde Hydrated Aldehyde This compound->Hydrated Aldehyde H2O 5-Aminovalerate 5-Aminovalerate Hydrated Aldehyde->5-Aminovalerate Ag2O, NaOH

References

The Enzymatic Conversion of Cadaverine to 5-Aminopentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of cadaverine to 5-aminopentanal, a critical reaction in various biological pathways and of significant interest in biotechnology and drug development. This document details the enzymes involved, their catalytic mechanisms, relevant metabolic pathways, quantitative data, and comprehensive experimental protocols.

Introduction

Cadaverine, a diamine produced from the decarboxylation of lysine, serves as a precursor for the synthesis of various alkaloids and as a building block for bio-based polymers.[1][2] The enzymatic oxidation of cadaverine to this compound is a key metabolic step, catalyzed primarily by a class of copper-containing amine oxidases.[3][4][5] This aldehyde is a reactive intermediate that can undergo further enzymatic or spontaneous reactions to form compounds like Δ¹-piperideine, a precursor to various alkaloids, or be further oxidized to 5-aminovalerate, a platform chemical for bioplastics.[3][6] Understanding and harnessing this enzymatic conversion is crucial for applications ranging from metabolic engineering to the development of novel therapeutics targeting amine oxidase activity.

Enzymes Catalyzing the Conversion

The primary enzymes responsible for the oxidative deamination of cadaverine are copper-containing amine oxidases (CuAOs). These enzymes utilize a copper ion and a topaquinone (TPQ) cofactor in their active site to catalyze the reaction.[5][7]

  • Diamine Oxidases (DAOs): These are the principal enzymes responsible for cadaverine catabolism in many organisms.[1][8] They exhibit a broad substrate specificity for diamines, including cadaverine and putrescine.[9] Human DAO, encoded by the AOC1 gene, plays a significant role in histamine metabolism but also acts on cadaverine.[8][9]

  • Lysyl Oxidase (LOX): While primarily known for its role in the cross-linking of collagen and elastin by oxidizing lysine residues in proteins, LOX can also act on soluble amines like cadaverine.[10][11][12] This activity is often utilized in in vitro assays to measure LOX activity.[10]

The general reaction catalyzed by these amine oxidases is as follows:

NH₂(CH₂)₅NH₂ (Cadaverine) + O₂ + H₂O → OHC(CH₂)₄NH₂ (this compound) + NH₃ + H₂O₂

Metabolic Pathways

The conversion of cadaverine to this compound is a key step in several metabolic pathways across different organisms.

  • Direct Catabolic Pathway: In many organisms, cadaverine is directly oxidized to this compound by a diamine oxidase.[1] This is a common pathway for the degradation of cadaverine, leading to the production of other valuable metabolites or its complete breakdown for carbon and nitrogen sources.[13]

  • γ-Glutamylation Pathway: In some bacteria, such as Pseudomonas aeruginosa, an alternative catabolic pathway exists where cadaverine is first glutamylated before oxidation.[14][15][16] This pathway involves a series of enzymatic steps to process the polyamine.

Below is a diagram illustrating the central enzymatic conversion and its immediate products.

Enzymatic_Conversion Figure 1. Enzymatic Conversion of Cadaverine cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Cadaverine Cadaverine (NH₂(CH₂)₅NH₂) AmineOxidase Copper Amine Oxidase (DAO, LOX) Cadaverine->AmineOxidase O2 O₂ O2->AmineOxidase H2O H₂O H2O->AmineOxidase Aminopentanal This compound (OHC(CH₂)₄NH₂) AmineOxidase->Aminopentanal NH3 NH₃ AmineOxidase->NH3 H2O2 H₂O₂ AmineOxidase->H2O2

Figure 1. Enzymatic Conversion of Cadaverine

The following diagram illustrates the broader context of cadaverine catabolism, showing both the direct and the γ-glutamylation pathways.

Cadaverine_Catabolism Figure 2. Cadaverine Catabolic Pathways cluster_glutamylation γ-Glutamylation Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal This compound Cadaverine->Aminopentanal Diamine Oxidase GlutamylCadaverine γ-Glutamylcadaverine Cadaverine->GlutamylCadaverine γ-Glutamylpolyamine Synthetase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Aminovalerate 5-Aminovalerate Piperideine->Aminovalerate Aldehyde Dehydrogenase Glutarate Glutarate Aminovalerate->Glutarate GlutamylAminopentanal γ-Glutamyl-5-aminopentanal GlutamylCadaverine->GlutamylAminopentanal γ-Glutamylpolyamine Oxidase GlutamylAminovalerate γ-Glutamyl-5-aminovalerate GlutamylAminopentanal->GlutamylAminovalerate Aldehyde Dehydrogenase GlutamylAminovalerate->Aminovalerate Hydrolase

Figure 2. Cadaverine Catabolic Pathways

Quantitative Data

The efficiency of the enzymatic conversion of cadaverine to this compound can be described by various kinetic parameters and conversion yields. While comprehensive kinetic data for all relevant enzymes is not always available in a single source, the following tables summarize key quantitative findings from the literature.

Table 1: Enzyme Substrate Specificity and Relative Activity

Enzyme SourceSubstrateRelative Activity (%)Reference
Porcine Kidney DAOHistamine100[17][18]
Putrescine~50[17][18]
Cadaverine~50[17][18]
Spermidine< 20[17][18]
Human DAOCadaverineSubstrate[9]
PutrescineSubstrate[9]
HistaminePreferred Substrate[9]

Table 2: Bioconversion Yields of Cadaverine

BiocatalystSubstrateProduct ConcentrationMolar Yield (%)Reference
Engineered E. coli (whole-cell)L-Lysine135.6 g/L Cadaverine97[19]
Engineered E. coli (whole-cell)L-Lysine1.419 M Cadaverine94.6[20]
Immobilized CadAL-Lysine-75-80 (over 5 cycles)[2]
Engineered C. glutamicumGlucose103.78 g/L Cadaverine-[2]

Experimental Protocols

The activity of amine oxidases that convert cadaverine to this compound is commonly measured by detecting the production of hydrogen peroxide (H₂O₂). A highly sensitive and widely used method involves a coupled enzyme assay with horseradish peroxidase (HRP).

Spectrophotometric/Fluorometric Assay for Amine Oxidase Activity

This protocol is adapted from methods utilizing a chromogenic or fluorogenic substrate for HRP to quantify H₂O₂ production.[10]

Principle:

  • Amine Oxidase Reaction: Cadaverine + O₂ + H₂O --(Amine Oxidase)--> this compound + NH₃ + H₂O₂

  • HRP-Coupled Detection: H₂O₂ + Reduced Substrate --(HRP)--> Oxidized Substrate (Colored/Fluorescent) + H₂O

Materials:

  • Cadaverine sulfate (Substrate)

  • Amine oxidase source (purified enzyme, cell lysate, tissue homogenate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red (fluorogenic substrate) or a suitable chromogenic substrate

  • Assay Buffer (e.g., 50-100 mM Tris-HCl or Borate, pH 7.5-8.5)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader (fluorometer or spectrophotometer)

  • β-Aminopropionitrile (BAPN) - an irreversible inhibitor of LOX (optional control)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of cadaverine sulfate (e.g., 100 mM in assay buffer).

    • Prepare a stock solution of HRP (e.g., 10 U/mL in assay buffer).

    • Prepare a stock solution of Amplex® Red (e.g., 10 mM in DMSO). Protect from light.

    • Prepare a working solution containing the final desired concentrations of HRP and Amplex® Red in the assay buffer. A typical final concentration is 0.1 U/mL HRP and 50 µM Amplex® Red.

  • Assay Setup:

    • Add 50 µL of your sample containing the amine oxidase to the wells of the 96-well plate.

    • For inhibitor controls, pre-incubate the sample with an inhibitor like BAPN (final concentration ~1 mM) for 15-30 minutes at 37°C.

    • Prepare a standard curve using known concentrations of H₂O₂ to correlate the signal to the amount of product formed.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 50 µL of the HRP/Amplex® Red working solution containing the cadaverine substrate to each well. The final concentration of cadaverine may range from 1-10 mM, which should be optimized for the specific enzyme.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence (Ex/Em ~571/585 nm for Amplex® Red) or absorbance at multiple time points to determine the reaction kinetics.

The following diagram outlines the experimental workflow for the amine oxidase assay.

Assay_Workflow Figure 3. Experimental Workflow for Amine Oxidase Assay start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents setup_plate Set up 96-well Plate (Samples, Controls, Standards) prep_reagents->setup_plate pre_incubation Pre-incubation (with inhibitors, optional) setup_plate->pre_incubation initiate_reaction Initiate Reaction (Add Substrate/Detection Mix) pre_incubation->initiate_reaction incubate Incubate at 37°C (Protect from light) initiate_reaction->incubate measure Measure Signal (Fluorescence/Absorbance) incubate->measure analyze Analyze Data (Calculate Activity) measure->analyze end End analyze->end

Figure 3. Experimental Workflow for Amine Oxidase Assay

Conclusion

The enzymatic conversion of cadaverine to this compound by copper-containing amine oxidases is a fundamental biochemical reaction with significant implications for both basic research and industrial applications. This guide has provided a comprehensive overview of the enzymes, pathways, and quantitative data associated with this conversion. The detailed experimental protocol offers a practical starting point for researchers aiming to study this reaction in various contexts. Further research into the specific kinetics and regulation of different amine oxidases will continue to enhance our ability to manipulate these pathways for biotechnological and therapeutic purposes.

References

The Metabolic Crossroads of 5-Aminopentanal: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic pathway of 5-aminopentanal in microorganisms, a critical intermediate in the lysine degradation pathway with significant implications for metabolic engineering and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols associated with this pathway.

Introduction

This compound, a five-carbon amino-aldehyde, serves as a key metabolic intermediate in the microbial catabolism of L-lysine.[1] Its position at a metabolic branch point makes it a crucial precursor for the biosynthesis of valuable compounds, including the nylon precursor 5-aminovalerate (5AVA).[2] Understanding the intricacies of the this compound pathway is paramount for the rational design of microbial cell factories for the production of bio-based chemicals and for the identification of novel enzymatic targets for antimicrobial drug development. This guide delineates the core enzymatic steps, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the pathway and its regulation.

The Core Metabolic Pathway

In microorganisms such as Escherichia coli, the primary route for this compound synthesis is through the decarboxylation of L-lysine to cadaverine, followed by the transamination of cadaverine.[1][3] The subsequent oxidation of this compound leads to the formation of 5-aminovalerate. The key enzymes governing this pathway are:

  • Lysine Decarboxylase (LDC): This enzyme catalyzes the initial conversion of L-lysine to cadaverine. E. coli possesses two isoforms: an inducible enzyme (CadA) and a constitutive enzyme (LdcC).[4]

  • Putrescine Aminotransferase (PatA): This promiscuous enzyme facilitates the transfer of an amino group from cadaverine to α-ketoglutarate, yielding this compound and glutamate.[1][3]

  • This compound Dehydrogenase (PatD): This enzyme is responsible for the oxidation of this compound to 5-aminovalerate.[2]

The pathway is intricately linked to the central metabolism through the consumption of α-ketoglutarate and the production of glutamate and NADH.

Quantitative Data

A summary of the available quantitative data for the key enzymes in the this compound metabolic pathway is presented below. This data is essential for kinetic modeling and metabolic flux analysis.

EnzymeOrganismSubstrateKMVmaxNotesReference
Lysine Decarboxylase (CadA)E. coliL-Lysine0.27 mM8.148 nmol/min/µgInducible form.[5]
Lysine Decarboxylase (LdcC)E. coliL-Lysine0.84 mM27.21 nmol/min/µgConstitutive form.[5]
Putrescine Aminotransferase (PatA)E. coliPutrescine22.5 µM-Optimum pH is 7.2. Also active with cadaverine.[3]
This compound Dehydrogenase (PatD)Pseudomonas putidaThis compound--NAD+-dependent.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to facilitate the replication and advancement of research in this area.

Lysine Decarboxylase Activity Assay

This protocol describes a colorimetric method to determine the activity of lysine decarboxylase by quantifying the product, cadaverine.

Principle: The assay is based on the reaction of the primary amine of cadaverine with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored adduct that can be measured spectrophotometrically.

Materials:

  • L-lysine solution (substrate)

  • Purified lysine decarboxylase enzyme or cell lysate

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • TNBS solution

  • Stop solution (e.g., 1 M HCl)

  • Toluene

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and L-lysine.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • At specific time intervals, withdraw aliquots of the reaction mixture and add them to a stop solution to terminate the reaction.

  • Add TNBS solution to the stopped reaction mixture and incubate to allow for color development.

  • Extract the colored adduct into toluene by vigorous mixing followed by centrifugation to separate the phases.

  • Measure the absorbance of the toluene phase at a specific wavelength (e.g., 340 nm).

  • Calculate the enzyme activity based on a standard curve prepared with known concentrations of cadaverine.

Putrescine Aminotransferase (PatA) Activity Assay

This protocol outlines a method to measure the activity of putrescine aminotransferase using cadaverine as a substrate.

Principle: The activity of PatA is determined by measuring the formation of glutamate from α-ketoglutarate in a coupled reaction with glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Materials:

  • Cadaverine dihydrochloride solution (substrate)

  • α-ketoglutarate solution

  • Purified PatA enzyme or cell lysate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • NAD+ solution

  • Glutamate dehydrogenase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cadaverine, α-ketoglutarate, and NAD+.

  • Add glutamate dehydrogenase to the mixture.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the PatA enzyme preparation.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

Quantification of Intracellular Metabolites by LC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular metabolites, including this compound and 5-aminovalerate, from microbial cultures using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: Cell metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using mass spectrometry.

Materials:

  • Microbial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge

  • Lyophilizer

  • LC-MS system

Procedure:

  • Rapidly quench the metabolic activity of the cell culture by adding a cold quenching solution.

  • Harvest the cells by centrifugation at a low temperature.

  • Extract the intracellular metabolites by adding a cold extraction solvent and disrupting the cells (e.g., by bead beating or sonication).

  • Separate the cell debris by centrifugation.

  • Collect the supernatant containing the metabolites and lyophilize to dryness.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples using an LC-MS system equipped with an appropriate column and a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring for targeted analysis).

  • Quantify the metabolites by comparing their peak areas to those of authentic standards.[6]

Signaling Pathways and Regulation

The expression of the key enzymes in the this compound pathway is tightly regulated in response to environmental cues, particularly pH and the availability of lysine.

Regulation of the cadBA Operon

In E. coli, the genes encoding the inducible lysine decarboxylase (CadA) and the lysine/cadaverine antiporter (CadB) form the cadBA operon. The expression of this operon is controlled by the transcriptional regulator CadC.[7][8] Under conditions of low pH and high lysine concentration, CadC activates the transcription of the cadBA operon, leading to the production of CadA and CadB.[9] This system allows the cell to counteract acidic stress by consuming protons during the decarboxylation of lysine and exporting the resulting cadaverine.[4] The histone-like protein H-NS acts as a repressor of the cadBA operon under non-inducing conditions.[8]

regulation_of_cadBA cluster_operon cadBA Operon Low pH Low pH CadC CadC Low pH->CadC activates High Lysine High Lysine High Lysine->CadC activates cadBA promoter cadBA promoter CadC->cadBA promoter activates transcription H-NS H-NS H-NS->cadBA promoter represses cadB cadB cadA cadA cadBA promoter->cadB

Regulation of the cadBA operon in E. coli.
Metabolic Pathway of this compound

The following diagram illustrates the central metabolic pathway leading from L-lysine to 5-aminovalerate via this compound.

metabolic_pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LdcC, CadA) CO2 CO2 Lysine->CO2 Aminopentanal This compound Cadaverine->Aminopentanal Putrescine Aminotransferase (PatA) alphaKG α-Ketoglutarate Aminovalerate 5-Aminovalerate Aminopentanal->Aminovalerate this compound Dehydrogenase (PatD) NAD NAD+ Glutamate Glutamate alphaKG->Glutamate consumes NADH NADH + H+ NAD->NADH consumes experimental_workflow start Microbial Culture (e.g., E. coli) quenching Metabolic Quenching start->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Normalization) analysis->data_processing statistical_analysis Statistical Analysis (e.g., PCA, OPLS-DA) data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis interpretation Biological Interpretation pathway_analysis->interpretation

References

5-Aminopentanal CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a crucial intermediate in the biosynthesis of a variety of significant nitrogen-containing compounds. As an omega-aminoaldehyde, its structure features a terminal aldehyde group and a distal amino group, rendering it highly reactive and prone to intramolecular cyclization. This inherent reactivity is central to its biological role as a precursor to Δ¹-piperideine, a foundational building block for numerous alkaloids, including those with therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthetic pathways, and the experimental methodologies relevant to its study.

Physicochemical and Identification Data

The fundamental properties and identifiers of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitation(s)
CAS Number 14049-15-1[1][2][3]
Molecular Formula C₅H₁₁NO[1][2][3]
Molecular Weight 101.15 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 5-Amino-pentanal, 5-Aminovaleraldehyde[2]
Physical Description Solid[2]
Boiling Point 172.3 ± 23.0 °C at 760 mmHg (Predicted)[4]
Density 0.9 ± 0.1 g/cm³ (Predicted)[4]

Biosynthesis of this compound

This compound is a key metabolite in the degradation pathway of L-lysine. The primary biosynthetic route involves the enzymatic conversion of L-lysine to cadaverine, followed by the oxidative deamination of cadaverine to yield this compound.[1] This pathway is particularly significant in plants and microorganisms for the production of alkaloids and other secondary metabolites.[5][6]

Key Enzymes and Reactions

The biosynthesis of this compound from L-lysine is predominantly a two-step enzymatic process:

  • Lysine Decarboxylation: L-lysine is decarboxylated by the enzyme lysine decarboxylase (LDC) to form cadaverine.[1]

  • Oxidative Deamination of Cadaverine: Cadaverine is then converted to this compound through oxidative deamination. This reaction is catalyzed by either copper amine oxidase (CAO) or a putrescine aminotransferase (PatA) .[1][7]

The resulting this compound is highly reactive and often undergoes spontaneous intramolecular cyclization to form Δ¹-piperideine , which serves as the immediate precursor for a wide array of alkaloids.[5][8]

Biosynthesis of this compound cluster_main Biosynthetic Pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) This compound This compound Cadaverine->this compound Copper Amine Oxidase (CAO) or Putrescine Aminotransferase (PatA) d1-Piperideine d1-Piperideine This compound->d1-Piperideine Spontaneous Cyclization Alkaloids Alkaloids d1-Piperideine->Alkaloids Further Enzymatic Steps

Biosynthesis of this compound and its role as an alkaloid precursor.

Experimental Protocols

Due to the inherent instability of this compound, its isolation and handling require specific considerations. It is often generated and used in situ or stabilized as a derivative.

Enzymatic Synthesis of this compound (In Vitro)

This protocol describes the in vitro enzymatic conversion of cadaverine to this compound using a copper amine oxidase (CAO).

Materials:

  • Cadaverine dihydrochloride

  • Copper amine oxidase (CAO) from a suitable source (e.g., plant extract or recombinant enzyme)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Reaction vessel

  • Incubator or water bath

Procedure:

  • Prepare a solution of cadaverine dihydrochloride in the phosphate buffer to a final concentration of 10 mM.

  • Add the copper amine oxidase to the cadaverine solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at a suitable temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points.

  • The formation of this compound can be detected by derivatization followed by LC-MS or GC-MS analysis. Due to its instability, immediate analysis or derivatization is recommended.[1]

Chemical Synthesis of a this compound Precursor

A patented method describes a two-step chemical synthesis starting from 3,4-dihydro-2H-pyran, which yields 5-amino-1-pentanol, the reduced and more stable form of this compound.[1]

Step 1: Hydration of 3,4-Dihydro-2H-pyran

  • 3,4-Dihydro-2H-pyran is reacted with water at a temperature of 60–120°C under a pressure of ≤3 MPa.

  • This reaction forms 2-hydroxytetrahydropyran.

Step 2: Reductive Amination

  • The 2-hydroxytetrahydropyran intermediate undergoes reductive amination with ammonia.

  • A Ni/Co-based catalyst is used at a temperature of ≤120°C.

  • This step yields 5-amino-1-pentanol, which can be considered a stable precursor or surrogate for this compound in certain applications.

Chemical Synthesis Workflow cluster_workflow Chemical Synthesis of 5-Amino-1-pentanol start Start step1 Hydration of 3,4-Dihydro-2H-pyran (60-120°C, ≤3 MPa) start->step1 intermediate 2-Hydroxytetrahydropyran step1->intermediate step2 Reductive Amination with Ammonia (≤120°C, Ni/Co catalyst) intermediate->step2 end 5-Amino-1-pentanol step2->end

Workflow for the chemical synthesis of 5-amino-1-pentanol.

Analytical Methods

The detection and quantification of this compound in biological samples are typically performed using chromatographic methods coupled with mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary method for the analysis of this compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the detection of this compound.[1]

Due to the high reactivity and potential for cyclization of the aldehyde group, a derivatization step is often necessary to enhance detection sensitivity and stability.[1] For instance, derivatization with o-phenylenediamine can be used to stabilize the aldehyde functionality.[1]

Role in Drug Development and Research

This compound is a molecule of significant interest in drug development and biochemical research, primarily due to its role as a precursor in the biosynthesis of pharmacologically active alkaloids.

  • Huperzine A Synthesis: It is a key intermediate in the biosynthetic pathway of Huperzine A, a Lycopodium alkaloid investigated for its potential in treating neurological disorders such as Alzheimer's disease.[1]

  • Bioplastic Production: The cadaverine-mediated degradation pathway of L-lysine, which produces this compound, is an important artificial synthetic route for the production of 5-aminovalerate (5AVA). 5AVA is a platform chemical used in the production of bioplastics like nylon-5.[1]

  • Metabolic Pathway Research: Researchers utilize this compound to study the biosynthetic pathways of alkaloids and to develop sustainable methods for the bio-based production of valuable chemicals.[1]

Conclusion

This compound is a pivotal, albeit transient, metabolite with a central role in the biosynthesis of a diverse range of alkaloids and other valuable biochemicals. Its inherent reactivity, leading to the formation of the Δ¹-piperideine ring, is a cornerstone of its biological function. A thorough understanding of its properties, biosynthetic pathways, and analytical methodologies is essential for researchers in natural product chemistry, metabolic engineering, and drug discovery who aim to harness these pathways for therapeutic and industrial applications. The challenges associated with its instability necessitate specialized handling and analytical techniques, but also underscore the elegance of the biological systems that utilize this reactive intermediate.

References

Stability and Storage of 5-Aminopentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 5-aminopentanal. Due to the limited availability of specific quantitative stability data for this compound, this guide combines published information with established principles for the handling of aliphatic aldehydes to offer best-practice recommendations for researchers, scientists, and professionals in drug development.

Core Concepts: Understanding the Instability of this compound

This compound is a bifunctional molecule containing both a primary amine and an aldehyde functional group. This structure contributes to its utility as a biochemical intermediate but also predisposes it to several degradation pathways. As an aliphatic aldehyde, it is susceptible to oxidation and polymerization, common degradation routes for this class of compounds. The presence of the amino group introduces the possibility of intramolecular reactions and Schiff base formation.

Key Degradation Pathways:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 5-aminovaleric acid.

  • Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 5-amino-1-pentanol.

  • Polymerization/Trimerization: Like many aliphatic aldehydes, this compound may be prone to self-condensation reactions, leading to the formation of trimers or other polymers. This can be accelerated by the presence of acidic or basic impurities.

  • Schiff Base Formation: The amino group can react with the aldehyde group of another this compound molecule (intermolecular) or with other aldehydes present in the environment to form imines (Schiff bases).

Quantitative Data Summary

Specific quantitative stability data for this compound under various conditions is not extensively available in peer-reviewed literature. However, for enzymatic reactions involving this compound, optimal stability is observed under the following conditions:

ParameterOptimal RangeSource
Temperature 30–37°C[1]
pH 7.0–8.0 (Neutral to slightly alkaline)[1]

These conditions are primarily relevant for in-situ enzymatic generation and immediate use rather than long-term storage of the isolated compound.

Recommended Storage and Handling Conditions

Based on the general properties of aliphatic aldehydes and the available information, the following storage and handling procedures are recommended to minimize degradation of this compound, which is noted to be a solid.[1][2]

ConditionRecommendationRationale
Temperature Store neat solid at room temperature. For solutions, consider storage at 2-8°C. Avoid freezing neat aldehyde.For neat aliphatic aldehydes, low temperatures can sometimes accelerate trimerization. For solutions, refrigeration is generally recommended to slow down degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the aldehyde group.
Light Protect from light.Light can catalyze oxidation and other degradation reactions.
Form For prolonged storage, consider dilution in a primary alcohol (e.g., ethanol).Alcohols can react with aldehydes to form more stable hemiacetals.
Additives Consider the addition of an antioxidant (e.g., BHT).To inhibit oxidation.
Purity Use high-purity material and avoid contact with acids, bases, and reactive metals.Impurities can catalyze polymerization and other degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf-life under specific storage conditions. The following is a generalized experimental protocol that can be adapted for this purpose.

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) over a defined period.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • pH buffers

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Sample Preparation:

    • Accurately weigh and prepare stock solutions of this compound in a suitable solvent system.

    • Aliquots of the stock solution or solid material should be placed in appropriate, sealed containers (e.g., amber glass vials).

  • Storage Conditions:

    • Accelerated Stability: Expose samples to elevated temperatures and humidity (e.g., 40°C / 75% RH).

    • Real-Time Stability: Store samples under recommended long-term storage conditions (e.g., 25°C / 60% RH or 2-8°C).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

  • Time Points:

    • Define specific time points for sample analysis (e.g., 0, 1, 3, 6, 12 months for real-time studies; 0, 1, 3, 6 months for accelerated studies).

  • Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection.

    • The method must be able to separate the intact this compound from its potential degradation products (e.g., 5-aminovaleric acid, 5-amino-1-pentanol).

  • Analysis:

    • At each time point, withdraw samples from each storage condition.

    • Analyze the samples using the validated analytical method to determine the concentration of this compound and the presence of any degradation products.

    • Assess physical properties such as appearance and solubility.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Identify and, if possible, quantify any significant degradation products.

    • Determine the degradation kinetics and predict the shelf-life of the compound under the tested conditions.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Degradation Pathways of this compound This compound This compound 5-Aminovaleric Acid 5-Aminovaleric Acid This compound->5-Aminovaleric Acid Oxidation 5-Amino-1-pentanol 5-Amino-1-pentanol This compound->5-Amino-1-pentanol Reduction Schiff Base / Imine Schiff Base / Imine This compound->Schiff Base / Imine Reaction with Amines Polymers / Trimers Polymers / Trimers This compound->Polymers / Trimers Self-condensation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Reporting Sample Preparation Sample Preparation Storage under Defined Conditions Storage under Defined Conditions Sample Preparation->Storage under Defined Conditions Method Development & Validation Method Development & Validation Sample Analysis at Time Points Sample Analysis at Time Points Method Development & Validation->Sample Analysis at Time Points Storage under Defined Conditions->Sample Analysis at Time Points Data Evaluation Data Evaluation Sample Analysis at Time Points->Data Evaluation Shelf-life Determination Shelf-life Determination Data Evaluation->Shelf-life Determination Final Report Final Report Shelf-life Determination->Final Report

Caption: A generalized workflow for conducting a stability study of this compound.

References

The Role of Copper Amine Oxidase in 5-Aminopentanal Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of copper amine oxidases (CAOs) in the enzymatic formation of 5-aminopentanal. It details the biochemical pathways, enzymatic kinetics, and experimental methodologies relevant to the study of this reaction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the metabolism of biogenic amines and the synthesis of aldehyde intermediates. We will explore the function of diamine oxidase (DAO) in the conversion of cadaverine to this compound and touch upon the related activity of lysyl oxidase (LOX) on protein-bound lysine residues.

Introduction

Copper amine oxidases (CAOs) are a ubiquitous family of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concomitant production of ammonia and hydrogen peroxide[1]. A significant reaction within this class is the conversion of the diamine cadaverine to this compound, a key intermediate in the biosynthesis of various alkaloids, particularly in plants[2][3]. Understanding the kinetics and mechanisms of this transformation is crucial for fields ranging from metabolic engineering to the development of therapeutics targeting pathways involving biogenic amines.

This guide will provide a detailed examination of the enzymatic formation of this compound, with a focus on the activity of diamine oxidase (DAO). We will also differentiate this from the action of lysyl oxidase (LOX), which generates a structurally related but distinct aldehyde from lysine residues within proteins.

Biochemical Pathways of this compound Formation

Diamine Oxidase-Catalyzed Formation from Cadaverine

The primary pathway for the formation of free this compound involves the oxidative deamination of cadaverine (1,5-diaminopentane) by diamine oxidase (DAO), a member of the copper amine oxidase family. The overall reaction is as follows:

Cadaverine + O₂ + H₂O → this compound + NH₃ + H₂O₂

This reaction is a critical step in the catabolism of cadaverine and serves as a branching point for the synthesis of piperidine and quinolizidine alkaloids in plants[2][4]. This compound can spontaneously cyclize to form Δ¹-piperideine, a key precursor for these alkaloid skeletons[3][5].

Cadaverine tothis compound Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal This compound Cadaverine->Aminopentanal Diamine Oxidase (DAO) + O₂, + H₂O - NH₃, - H₂O₂ Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Alkaloids Piperidine & Quinolizidine Alkaloids Piperideine->Alkaloids Further Enzymatic Steps

Cadaverine to this compound and Alkaloid Biosynthesis Pathway.
Lysyl Oxidase and the Formation of α-Aminoadipic-δ-semialdehyde

It is important to distinguish the formation of this compound from the action of another copper amine oxidase, lysyl oxidase (LOX). LOX acts on lysine residues within protein substrates, such as collagen and elastin, to form α-aminoadipic-δ-semialdehyde. This aldehyde is critical for the formation of cross-links that stabilize the extracellular matrix. While structurally related, α-aminoadipic-δ-semialdehyde is distinct from this compound and is not a direct precursor for the same alkaloid pathways.

Quantitative Data on Enzyme Activity

Precise kinetic parameters for the oxidation of cadaverine by various DAOs are essential for quantitative studies. The following table summarizes available data on the activity of porcine kidney diamine oxidase.

Enzyme SourceSubstrateParameterValueReference
Porcine Kidney DAOCadaverineDegradation Rate13.51 ± 1.15 mU[6]
Porcine Kidney DAOPutrescineDegradation Rate14.73 ± 0.88 mU[6]
Porcine Kidney DAOHistamineDegradation Rate28.16 ± 1.00 mU[7]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol provides a general framework for the preparative synthesis of this compound from cadaverine using commercially available porcine kidney diamine oxidase.

Materials:

  • Cadaverine dihydrochloride

  • Porcine Kidney Diamine Oxidase (DAO) (e.g., Sigma-Aldrich)

  • 100 mM Sodium Phosphate Buffer, pH 7.2

  • Catalase (to remove H₂O₂ byproduct)

  • Ammonium sulfate

  • Dialysis tubing (3 kDa MWCO)

  • Centrifugal filter units (3 kDa MWCO)

Procedure:

  • Reaction Setup:

    • Dissolve cadaverine dihydrochloride in 100 mM sodium phosphate buffer (pH 7.2) to a final concentration of 10 mM.

    • Add catalase to the substrate solution to a final concentration of 1000 U/mL.

    • Equilibrate the reaction mixture to 37°C.

    • Initiate the reaction by adding a predetermined amount of DAO (e.g., 0.1 U/mL). The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 37°C with gentle agitation for a time course determined by preliminary experiments to achieve desired conversion.

  • Enzyme Removal and Product Purification:

    • Terminate the reaction by cooling the mixture on ice.

    • Perform an ammonium sulfate precipitation to remove the bulk of the DAO and catalase. Slowly add solid ammonium sulfate to the reaction mixture to achieve 70-80% saturation while stirring on ice.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Carefully collect the supernatant containing this compound.

    • Dialyze the supernatant against a large volume of deionized water at 4°C using a 3 kDa MWCO dialysis membrane to remove salts and any remaining small molecules.

    • Further concentrate and purify the this compound solution using centrifugal filter units with a 3 kDa MWCO. The filtrate will contain the purified this compound.

Experimental Workflow for this compound Synthesis cluster_reaction Enzymatic Reaction cluster_purification Purification Reaction_Setup 1. Reaction Setup (Cadaverine, DAO, Catalase in Buffer) Incubation 2. Incubation at 37°C Reaction_Setup->Incubation Ammonium_Sulfate 3. Ammonium Sulfate Precipitation Incubation->Ammonium_Sulfate Centrifugation1 4. Centrifugation Ammonium_Sulfate->Centrifugation1 Dialysis 5. Dialysis (3 kDa MWCO) Centrifugation1->Dialysis Concentration 6. Concentration (3 kDa MWCO Filter) Dialysis->Concentration Final_Product Final_Product Concentration->Final_Product Purified this compound

Workflow for the enzymatic synthesis and purification of this compound.
Quantification of this compound by HPLC

Due to the lack of a strong chromophore, this compound requires derivatization for sensitive detection by HPLC with UV-Vis or fluorescence detectors. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group.

Materials:

  • Purified this compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and a catalytic amount of strong acid, e.g., sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

Procedure:

  • Derivatization:

    • To a known volume of the this compound sample, add an excess of the DNPH solution.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

    • Quench the reaction by adding a neutralizing agent if necessary.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 40% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360-365 nm)[8][9][10].

    • Quantification: Generate a standard curve using known concentrations of a commercially available aldehyde standard derivatized in the same manner.

Quantification of this compound by GC-MS

For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a suitable derivatizing agent that reacts with the aldehyde group to form a stable oxime derivative.

Materials:

  • Purified this compound sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) solution

  • Organic solvent for extraction (e.g., ethyl acetate or hexane)

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization:

    • Adjust the pH of the aqueous this compound sample to be slightly acidic (pH 4-5).

    • Add an excess of the PFBHA solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes).

  • Extraction:

    • After cooling, extract the PFBHA-oxime derivative into an organic solvent like ethyl acetate or hexane.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute the derivative.

    • MS Detection: Use electron ionization (EI) and monitor characteristic ions of the PFBHA-oxime derivative of this compound for quantification.

Signaling and Logical Relationships

The formation of this compound is a key step in a metabolic pathway with significant downstream consequences, particularly in alkaloid biosynthesis. The logical relationship between the components of this pathway can be visualized as a series of enzymatic and spontaneous transformations.

Logical Relationship in this compound Metabolism cluster_precursor Precursor Metabolism cluster_core_reaction Core Reaction cluster_downstream Downstream Fate Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal This compound Cadaverine->Aminopentanal Oxidative Deamination DAO Diamine Oxidase (DAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Alkaloids Alkaloid Biosynthesis Piperideine->Alkaloids Enzymatic Condensation & Cyclization

Logical flow from L-lysine to alkaloid biosynthesis via this compound.

Conclusion

Copper amine oxidases, particularly diamine oxidase, play a crucial and well-defined role in the formation of this compound from cadaverine. This aldehyde serves as a vital intermediate in the biosynthesis of a diverse range of plant alkaloids. This technical guide has provided an in-depth overview of the biochemical pathways, available quantitative data, and detailed experimental protocols for the synthesis and analysis of this compound. The provided methodologies and diagrams offer a solid foundation for researchers and professionals to further investigate the significance of this metabolic pathway in various biological systems and its potential for applications in biotechnology and drug development. Further research is warranted to elucidate the precise kinetic parameters of various DAOs with cadaverine and to develop standardized, validated protocols for the preparative synthesis and quantification of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Aminopentanal in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminopentanal is a critical intermediate in the metabolic pathway of lysine degradation, formed via the oxidative deamination of cadaverine by copper amine oxidases.[1] It serves as a precursor in the biosynthesis of L-lysine-derived alkaloids.[1][2] Due to its biological significance and transient nature, a robust and sensitive analytical method for the accurate quantification of this compound in complex biological matrices is essential for researchers in metabolic pathway analysis, drug development, and disease biomarker discovery.

This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The method employs a derivatization strategy with dansyl chloride to enhance chromatographic retention and ionization efficiency of the analyte.

Signaling Pathway

This compound is a key metabolite in the lysine degradation pathway. The pathway begins with the decarboxylation of L-lysine to cadaverine, which is then oxidatively deaminated to form this compound. This intermediate can then undergo further enzymatic reactions.

signaling_pathway Lysine Degradation Pathway Leading to this compound lysine L-Lysine ldc Lysine Decarboxylase (LdcC) lysine->ldc - CO2 cadaverine Cadaverine ldc->cadaverine cao Copper Amine Oxidase (CAO) cadaverine->cao + O2, + H2O aminopentanal This compound cao->aminopentanal - NH3, - H2O2 further_metabolism Further Metabolism (e.g., to 5-aminovalerate) aminopentanal->further_metabolism

Caption: Lysine degradation pathway to this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (CAS: 14049-15-1)

  • Dansyl chloride (DNS-Cl)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate

  • Sodium bicarbonate

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Internal Standard (IS): d4-Cadaverine (or other suitable stable isotope-labeled standard)

Sample Preparation
  • Standard and QC Preparation: Prepare stock solutions of this compound and the internal standard in ultrapure water. Serially dilute the this compound stock solution to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Protein Precipitation: To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5) to the supernatant.

    • Add 50 µL of 10 mg/mL dansyl chloride in acetonitrile.

    • Vortex briefly and incubate at 60°C for 30 minutes in the dark.

  • Quenching and Final Preparation:

    • After incubation, add 10 µL of 5% formic acid to quench the reaction.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B, 10-12 min: 10% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard & Protein Precipitation (ACN) sample->add_is centrifuge1 Vortex & Centrifuge add_is->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatize Dansyl Chloride Derivatization supernatant->derivatize quench Quench Reaction derivatize->quench centrifuge2 Centrifuge quench->centrifuge2 final_sample Transfer to Vial centrifuge2->final_sample lcms LC-MS/MS Analysis (MRM Mode) final_sample->lcms data_proc Data Processing (Integration & Quantification) lcms->data_proc results Results data_proc->results

References

Application Note: GC-MS Analysis of 5-Aminopentanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a bifunctional molecule of interest in various fields, including as a potential biomarker and a building block in organic synthesis. Due to its polar nature, containing both a primary amine and an aldehyde functional group, it is not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a necessary step to increase its volatility and thermal stability. This application note provides a detailed protocol for the GC-MS analysis of this compound following a two-step derivatization procedure. The aldehyde group is first protected by oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by acylation of the amine group with trifluoroacetic anhydride (TFAA). This method allows for sensitive and reproducible quantification of this compound in various sample matrices.

Principle of the Method

The analysis of this compound requires a two-step derivatization to block the polar functional groups, making the molecule suitable for GC-MS analysis.[1]

  • Oximation: The aldehyde functional group reacts with PFBHA to form a stable oxime derivative. This reaction is specific to carbonyl groups and introduces a pentafluorobenzyl moiety, which enhances sensitivity for electron capture detection (ECD) and provides characteristic mass fragments in MS analysis.

  • Acylation: The primary amine group is then acylated using TFAA. This step replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, which increases the volatility and thermal stability of the molecule.[1]

The resulting derivative is a volatile and thermally stable compound that can be readily separated and detected by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Sample Preparation

A stock solution of this compound should be prepared in deionized water. Calibration standards are prepared by serial dilution of the stock solution. For biological samples, a suitable extraction method (e.g., protein precipitation followed by solid-phase extraction) should be employed to isolate the analyte of interest. The final extract should be evaporated to dryness under a gentle stream of nitrogen before derivatization.

Two-Step Derivatization Protocol
  • Step 1: Oximation of the Aldehyde Group

    • To the dried sample or standard, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Step 2: Acylation of the Amine Group

    • To the cooled reaction mixture from Step 1, add 100 µL of TFAA.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 50°C for 15 minutes.

    • Allow the vial to cool to room temperature.

Sample Extraction
  • Add 500 µL of deionized water to the reaction vial.

  • Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivatized analyte.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation.

ParameterSetting
Gas Chromatograph
Column5% Phenyl Methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Transfer Line Temp280°C
Ion Source Temp230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

The following table summarizes the expected quantitative data for the PFBHA-TFAA derivative of this compound. This data is based on the analysis of structurally similar bifunctional compounds, such as lysine derivatives, and should be confirmed experimentally.[2]

AnalyteDerivatizationExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundPFBHA-TFAA15 - 18181 (base peak, [C6F5CH2]+), [M]+, [M-181]+, [M-CF3CO]+

Note: The exact retention time and mass fragmentation pattern should be determined by analyzing a derivatized standard of this compound. The fragment at m/z 181 is characteristic of the PFBHA moiety.

Visualizations

Derivatization Pathway

G Derivatization Pathway of this compound cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_intermediate Intermediate cluster_step2 Step 2: Acylation cluster_final Final Derivative 5_Aminopentanal This compound H2N-(CH2)4-CHO Reaction1 Pyridine, 60°C 5_Aminopentanal->Reaction1 PFBHA PFBHA C6F5CH2ONH2 PFBHA->Reaction1 Oxime PFBHA Oxime Derivative H2N-(CH2)4-CH=N-O-CH2C6F5 Reaction1->Oxime Reaction2 50°C Oxime->Reaction2 TFAA TFAA (CF3CO)2O TFAA->Reaction2 Final_Derivative PFBHA-TFAA Derivative CF3CO-NH-(CH2)4-CH=N-O-CH2C6F5 Reaction2->Final_Derivative

Caption: Reaction scheme for the two-step derivatization of this compound.

Experimental Workflow

G Experimental Workflow for GC-MS Analysis Sample_Preparation Sample Preparation (Extraction & Drying) Derivatization_Step1 Step 1: Oximation (PFBHA, Pyridine, 60°C) Sample_Preparation->Derivatization_Step1 Derivatization_Step2 Step 2: Acylation (TFAA, 50°C) Derivatization_Step1->Derivatization_Step2 Extraction Liquid-Liquid Extraction (Hexane) Derivatization_Step2->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis

References

Application Notes and Protocols for Enzymatic Synthesis of 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a valuable bifunctional molecule with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis offers a green and highly selective alternative for the production of this compound from renewable feedstocks. This document provides detailed protocols for the enzymatic synthesis of this compound, primarily focusing on whole-cell biocatalysis using recombinant Escherichia coli.

Enzymatic Pathways for this compound Synthesis

Several enzymatic pathways have been developed for the synthesis of this compound, predominantly starting from L-lysine.

Pathway 1: L-Lysine -> Cadaverine -> this compound

This two-step pathway involves the decarboxylation of L-lysine to cadaverine, followed by the oxidation of cadaverine to this compound.

  • Step 1: L-lysine to Cadaverine

    • Enzyme: Lysine decarboxylase (LdcC or CadA)

    • Reaction: Decarboxylation of L-lysine.

  • Step 2: Cadaverine to this compound

    • Enzyme: Copper amine oxidase (CAO) or Putrescine aminotransferase (PatA).[1][2][3][4]

    • Reaction: Oxidative deamination of cadaverine.[3]

Pathway 2: L-Lysine -> 2-Keto-6-aminocaproate -> this compound

This pathway involves the oxidative deamination of L-lysine to an α-keto acid intermediate, which is then decarboxylated.

  • Step 1: L-lysine to 2-Keto-6-aminocaproate (2K6AC)

    • Enzyme: L-lysine α-oxidase (RaiP)[5][6]

    • Reaction: Oxidative deamination of L-lysine.

  • Step 2: 2K6AC to this compound

    • Enzyme: α-ketoacid decarboxylase (KivD)[5]

    • Reaction: Decarboxylation of 2K6AC.

It is important to note that this compound exists in equilibrium with its cyclic form, Δ1-piperideine.[3]

Experimental Workflow: Whole-Cell Bioconversion

The following diagram illustrates the workflow for producing this compound as an intermediate in a whole-cell bioconversion system for the production of 5-aminopentanol (5-AP).

G cluster_0 Strain Construction cluster_1 Whole-Cell Bioconversion cluster_2 Analysis Recombinant Plasmid Construction Recombinant Plasmid Construction Transformation into E. coli Transformation into E. coli Recombinant Plasmid Construction->Transformation into E. coli Pre-culture Pre-culture Transformation into E. coli->Pre-culture Main Culture & Induction Main Culture & Induction Pre-culture->Main Culture & Induction Cell Harvesting Cell Harvesting Main Culture & Induction->Cell Harvesting Bioconversion Reaction Bioconversion Reaction Cell Harvesting->Bioconversion Reaction Centrifugation Centrifugation Bioconversion Reaction->Centrifugation Supernatant Analysis (HPLC) Supernatant Analysis (HPLC) Centrifugation->Supernatant Analysis (HPLC)

Caption: Experimental workflow for whole-cell bioconversion.

Signaling Pathway: Enzymatic Cascade for 5-Aminopentanol Production

The following diagram illustrates the engineered enzymatic pathway in E. coli for the conversion of L-lysine to 5-aminopentanol, with this compound as a key intermediate.

G cluster_cofactors Cofactors L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine LdcC This compound This compound Cadaverine->this compound PatA (α-KG -> L-Glu) 5-Aminopentanol 5-Aminopentanol This compound->5-Aminopentanol YqhD (NADPH -> NADP+) α-KG α-KG NADPH NADPH

References

Application Notes and Protocols for Bioplastic Production Utilizing 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable and biodegradable materials has propelled research into bioplastics derived from renewable resources. 5-Aminopentanal, a bio-derived amino aldehyde, serves as a key intermediate in the production of high-performance polyamides, offering a green alternative to petroleum-based plastics. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of bioplastics, primarily through its conversion to 5-aminovalerate (5AVA) and subsequent polymerization into Nylon-5.

This compound is a central metabolite in the lysine degradation pathway and can be synthesized biologically from L-lysine.[1] Its bifunctional nature, containing both an amine and an aldehyde group, makes it a versatile building block. However, the direct polymerization of this compound is not the primary route for bioplastic production due to the high reactivity of the aldehyde group, which can lead to undesirable side reactions. The more established and controlled method involves the oxidation of this compound to 5-aminovalerate (5AVA), which is then polymerized to form Polyamide-5 (Nylon-5), a bioplastic with excellent thermal and mechanical properties.

These protocols will detail the enzymatic synthesis of this compound from L-lysine, its subsequent oxidation to 5-aminovalerate, and the polymerization of 5-aminovalerate into Nylon-5 via thermal polycondensation and ring-opening polymerization of its corresponding lactam.

Data Presentation

Table 1: Enzymatic Synthesis of 5-Aminovalerate (5AVA) from L-Lysine

PrecursorKey EnzymesProductTiter (g/L)Molar Yield (mol/mol)Reference
L-LysineL-lysine α-oxidase (RaiP), α-ketoacid decarboxylase (KivD), aldehyde dehydrogenase (PadA)5-Aminovalerate52.24-[1]
L-LysineL-lysine 2-monooxygenase (DavB), δ-aminovaleramidase (DavA)5-Aminovalerate3.6 - 33.1-[1][2]
L-LysineL-lysine decarboxylase (LdcC), putrescine transaminase (PatA), monooxygenase putrescine oxidase (Puo), γ-aminobutyraldehyde dehydrogenase (PatD)5-Aminovalerate3.70.09[2]
L-Lysine HClL-lysine α-oxidase (RaiP) from Scomber japonicus5-Aminovalerate29.12-[1][2]

Table 2: Polymerization of 5-Aminovalerate and its Lactam to Nylon-5

MonomerPolymerization MethodPolymerMolecular Weight (Mn)Melting Temperature (Tm)Reference
δ-ValerolactamRing-Opening PolymerizationNylon-5--[3]
5-Aminovaleric AcidThermal PolycondensationNylon-5-256 °C (for Nylon 6,6 as a comparison)[4]

Table 3: Thermal Properties of a Bio-based Heat-Resistant Nylon (Nylon 5T/10T) for Comparison

PolymerMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)
Nylon 5T356.78-
Nylon 10T312.27-
Nylon 5T/10T (60% 10T)280.91-

Note: Data for Nylon 5T/10T is provided as a reference for the thermal properties of bio-based polyamides.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound and subsequent oxidation to 5-Aminovalerate

This protocol outlines a whole-cell biocatalytic process for the production of 5-aminovalerate from L-lysine, which proceeds through a this compound intermediate.[1]

Materials:

  • Recombinant E. coli strain expressing:

    • L-lysine α-oxidase (RaiP)

    • α-ketoacid decarboxylase (KivD)

    • Aldehyde dehydrogenase (PadA)

  • L-Lysine

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (50 mM, pH 7.5)

  • Centrifuge

  • Incubator shaker

  • Bioreactor (optional, for scaled-up production)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Culture Growth: Transfer the overnight culture to 500 mL of fresh LB medium in a 2 L flask. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture at a lower temperature, for example, 20°C, for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Bioconversion Reaction:

    • Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).

    • Resuspend the cells in the same buffer to a desired cell density (e.g., OD600 of 50).

    • Add L-lysine to the cell suspension to a final concentration of 10-50 g/L.

    • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitoring and Product Recovery:

    • Periodically take samples to monitor the concentration of 5-aminovalerate using HPLC or other suitable analytical methods.

    • Once the reaction is complete, separate the cells from the supernatant by centrifugation.

    • The supernatant containing 5-aminovalerate can be used for downstream purification and polymerization.

Protocol 2: Thermal Polycondensation of 5-Aminovaleric Acid to Nylon-5

This protocol describes the synthesis of Nylon-5 from 5-aminovaleric acid via thermal polycondensation.

Materials:

  • 5-Aminovaleric acid (5AVA)

  • Nitrogen gas supply

  • High-temperature reactor equipped with a mechanical stirrer and a distillation outlet

  • Vacuum pump

  • Heating mantle

Procedure:

  • Monomer Preparation: Ensure the 5-aminovaleric acid is pure and dry.

  • Polycondensation:

    • Place the 5-aminovaleric acid into the reactor.

    • Purge the reactor with nitrogen gas to create an inert atmosphere.

    • Heat the reactor to a temperature of 220-260°C with constant stirring.

    • Water will be generated as a byproduct of the condensation reaction and should be removed through the distillation outlet.

  • Vacuum Stage:

    • After the initial polycondensation phase (indicated by a decrease in water distillation), apply a vacuum to the system to further remove water and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.

    • Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid Nylon-5 can be removed from the reactor.

    • The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Protocol 3: Ring-Opening Polymerization of δ-Valerolactam to Nylon-5

This protocol details the synthesis of Nylon-5 through the ring-opening polymerization of δ-valerolactam, the cyclic amide of 5-aminovaleric acid.

Materials:

  • δ-Valerolactam

  • Anionic initiator (e.g., sodium hydride, sodium methoxide)

  • N-acetyl-δ-valerolactam (activator)

  • Dry, inert solvent (e.g., toluene)

  • Nitrogen gas supply

  • Reaction vessel with a stirrer

Procedure:

  • Monomer and Reagent Preparation: Ensure that δ-valerolactam, the solvent, and all glassware are thoroughly dried to prevent premature termination of the polymerization.

  • Polymerization:

    • Dissolve δ-valerolactam in the dry solvent in the reaction vessel under a nitrogen atmosphere.

    • Add the anionic initiator to the solution and stir until dissolved.

    • Add the N-acetyl-δ-valerolactam activator to initiate the polymerization.

    • The polymerization can be carried out at a temperature ranging from room temperature to elevated temperatures (e.g., 50-100°C), depending on the desired reaction rate and polymer properties.

  • Monitoring and Termination:

    • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

    • Once the desired conversion is reached, terminate the polymerization by adding a proton source, such as water or acetic acid.

  • Polymer Recovery and Purification:

    • Precipitate the Nylon-5 by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified Nylon-5 in a vacuum oven.

Mandatory Visualization

Signaling_Pathway cluster_0 Biosynthesis of 5-Aminovalerate from L-Lysine L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LdcC) This compound This compound Cadaverine->this compound Copper Amine Oxidase (CAO) / Putrescine Transaminase (PatA) 5-Aminovalerate 5-Aminovalerate This compound->5-Aminovalerate Aldehyde Dehydrogenase (PatD/PadA)

Caption: Biosynthetic pathway of 5-aminovalerate from L-lysine.

Experimental_Workflow_Nylon5 cluster_1 Bioplastic Production Workflow A 1. Biocatalytic Synthesis of 5-Aminovalerate B 2. Purification of 5-Aminovalerate A->B C 3. Polymerization B->C D Thermal Polycondensation C->D E Ring-Opening Polymerization (via δ-Valerolactam) C->E F 4. Nylon-5 Bioplastic D->F E->F G 5. Characterization (Thermal, Mechanical) F->G

Caption: Experimental workflow for Nylon-5 bioplastic production.

References

Application Notes and Protocols for the Analytical Detection of 5-Aminopentanal via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a key intermediate in various biological pathways, including the biosynthesis of alkaloids derived from lysine. However, its inherent instability and tendency to cyclize into Δ¹-piperideine in aqueous solutions present significant challenges for its direct analytical detection and quantification.[1] Derivatization of its primary amine and/or aldehyde functional groups is a crucial strategy to enhance stability, improve chromatographic separation, and increase detection sensitivity in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

These application notes provide detailed protocols for the derivatization of this compound for its reliable quantification in biological and chemical samples. Two primary methods are presented: dansyl chloride derivatization for LC-MS analysis and silylation for GC-MS analysis.

Method 1: Derivatization with Dansyl Chloride for LC-MS Analysis

This method focuses on the derivatization of the primary amine group of this compound with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The resulting dansylated derivative exhibits increased hydrophobicity, leading to improved retention on reversed-phase liquid chromatography columns, and the dansyl moiety enhances ionization efficiency for sensitive mass spectrometric detection.[2][3]

Signaling Pathway and Experimental Workflow

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological or Chemical Sample Extraction Extraction of This compound Sample->Extraction Derivatization Addition of Dansyl Chloride (in acetone or acetonitrile) and Sodium Bicarbonate Buffer (pH 9-10) Extraction->Derivatization Reaction Incubation (e.g., 60 min at 60°C in the dark) Derivatization->Reaction Quenching Quenching with Formic Acid or Methylamine Reaction->Quenching LC_Separation Reversed-Phase HPLC/UHPLC Separation Quenching->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification silylation_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological or Chemical Sample Lyophilization Lyophilization to Complete Dryness Sample->Lyophilization Derivatization Addition of Silylating Reagent (e.g., MSTFA) and Solvent (e.g., Pyridine) Lyophilization->Derivatization Reaction Incubation (e.g., 60 min at 70°C) Derivatization->Reaction GC_Separation Gas Chromatography Separation Reaction->GC_Separation MS_Detection Mass Spectrometry (EI, Scan or SIM mode) GC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

References

Application Notes and Protocols for 5-Aminopentanal as a Cross-linking Agent in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and defining the three-dimensional structure of protein complexes. The choice of a cross-linking agent is critical and dictates the specificity and efficiency of the cross-linking reaction. 5-Aminopentanal, a molecule possessing both a primary amine and an aldehyde functional group, presents itself as a potential novel, short-chain cross-linking agent for proteomics studies. Its structure allows for the formation of covalent linkages between proteins, primarily targeting lysine residues through Schiff base formation.[1][2] The resulting cross-linked peptides can be identified by mass spectrometry, providing distance constraints that are valuable for structural modeling.

While the application of this compound as a dedicated cross-linking agent in proteomics is not yet widely documented, its chemical properties suggest its utility in this field. Aldehyde-based cross-linkers, such as formaldehyde and glutaraldehyde, are well-established for their ability to capture protein interactions in vivo and in vitro.[3][4][5] This document provides detailed, albeit prospective, application notes and protocols for the use of this compound in proteomics, based on established methodologies for other aldehyde-based cross-linkers.

Principle of Action

The cross-linking activity of this compound is predicated on the reactivity of its aldehyde group towards primary amines, which are present at the N-terminus of proteins and on the side chain of lysine residues.[1] The reaction proceeds via the formation of a Schiff base, which can be subsequently stabilized through reduction to form a stable secondary amine linkage. The inherent primary amine in this compound's structure could potentially participate in forming more complex cross-linked structures or be modified for other applications, such as the attachment of affinity tags.

Potential Applications in Proteomics

  • Mapping Protein-Protein Interaction Interfaces: Identifying the specific sites of interaction between proteins in a complex.

  • Probing Protein Conformation and Dynamics: Capturing different conformational states of a protein or protein complex.

  • In Vivo Cross-linking: Due to its potential for cell permeability, it may be used to study protein interactions within their native cellular environment.[5]

  • Drug Target Identification and Validation: Stabilizing the interaction between a drug molecule and its protein target for subsequent identification.

Experimental Protocols

The following protocols are adapted from established procedures for aldehyde-based cross-linking in proteomics and should be optimized for each specific application.

Protocol 1: In Vitro Cross-linking of Purified Protein Complexes

This protocol describes the use of this compound to cross-link a purified protein or protein complex in solution.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, PBS, avoid buffers with primary amines like Tris or glycine).

  • This compound solution (freshly prepared).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)).

  • SDS-PAGE reagents.

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin).

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of primary amines. A final protein concentration of 1-5 mg/mL is a good starting point.

  • Cross-linking Reaction:

    • Add this compound to the protein solution to a final concentration ranging from 1 mM to 50 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Reduction (Optional but Recommended for Stable Linkage):

    • Add a reducing agent to the reaction mixture. For example, add sodium cyanoborohydride to a final concentration of 20-50 mM.

    • Incubate for an additional 1-2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM (e.g., Tris-HCl).

    • Incubate for 15-30 minutes at room temperature.

  • Analysis of Cross-linking Efficiency:

    • Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked protein sample can be processed using standard in-solution or in-gel digestion protocols.

    • In-solution digestion:

      • Denature the proteins (e.g., with urea or guanidinium chloride).

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with iodoacetamide.

      • Digest with a protease such as trypsin.

    • In-gel digestion:

      • Excise the high-molecular-weight bands from the SDS-PAGE gel.

      • Perform in-gel reduction, alkylation, and digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software for the identification of cross-linked peptides.

Protocol 2: In Vivo Cross-linking in Cultured Cells

This protocol outlines a general procedure for using this compound to capture protein interactions within living cells.

Materials:

  • Cultured cells.

  • Phosphate-buffered saline (PBS).

  • This compound solution.

  • Quenching solution (e.g., 1 M glycine).

  • Cell lysis buffer (containing protease inhibitors).

  • Reagents for immunoprecipitation (optional).

  • SDS-PAGE and mass spectrometry sample preparation reagents.

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency.

    • Wash the cells with PBS to remove media components.

  • Cross-linking:

    • Add pre-warmed PBS containing this compound (final concentration of 1-10 mM) to the cells.

    • Incubate for 10-30 minutes at 37°C.

  • Quenching:

    • Remove the cross-linking solution and add cold PBS containing a quenching agent (e.g., 100 mM glycine).

    • Incubate for 10-15 minutes on ice.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Downstream Analysis:

    • The cell lysate can be analyzed directly by SDS-PAGE and western blotting to detect cross-linked complexes.

    • Alternatively, immunoprecipitation can be performed to enrich for a specific protein and its cross-linked partners.

  • Mass Spectrometry Analysis:

    • Prepare the protein sample for mass spectrometry as described in Protocol 1.

Data Presentation

The following table summarizes hypothetical quantitative data for the experimental protocols. These values are based on typical concentrations and times used for other aldehyde cross-linkers and should be optimized for this compound.

ParameterIn Vitro Cross-linkingIn Vivo Cross-linking
Protein Concentration 1-5 mg/mLN/A
This compound Conc. 1-50 mM1-10 mM
Reaction Time 30-60 minutes10-30 minutes
Reaction Temperature Room Temperature37°C
Reducing Agent Conc. 20-50 mM NaBH₃CNN/A
Quenching Agent Conc. 50-100 mM Tris/Glycine100 mM Glycine

Visualization of Pathways and Workflows

Chemical Cross-linking Mechanism

The following diagram illustrates the proposed mechanism of protein cross-linking by this compound, involving the formation of a Schiff base between the aldehyde group and the primary amine of a lysine residue, followed by reductive amination.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Amination (Stabilization) P1_Lys Protein 1-Lysine (-NH2) Schiff_Base Schiff Base Intermediate (P1-N=CH-R) P1_Lys->Schiff_Base + H2O Aminopentanal This compound (R-CHO) Aminopentanal->Schiff_Base Stable_Link Stable Cross-link (P1-NH-CH2-R) Schiff_Base->Stable_Link Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Stable_Link

Caption: Mechanism of this compound cross-linking.

Experimental Workflow for XL-MS

The diagram below outlines the general experimental workflow for a cross-linking mass spectrometry experiment using this compound.

G Start Protein Sample (Purified or Cell Lysate) Crosslinking Cross-linking with this compound Start->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification of Cross-linked Peptides) LCMS->DataAnalysis Modeling Structural Modeling DataAnalysis->Modeling

Caption: General workflow for XL-MS using this compound.

References

Application Notes and Protocols for Whole-Cell Bioconversion in 5-Aminopentanal Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of 5-aminopentanal utilizing whole-cell bioconversion. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and platform chemicals.[1][2] The use of engineered microbial whole-cell catalysts offers a sustainable and efficient alternative to traditional chemical synthesis routes.

Introduction

This compound is a key precursor in the biosynthesis of L-lysine-derived alkaloids and serves as a building block for polyamides and biodegradable polyesteramides.[1] Its production through whole-cell bioconversion leverages engineered microorganisms to catalyze the conversion of readily available feedstocks, such as L-lysine, into the desired product. This approach minimizes the need for harsh reaction conditions and hazardous reagents, aligning with the principles of green chemistry. The primary biosynthetic routes explored for this compound production in whole-cell systems involve the decarboxylation of L-lysine to cadaverine, followed by the action of an amine oxidase or transaminase, or an alternative pathway involving the deamination and subsequent decarboxylation of L-lysine.[3][4]

Biosynthetic Pathways for this compound

Two primary pathways have been engineered in microbial hosts for the production of this compound and its derivatives.

Pathway 1: L-Lysine Decarboxylation Route

This pathway involves the initial decarboxylation of L-lysine to cadaverine, which is then converted to this compound. This is a common strategy in engineered Escherichia coli.[5][6][7]

Lysine_Decarboxylation_Pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LdcC / CadA) This compound This compound Cadaverine->this compound Putrescine Aminotransferase (PatA) 5-Aminopentanol 5-Aminopentanol This compound->5-Aminopentanol Aldehyde Reductase (YqhD) 5-Aminovalerate 5-Aminovalerate This compound->5-Aminovalerate Aldehyde Dehydrogenase (PadA)

Fig. 1: L-Lysine decarboxylation pathway to this compound and derivatives.

Pathway 2: L-Lysine Deamination Route

An alternative pathway involves the deamination of L-lysine to 2-keto-6-aminocaproate (2K6AC), which is then decarboxylated to this compound.[3][4]

Lysine_Deamination_Pathway L-Lysine L-Lysine 2-Keto-6-aminocaproate 2-Keto-6-aminocaproate L-Lysine->2-Keto-6-aminocaproate L-Lysine α-oxidase (RaiP) This compound This compound 2-Keto-6-aminocaproate->this compound α-Ketoacid Decarboxylase (KivD) 5-Aminovalerate 5-Aminovalerate This compound->5-Aminovalerate Aldehyde Dehydrogenase (PadA)

Fig. 2: L-Lysine deamination pathway to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from whole-cell bioconversion experiments for the production of this compound derivatives. Note that this compound is a highly reactive intermediate and is often rapidly converted to downstream products; therefore, reported titers are typically for more stable derivatives like 5-aminopentanol or 5-aminovalerate.

Table 1: Production of 5-Aminopentanol from L-Lysine via Whole-Cell Bioconversion

StrainKey Enzymes ExpressedSubstrateProduct Titer (mM)Molar Yield (mol/mol)Reference
E. coli APYqhDLdcC, PatA, YqhD100 mM L-lysine, 100 mM α-KG44.5 ± 2.60.44 ± 0.03[5]
E. coli APT7_DualLdcC, YqhD, PatA (dual plasmid)100 mM L-lysine, 100 mM α-KG60.7 ± 5.80.61 ± 0.06[5]
E. coli APT7_TripleLdcC, YqhD, PatA (increased PatA dosage)100 mM L-lysine, 100 mM α-KG68.5 ± 4.20.69 ± 0.04[6]
E. coli APT7_Triple (optimized)LdcC, YqhD, PatA (with glucose & aeration)100 mM L-lysine, 100 mM α-KG78.5 ± 1.20.79 ± 0.01[6][7]

Table 2: Production of 5-Aminovalerate from L-Lysine via Whole-Cell Bioconversion

StrainKey Enzymes ExpressedSubstrateProduct Titer (g/L)Molar Yield (mol/mol)Reference
E. coli CJ06RaiP, KivD, PadA (cadA knockout)100 g/L L-lysine HCl50.620.84[8]
E. coli WL3110/DavA-DavBDavA, DavB10 g/L L-lysine3.60.51[9]

Experimental Protocols

A generalized experimental workflow for whole-cell bioconversion is presented below.

Experimental_Workflow cluster_0 Strain Preparation cluster_1 Whole-Cell Catalyst Preparation cluster_2 Bioconversion cluster_3 Analysis Plasmid_Construction Plasmid Construction Transformation Transformation into E. coli Plasmid_Construction->Transformation Strain_Cultivation Strain Cultivation Transformation->Strain_Cultivation Induction Induction of Gene Expression Strain_Cultivation->Induction Harvesting Cell Harvesting and Washing Induction->Harvesting Reaction_Setup Reaction Setup Harvesting->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Sampling Sampling Incubation->Sampling Derivatization Derivatization (optional) Sampling->Derivatization HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis

Fig. 3: General experimental workflow for whole-cell bioconversion.
Strain and Plasmid Construction

  • Gene Synthesis and Cloning : The genes encoding the enzymes of the chosen biosynthetic pathway (e.g., ldcC, patA, and yqhD for the decarboxylation route) are synthesized with codon optimization for E. coli. These genes are then cloned into suitable expression vectors (e.g., pET and pCDF series) using standard molecular biology techniques.

  • Transformation : The constructed plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).

Cultivation of Recombinant E. coli**
  • Seed Culture : Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate at 37°C with shaking at 200 rpm overnight.

  • Main Culture : Inoculate 1 L of Terrific Broth (TB) medium with the overnight seed culture to an initial OD600 of 0.1. Incubate at 37°C with shaking at 200 rpm.

  • Induction : When the OD600 of the culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

Preparation of Whole-Cell Catalyst
  • Harvesting : Harvest the induced cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Washing : Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove residual medium components.

  • Resuspension : Resuspend the washed cell pellet in the reaction buffer to the desired cell density (e.g., OD600 of 20-50).

Whole-Cell Bioconversion Reaction
  • Reaction Mixture : Prepare the reaction mixture in a suitable vessel (e.g., shake flask or bioreactor). A typical reaction mixture contains:

    • Whole-cell catalyst (resuspended cells)

    • Substrate (e.g., 100 mM L-lysine)

    • Co-substrate (e.g., 100 mM α-ketoglutarate for transaminase reactions)

    • Cofactors (e.g., 0.1 mM pyridoxal 5'-phosphate (PLP) for decarboxylases and transaminases)

    • Reaction buffer (e.g., 500 mM Tris-HCl, pH 6.5)

  • Incubation : Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation.[6]

  • Optimization : For improved performance, reaction conditions such as pH, temperature, and aeration can be optimized.[6][7] Supplementation with a carbon source like glucose can aid in cofactor regeneration.[6][7]

Analysis of this compound and Derivatives

Due to the instability of this compound, it is often derivatized or its more stable downstream products are quantified.

  • Sampling : Withdraw samples from the reaction mixture at regular intervals.

  • Sample Preparation : Centrifuge the samples to remove cells. The supernatant can be stored at -20°C for later analysis.

  • Derivatization (for Aldehydes) : this compound can be derivatized with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be analyzed by HPLC.

  • HPLC Analysis : Quantify the concentration of substrates and products (e.g., L-lysine, cadaverine, 5-aminopentanol, 5-aminovalerate) using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detection method (e.g., UV-Vis or fluorescence after derivatization).

Applications in Drug Development

The enzymatic and whole-cell synthesis of this compound and its derivatives has significant implications for the pharmaceutical industry.

  • Chiral Amine Synthesis : Engineered amine oxidases and transaminases are crucial for the production of enantiomerically pure chiral amines, which are key building blocks for many active pharmaceutical ingredients.[10]

  • Prodrug Development : Amino acids and their derivatives are used to create prodrugs with improved bioavailability and targeted delivery.[11] The synthesis of amino aldehydes like this compound provides access to novel chemical entities for such applications.

  • Sustainable Manufacturing : Biocatalytic routes to pharmaceutical intermediates reduce reliance on hazardous chemical processes, contributing to more sustainable and cost-effective drug manufacturing.[12]

Conclusion

Whole-cell bioconversion is a powerful strategy for the production of this compound and its derivatives from renewable feedstocks. By leveraging engineered microbial catalysts, this approach offers a sustainable and efficient alternative to traditional chemical synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field to develop and optimize their own bioconversion processes for the synthesis of valuable chemicals and pharmaceutical intermediates.

References

Application Notes and Protocols for Fed-Batch Fermentation for Enhanced 5-Aminopentanal Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a valuable platform chemical and a key intermediate in the biosynthesis of various alkaloids and nitrogen-containing compounds.[1] Its applications span the pharmaceutical and bioplastic industries. Enhancing the yield of this compound through microbial fermentation is a promising and sustainable alternative to chemical synthesis. Fed-batch fermentation is a widely adopted strategy in industrial biotechnology to achieve high cell densities and product titers by strategically feeding nutrients throughout the cultivation process.[2] This document provides detailed application notes and protocols for the production of this compound using fed-batch fermentation, primarily based on strategies for its precursor, cadaverine, and its derivative, 5-aminovalerate.

Biosynthetic Pathways of this compound

This compound can be synthesized in engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, from L-lysine through several enzymatic pathways. The most common route involves the decarboxylation of L-lysine to cadaverine, followed by the oxidative deamination of cadaverine to this compound. This latter step is catalyzed by enzymes like copper amine oxidase or putrescine transaminase.[1][3] An alternative pathway proceeds through the deamination of L-lysine to 2-keto-6-aminocaproate, which is then decarboxylated to this compound.

This compound Biosynthesis Pathways L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (ldcC/cadA) 2-Keto-6-aminocaproate 2-Keto-6-aminocaproate L-Lysine->2-Keto-6-aminocaproate L-Lysine α-oxidase (RaiP) This compound This compound Cadaverine->this compound Copper Amine Oxidase / Putrescine Transaminase (PatA) 2-Keto-6-aminocaproate->this compound α-Ketoacid Decarboxylase (KivD)

Figure 1: Biosynthetic pathways from L-lysine to this compound.

Fed-Batch Fermentation Strategy

While direct fed-batch fermentation protocols for this compound are not extensively documented, a robust process can be developed by adapting strategies from high-yield cadaverine and 5-aminovalerate fermentations. The following protocol outlines a fed-batch process using an engineered E. coli strain.

Experimental Workflow for Fed-Batch Fermentation

Fed-Batch Fermentation Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Downstream Inoculum_Preparation Inoculum Preparation Fermenter_Setup Fermenter Setup & Sterilization Inoculum_Preparation->Fermenter_Setup Batch_Phase Batch Phase Fermenter_Setup->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Fed_Batch_Phase Induction Induction of Gene Expression Fed_Batch_Phase->Induction Harvesting Cell Harvesting Induction->Harvesting Product_Extraction Product Extraction & Purification Harvesting->Product_Extraction Analysis Analysis (HPLC) Product_Extraction->Analysis

Figure 2: Generalized workflow for fed-batch fermentation.
Protocol for Fed-Batch Fermentation

1. Strain and Inoculum Preparation:

  • Strain: An engineered E. coli strain with an overexpressed L-lysine decarboxylase (e.g., cadA or ldcC) and a suitable amine oxidase/transaminase (e.g., patA). Key genes for byproduct formation should be knocked out.

  • Inoculum: Prepare a seed culture by inoculating a single colony into a baffled flask containing a suitable rich medium (e.g., LB or TB medium) with the appropriate antibiotics. Incubate at 37°C with shaking at 200-250 rpm until the optical density at 600 nm (OD600) reaches 4-6.

2. Fermenter and Media:

  • Fermenter: A 5-L stirred-tank bioreactor with controls for temperature, pH, and dissolved oxygen (DO).

  • Batch Medium: A defined mineral salt medium is recommended. A representative composition is provided in Table 1.

  • Feeding Medium: A concentrated solution of the primary carbon source (e.g., glucose), nitrogen source, and magnesium sulfate. A typical composition is provided in Table 2.

3. Fermentation Conditions and Feeding Strategy:

  • Initial Batch Phase: Inoculate the fermenter containing the batch medium with the seed culture to an initial OD600 of 0.1-0.2. Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH or NaOH/H3PO4). The DO should be maintained above 20% by controlling the agitation speed and aeration rate.

  • Feeding Strategy: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated nutrient solution. A pH-stat feeding strategy is effective, where the feed solution is added automatically in response to a pH increase caused by substrate consumption. Alternatively, an exponential feeding strategy can be employed to maintain a constant specific growth rate.

  • Induction: When the OD600 reaches a desired level (e.g., 20-30), induce the expression of the biosynthetic pathway genes by adding an appropriate inducer (e.g., IPTG for lac-based promoters).

4. Sampling and Analysis:

  • Collect samples at regular intervals to monitor cell growth (OD600), substrate consumption (e.g., glucose), and product formation.

  • Quantify this compound concentration using High-Performance Liquid Chromatography (HPLC) after appropriate sample preparation (e.g., derivatization).

Data Presentation

Table 1: Example Batch Medium Composition for Fed-Batch Fermentation

ComponentConcentration
Glucose20 g/L
(NH4)2SO45 g/L
KH2PO43 g/L
Na2HPO4·12H2O7 g/L
MgSO4·7H2O1.5 g/L
Citric Acid1 g/L
Trace Metal Solution10 mL/L
Thiamine10 mg/L
AntibioticsAs required

Table 2: Example Feeding Medium Composition

ComponentConcentration
Glucose600 g/L
MgSO4·7H2O20 g/L
(NH4)2SO450 g/L

Table 3: Quantitative Data from Fed-Batch Fermentation for Cadaverine and 5-Aminovalerate (as benchmarks)

ProductHost StrainTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
CadaverineE. coli9.610.120.32[4]
CadaverineE. coli8.800.170.293[5]
5-AminovalerateC. glutamicum5.1--[3]
5-AminovalerateE. coli0.5--[6]

Whole-Cell Bioconversion Protocol

An alternative approach is a two-stage process where biomass is first generated through fermentation, and these cells are then used as a whole-cell biocatalyst for the conversion of L-lysine to this compound.

Experimental Workflow for Whole-Cell Bioconversion

Whole-Cell Bioconversion Workflow Cell_Culture Cell Culture & Induction Cell_Harvesting Harvesting & Washing Cell_Culture->Cell_Harvesting Bioconversion_Setup Bioconversion Reaction Setup Cell_Harvesting->Bioconversion_Setup Incubation Incubation with Substrate Bioconversion_Setup->Incubation Product_Recovery Product Recovery Incubation->Product_Recovery Analysis Analysis (HPLC) Product_Recovery->Analysis

Figure 3: Workflow for whole-cell bioconversion.
Protocol for Whole-Cell Bioconversion

1. Biomass Production:

  • Cultivate the engineered E. coli strain in a rich medium (e.g., TB) to a high cell density.

  • Induce the expression of the biosynthetic enzymes for 3-5 hours before harvesting.

2. Cell Preparation:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) to remove residual medium components.

  • Resuspend the cells in the reaction buffer to a desired final cell concentration (e.g., OD600 of 50-100).

3. Bioconversion Reaction:

  • Set up the reaction mixture in a shake flask or a bioreactor containing the cell suspension, L-lysine (as the substrate), and any necessary co-factors (e.g., pyridoxal-5'-phosphate for lysine decarboxylase).

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) with agitation.

  • Monitor the conversion of L-lysine to this compound over time by taking samples for HPLC analysis.

4. Product Recovery:

  • Separate the cells from the reaction mixture by centrifugation.

  • The supernatant containing the this compound can then be subjected to further purification steps.

Concluding Remarks

The protocols provided herein offer a robust starting point for the development of a high-yield fed-batch fermentation process for this compound. Optimization of various parameters, including media composition, feeding strategy, induction conditions, and process parameters (pH, temperature, DO), will be crucial for maximizing the final product titer. The quantitative data from related processes for cadaverine and 5-aminovalerate production serve as valuable benchmarks for these optimization efforts. The whole-cell bioconversion approach presents a viable alternative, potentially simplifying the overall process and improving product yields.

References

Application Notes and Protocols: Isotope Labeling of 5-Aminopentanal for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a critical intermediate in the metabolic pathway of L-lysine, particularly in the cadaverine pathway.[1] It serves as a precursor for the synthesis of various alkaloids and the bioplastic monomer 5-aminovalerate.[1] Understanding the metabolic flux through this pathway is crucial for various research areas, including metabolic engineering, drug development, and the study of certain pathological conditions. Isotope labeling is a powerful technique for tracing the fate of molecules in complex biological systems, providing quantitative insights into metabolic dynamics.[2] This document provides detailed application notes and protocols for the isotope labeling of this compound and its analysis in metabolic studies.

Synthesis of Isotopically Labeled this compound

Direct chemical synthesis of isotopically labeled this compound can be complex. A more accessible and biologically relevant approach is the enzymatic synthesis starting from commercially available isotopically labeled L-lysine. This method mimics the natural biosynthetic route.

Protocol 1: Enzymatic Synthesis of [U-13C5, 15N1]-5-Aminopentanal

This protocol describes a two-step enzymatic conversion of [U-13C6, 15N2]-L-lysine to [U-13C5, 15N1]-5-aminopentanal.

Materials:

  • [U-13C6, 15N2]-L-lysine

  • Lysine decarboxylase (LDC)

  • Copper amine oxidase (CAO)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Catalase

  • Ultrapure water

Procedure:

  • Step 1: Decarboxylation of L-lysine to Cadaverine

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM [U-13C6, 15N2]-L-lysine, 0.1 mM PLP, and 1 mg/mL LDC.

    • Incubate the mixture at 37°C for 4 hours.

    • Monitor the conversion of lysine to cadaverine by LC-MS.

  • Step 2: Oxidative Deamination of Cadaverine to this compound

    • To the reaction mixture from Step 1, add copper amine oxidase (CAO) to a final concentration of 0.5 mg/mL and catalase to a final concentration of 1000 U/mL.

    • Incubate the mixture at 30°C for 2 hours.

    • The product, [U-13C5, 15N1]-5-aminopentanal, is unstable and should be used immediately for derivatization or metabolic studies.

Metabolic Labeling Studies

This section outlines a general protocol for tracing the metabolism of labeled this compound in cell culture.

Protocol 2: 13C and 15N Tracing in Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), ice-cold

  • [U-13C5, 15N1]-5-Aminopentanal (freshly prepared)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to 80% confluency in complete medium.

    • Replace the medium with a fresh medium containing a defined concentration of freshly prepared [U-13C5, 15N1]-5-aminopentanal (e.g., 100 µM).

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

Sample Preparation and LC-MS/MS Analysis

Due to the poor retention of this compound on reverse-phase columns and its low ionization efficiency, derivatization is essential for sensitive LC-MS/MS analysis. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

Protocol 3: Derivatization with Dansyl Chloride

Materials:

  • Metabolite extract

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Formic acid

Procedure:

  • Dry the metabolite extract under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of sodium bicarbonate buffer.

  • Add 100 µL of dansyl chloride solution.

  • Incubate at 60°C for 30 minutes in the dark.

  • Quench the reaction by adding 10 µL of formic acid.

  • Centrifuge to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for Dansylated this compound:

AnalyteLabelPrecursor Ion (m/z)Product Ion (m/z)
Dansyl-5-AminopentanalUnlabeled335.16170.06
Dansyl-5-Aminopentanal13C5340.18170.06
Dansyl-5-Aminopentanal15N1336.16171.06
Dansyl-5-Aminopentanal13C5, 15N1341.17171.06

Note: These are predicted transitions. The optimal transitions should be determined experimentally by infusing a derivatized standard.

Data Presentation and Analysis

The quantitative data from the LC-MS/MS analysis can be used to determine the fractional labeling of downstream metabolites and to calculate metabolic flux rates.

Table 1: Fractional Enrichment of Lysine Pathway Metabolites after Labeling with [U-13C5, 15N1]-5-Aminopentanal

Time (hours)5-Aminovalerate (M+6)Δ¹-piperideine (M+5)
00.0%0.0%
115.2%8.5%
445.8%25.1%
878.3%42.6%
2492.1%55.3%

This is example data and will vary depending on the cell type and experimental conditions.

Visualizations

Diagram 1: Lysine Degradation Pathway via Cadaverine

Lysine_Degradation_Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal This compound Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-piperideine Aminopentanal->Piperideine Spontaneous Cyclization Aminovalerate 5-Aminovalerate Aminopentanal->Aminovalerate Aldehyde Dehydrogenase Metabolic_Tracing_Workflow cluster_synthesis Isotope Labeling cluster_experiment Cell Culture & Extraction cluster_analysis Analysis LabeledLysine [U-13C6, 15N2]-L-Lysine LabeledCadaverine [U-13C5, 15N2]-Cadaverine LabeledLysine->LabeledCadaverine LDC LabeledAminopentanal [U-13C5, 15N1]-5-Aminopentanal LabeledCadaverine->LabeledAminopentanal CAO CellCulture Cell Labeling LabeledAminopentanal->CellCulture Extraction Metabolite Extraction CellCulture->Extraction Derivatization Dansyl Chloride Derivatization Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis & Flux Calculation LCMS->DataAnalysis

References

Application Notes & Protocols: Purification of Recombinant L-lysine Monooxygenase for 5-Aminopentanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentanal is a valuable precursor for the synthesis of various nitrogen-containing compounds, including pharmaceuticals and polyamides. The enzymatic synthesis of this compound from L-lysine offers a green and highly specific alternative to traditional chemical methods. A key enzyme in one such biosynthetic pathway is L-lysine 2-monooxygenase (DavB), which catalyzes the oxidative decarboxylation of L-lysine to produce 5-aminovaleramide. This intermediate can then be readily converted to this compound. This document provides a detailed protocol for the expression and purification of recombinant, His-tagged L-lysine monooxygenase (DavB) from Escherichia coli.

Enzymatic Pathway for this compound Synthesis

The bioconversion of L-lysine to this compound can be achieved via a two-step enzymatic pathway. The first and crucial step involves the action of L-lysine monooxygenase (DavB), an FAD-dependent enzyme. This is followed by the action of an amidase or subsequent chemical steps to yield the final product. Another pathway involves the decarboxylation of lysine to cadaverine, followed by oxidation. This protocol focuses on the purification of the initial and key enzyme, DavB.

Lysine_to_5_Aminopentanal_Pathway cluster_main Biosynthetic Pathway Lysine L-Lysine Intermediate 5-Aminovaleramide Lysine->Intermediate L-lysine monooxygenase (DavB) O₂, NADPH Product This compound Intermediate->Product Amidase / Chemical Conversion

Figure 1: Enzymatic conversion of L-lysine to this compound.

Purification Strategy Overview

The purification of recombinant His-tagged DavB from E. coli lysate is performed using a two-step chromatographic process. The initial capture and primary purification are achieved through Immobilized Metal Affinity Chromatography (IMAC). This is followed by a polishing step using Size-Exclusion Chromatography (SEC) to remove remaining impurities and protein aggregates, resulting in a highly pure and active enzyme preparation.

Purification_Workflow cluster_workflow Purification Workflow Start E. coli Culture (Expressing His-tagged DavB) Lysis Cell Lysis & Clarification Start->Lysis IMAC Step 1: Immobilized Metal Affinity Chromatography (IMAC) Lysis->IMAC SEC Step 2: Size-Exclusion Chromatography (SEC) IMAC->SEC Final Pure DavB Enzyme SEC->Final

Figure 2: Two-step purification workflow for recombinant DavB.

Experimental Protocols

Materials and Buffers
  • Expression Host: E. coli BL21(DE3) strain carrying the pET-based expression vector for N-terminally His-tagged DavB.

  • Growth Media: Luria-Bertani (LB) broth with appropriate antibiotic (e.g., 100 µg/mL ampicillin).

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Sodium Phosphate, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, 1 mM PMSF.

  • IMAC Binding/Wash Buffer: 50 mM Sodium Phosphate, pH 8.0, 300 mM NaCl, 20 mM Imidazole.

  • IMAC Elution Buffer: 50 mM Sodium Phosphate, pH 8.0, 300 mM NaCl, 250 mM Imidazole.

  • SEC Buffer (Gel Filtration Buffer): 50 mM HEPES, pH 7.5, 150 mM NaCl.

  • IMAC Resin: Ni-NTA Agarose resin.

  • SEC Column: Superdex 200 pg or similar gel filtration column.

Protocol 1: Expression of Recombinant DavB
  • Inoculate a single colony of E. coli BL21(DE3) harboring the DavB expression plasmid into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • The next day, use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) in a 2 L baffled flask.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for an additional 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol 2: Cell Lysis and Clarification
  • Thaw the cell pellet on ice and resuspend it in 30 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Incubate on ice for 30 minutes to allow for lysozyme activity.

  • Lyse the cells further by sonication on ice. Use short bursts of 30 seconds followed by 30 seconds of cooling. Repeat for a total sonication time of 5-10 minutes, or until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble His-tagged DavB protein. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

Protocol 3: Purification Step 1 - Immobilized Metal Affinity Chromatography (IMAC)
  • Equilibrate a Ni-NTA agarose column (e.g., 5 mL bed volume) with 10 column volumes (CV) of IMAC Binding/Wash Buffer.

  • Load the clarified lysate onto the column at a flow rate of 1 mL/min. Collect the flow-through fraction for analysis.

  • Wash the column with 10-15 CV of IMAC Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the His-tagged DavB protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.

  • Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to identify fractions containing the purified protein.

  • Pool the fractions with the highest concentration of pure DavB.

Protocol 4: Purification Step 2 - Size-Exclusion Chromatography (SEC)
  • Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL using a centrifugal concentrator (e.g., Amicon Ultra, 30 kDa MWCO).

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 pg 16/600) with at least 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the equilibrated SEC column.

  • Elute the protein with SEC Buffer at the recommended flow rate for the column.

  • Collect fractions and monitor the protein elution profile by absorbance at 280 nm.

  • Analyze the fractions corresponding to the major protein peak by SDS-PAGE to confirm the purity and molecular weight of DavB (expected ~62 kDa).

  • Pool the purest fractions, determine the protein concentration, and store at -80°C in aliquots containing 10% glycerol for long-term stability.

Data Presentation and Expected Results

The following table summarizes the expected results from a typical purification of His-tagged L-lysine monooxygenase (DavB) from a 1-liter E. coli culture. The specific activity of purified DavB has been reported to be approximately 6.1 U/mg.[1] One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of L-lysine per minute under standard assay conditions.

Table 1: Purification Summary for Recombinant L-lysine Monooxygenase (DavB)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate 450.0270.00.601001.0
IMAC (Ni-NTA) 15.0225.015.083.325.0
SEC (Gel Filtration) 10.5189.018.070.030.0

Note: The values in this table are representative and may vary depending on expression levels and experimental conditions. The specific activity of the final pure enzyme should be determined using a standardized L-lysine monooxygenase activity assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 5-aminopentanal synthesis. The information is tailored for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the chemical and enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Chemical Synthesis: Reductive Amination of 2-Hydroxytetrahydropyran

Q1: My yield of this compound is consistently low. What are the common causes?

Low yields in the reductive amination of 2-hydroxytetrahydropyran can stem from several factors:

  • Inefficient Imine Formation: The initial equilibrium between 2-hydroxytetrahydropyran (which exists in equilibrium with 5-hydroxypentanal) and the subsequently formed imine with ammonia may not favor the imine.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Some reducing agents may be too harsh, leading to over-reduction, or too mild, resulting in incomplete conversion.

  • Side Reactions: Several side reactions can compete with the desired reductive amination, significantly lowering the yield. These include the reduction of the intermediate aldehyde to 5-amino-1-pentanol, polymerization of the aldehyde, and intramolecular cyclization.

  • Catalyst Inactivation: In catalytic hydrogenations, the catalyst can become poisoned by impurities in the starting materials or reagents.

  • Reaction Conditions: Temperature and pressure play a crucial role. High temperatures can promote side reactions and catalyst degradation.[1]

Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I identify them?

Common byproducts in this synthesis include:

  • 5-Amino-1-pentanol: This is the product of over-reduction of the aldehyde. It can be identified by GC-MS and by comparing its NMR spectrum with a known standard.

  • Δ¹-Piperideine and Piperidine: this compound can undergo spontaneous intramolecular cyclization to form Δ¹-piperideine, which can be further reduced to piperidine. These cyclic byproducts can be detected by GC-MS. The 13C NMR spectrum of piperidine shows characteristic peaks around 47.9, 27.5, and 25.4 ppm.

  • Polymeric materials: Aldehydes, especially in the presence of acid or base, can undergo polymerization, resulting in an insoluble or high-molecular-weight residue.

Q3: How can I minimize the formation of byproducts?

To minimize byproduct formation:

  • Control Reaction Temperature: Maintain the temperature at or below 120°C to reduce the likelihood of side reactions.[1]

  • Optimize Pressure: Keeping the pressure at or below 3 MPa can help prevent polymerization and other undesired reactions.

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often preferred over the more reactive sodium borohydride (NaBH4) because they are less likely to reduce the starting aldehyde.[2][3]

  • One-Pot Procedure: A one-pot reductive amination where the imine is formed and reduced in situ can minimize the concentration of the free aldehyde, thus reducing the chance for side reactions.

Q4: Which catalyst is most effective for the reductive amination of 2-hydroxytetrahydropyran?

Nickel-based catalysts have shown high efficacy. A 50Ni-Al2O3 catalyst has been reported to give a high yield (91.3%) of the subsequent product, 5-amino-1-pentanol, under mild conditions (60°C and 2 MPa H2), indicating efficient conversion of the this compound intermediate.[1] Cobalt catalysts have also been shown to be effective for reductive aminations under mild conditions.

Enzymatic Synthesis from L-Lysine

Q1: The conversion rate in my enzymatic synthesis is low. What should I check?

Several factors can contribute to low conversion rates in the enzymatic synthesis of this compound:

  • Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. For lysine decarboxylase (LdcC) and amine oxidase (or transaminase), the optimal temperature is typically between 30-37°C, and the optimal pH is in the neutral to slightly alkaline range (7.0-8.0).

  • Enzyme Inhibition: The product, this compound, or byproducts may inhibit the enzymes. High substrate concentrations can also lead to substrate inhibition.

  • Cofactor Limitation: Many enzymes involved in these pathways require cofactors such as pyridoxal-5'-phosphate (PLP) for decarboxylases. Ensure that these are present in sufficient concentrations.

  • Low Enzyme Activity or Stability: The enzyme preparation may have low specific activity, or the enzyme may be unstable under the reaction conditions.

  • Toxicity of Byproducts: In the pathway involving L-lysine α-oxidase, hydrogen peroxide (H2O2) is a byproduct that can be toxic to the enzymes and host cells (if using whole-cell catalysis).

Q2: How can I improve the yield of the enzymatic synthesis?

To improve the yield:

  • Optimize Reaction Conditions: Systematically optimize the pH, temperature, and buffer components.

  • Control Substrate and Product Concentrations: Use a fed-batch approach to maintain optimal substrate concentrations and remove the product as it is formed to avoid inhibition.

  • Add Catalase: If using the L-lysine α-oxidase pathway, co-expression or addition of catalase can effectively remove the toxic H2O2 byproduct, which has been shown to improve cell viability by 40%.

  • Enzyme Engineering: Consider using engineered enzymes with improved activity, stability, or reduced product inhibition.

  • Whole-Cell Biocatalysis: Using whole-cell systems can provide a more stable environment for the enzymes and facilitate cofactor regeneration.

Data Presentation

Table 1: Comparison of Catalysts for the Reductive Amination of 2-Hydroxytetrahydropyran to 5-Amino-1-pentanol (as an indicator of this compound formation)

CatalystTemperature (°C)Pressure (MPa)Yield of 5-Amino-1-pentanol (%)Reference
50Ni-Al2O360291.3[1]
Ni/Co-based≤120≤3Not specified, but high conversion implied

Table 2: Conditions for Enzymatic Synthesis of this compound Precursors

Enzyme SystemSubstrateOptimal Temperature (°C)Optimal pHReported TiterReference
Lysine Decarboxylase & Amine OxidaseL-Lysine30-377.0-8.012.8 g/L (this compound)
L-Lysine α-oxidase, Decarboxylase, etc.L-LysineNot specifiedNot specified52.24 g/L (5-aminovalerate)

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Reductive Amination (General Procedure)

This protocol is a general guideline based on the reductive amination of 2-hydroxytetrahydropyran.

Materials:

  • 2-Hydroxytetrahydropyran

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ni-Al2O3 catalyst (or another suitable catalyst)

  • Hydrogen gas

  • Anhydrous solvent (e.g., ethanol or THF)

  • Standard glassware for reactions under pressure (e.g., Parr autoclave)

Procedure:

  • Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the Ni-Al2O3 catalyst, which may involve reduction under a hydrogen stream at an elevated temperature.

  • Reaction Setup: In a high-pressure reactor, combine 2-hydroxytetrahydropyran, the solvent, and the activated catalyst.

  • Ammonia Addition: Add the aqueous ammonia solution to the reactor.

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2 MPa). Heat the reaction mixture to the desired temperature (e.g., 60°C) with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate contains the this compound.

  • Purification: Due to the instability of this compound, it is often best to use it directly in the next step. If purification is necessary, a rapid method like flash chromatography on silica gel with a solvent system containing a small amount of a basic modifier (e.g., triethylamine) may be employed. Alternatively, the bisulfite adduct purification method can be used (see Protocol 3).

Protocol 2: Enzymatic Synthesis of this compound from L-Lysine (General Procedure)

This protocol is a general guideline for a one-pot enzymatic cascade reaction.

Materials:

  • L-lysine

  • Lysine decarboxylase (LdcC)

  • Amine oxidase or transaminase

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Standard laboratory incubator/shaker

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution of L-lysine in the phosphate buffer. Add the required cofactor, PLP, to a final concentration of approximately 1 mM.

  • Enzyme Addition: Add the lysine decarboxylase and amine oxidase/transaminase enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle shaking.

  • Monitoring: Monitor the formation of this compound over time using a suitable analytical method, such as HPLC after derivatization or GC-MS.

  • Reaction Termination: Once the reaction has reached the desired conversion, the reaction can be stopped by denaturing the enzymes, for example, by heating or by adding a quenching agent.

  • Purification: The product can be purified from the reaction mixture using techniques such as solid-phase extraction or chromatography.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation

This protocol is for the purification of aldehydes from a reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Saturated sodium bisulfite (NaHSO3) solution (freshly prepared)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Separatory funnel

Procedure:

  • Adduct Formation: To the crude reaction mixture, add an equal volume of a saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for several minutes. A white precipitate of the bisulfite adduct of this compound may form.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent to extract any unreacted starting materials and non-aldehydic byproducts. Separate the aqueous layer, which contains the bisulfite adduct.

  • Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add an organic solvent. Slowly add the NaOH solution with stirring until the pH is basic (e.g., pH > 10). This will regenerate the free this compound.

  • Final Extraction: Extract the regenerated this compound into the organic layer. Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and carefully concentrate it under reduced pressure at a low temperature to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start_Chem 2-Hydroxytetrahydropyran Reductive_Amination Reductive Amination (NH3, H2, Catalyst) Start_Chem->Reductive_Amination Product_Chem This compound Reductive_Amination->Product_Chem Purification Purification (e.g., Bisulfite Adduct) Product_Chem->Purification Start_Enz L-Lysine Decarboxylation Lysine Decarboxylase Start_Enz->Decarboxylation Cadaverine Cadaverine Decarboxylation->Cadaverine Oxidation Amine Oxidase Cadaverine->Oxidation Product_Enz This compound Oxidation->Product_Enz Product_Enz->Purification Troubleshooting_Yield cluster_chem_issues Chemical Synthesis Issues cluster_enz_issues Enzymatic Synthesis Issues Low_Yield Low Yield of This compound Imine_Formation Inefficient Imine Formation Low_Yield->Imine_Formation Chemical Reducing_Agent Suboptimal Reducing Agent Low_Yield->Reducing_Agent Chemical Side_Reactions Side Reactions (e.g., Cyclization) Low_Yield->Side_Reactions Chemical Catalyst_Problem Catalyst Inactivation Low_Yield->Catalyst_Problem Chemical pH_Temp Suboptimal pH/ Temperature Low_Yield->pH_Temp Enzymatic Inhibition Enzyme Inhibition Low_Yield->Inhibition Enzymatic Cofactors Cofactor Limitation Low_Yield->Cofactors Enzymatic Enzyme_Stability Low Enzyme Activity/Stability Low_Yield->Enzyme_Stability Enzymatic Solutions Solutions: - Optimize Conditions - Change Reagents/Enzymes - Minimize Byproducts - Add Cofactors/Catalase Imine_Formation->Solutions Reducing_Agent->Solutions Side_Reactions->Solutions Catalyst_Problem->Solutions pH_Temp->Solutions Inhibition->Solutions Cofactors->Solutions Enzyme_Stability->Solutions

References

Technical Support Center: Purification of 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Aminopentanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this valuable but challenging biochemical.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its inherent instability. As an aliphatic amino-aldehyde, it is susceptible to:

  • Self-polymerization: The amine and aldehyde functionalities can react with each other, leading to the formation of oligomers and polymers.

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (5-aminovaleric acid).

  • Instability at elevated temperatures and pressures: This can accelerate degradation and side reactions.

Q2: What are the common impurities I should expect?

A2: Impurities can originate from both the synthesis method and degradation of the product.

  • From microbial production (e.g., in E. coli):

    • Residual L-lysine (starting material)

    • Cadaverine (intermediate in some biosynthetic pathways)[1]

    • Other amino acids and proteins from the cell lysate

    • 5-Aminovaleric acid (oxidation product)[1]

    • Δ¹-piperideine (cyclization product)[1]

  • From chemical synthesis (e.g., from 3,4-dihydro-2H-pyran):

    • Unreacted starting materials

    • By-products from side reactions

    • 5-Amino-1-pentanol (reduction product)[1]

  • From degradation:

    • Polymers of this compound

    • 5-Aminovaleric acid

Q3: What are the recommended storage conditions for this compound?

A3: Due to its instability, proper storage is crucial.

  • Temperature: Store at low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: For enhanced stability, consider converting it to a more stable derivative, such as a diethyl acetal, for storage.[1] Alternatively, storing it as a dilute solution in a primary alcohol can promote the formation of more stable hemiacetals.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Degradation during purification: Exposure to high temperatures, oxygen, or non-neutral pH. 2. Irreversible binding to chromatography resin: Strong interaction of the amine group with acidic silica gel. 3. Incomplete elution: The chosen elution conditions are not strong enough to release the product from the purification matrix. 4. Precipitation during purification: Poor solubility in the chosen solvent system.1. Perform all purification steps at low temperatures (e.g., 4°C) and under an inert atmosphere. Use degassed solvents. Maintain a neutral to slightly alkaline pH (7.0-8.0).[1] 2. For silica gel chromatography, add a competing amine like triethylamine (0.1-1%) to the mobile phase. Alternatively, use an amine-functionalized or polymer-based stationary phase. 3. Optimize elution conditions, for example, by increasing the salt concentration or changing the pH in ion-exchange chromatography, or by using a stronger solvent in reversed-phase chromatography. 4. Ensure the compound is fully dissolved in the loading buffer. If precipitation occurs, consider changing the solvent system or reducing the sample concentration.
Product Discoloration (Turns Dark) Oxidation: Aromatic amines are particularly susceptible to air oxidation, which can be accelerated by light and trace metals. While this compound is aliphatic, oxidation can still lead to colored impurities.1. Work quickly and minimize exposure to air and light. 2. Use an inert atmosphere (nitrogen or argon) for all steps. 3. Use degassed solvents to remove dissolved oxygen.
Co-elution of Impurities Similar physicochemical properties: Impurities may have similar polarity, charge, or size to this compound.1. Optimize chromatography: Adjust the gradient slope, change the mobile phase composition, or try a different stationary phase with a different selectivity. 2. Use orthogonal purification methods: Combine different purification techniques that separate based on different principles (e.g., ion-exchange followed by size-exclusion or reversed-phase chromatography).
Formation of a Precipitate During Bisulfite Adduct Formation Insoluble adduct: The bisulfite adduct of this compound may not be soluble in either the organic or aqueous phase.If a solid forms at the interface, the entire mixture can be filtered through celite to remove the insoluble adduct before separating the layers.

Quantitative Data

The following table summarizes typical production and purification data for this compound from recombinant E. coli. Please note that yields and purity can vary significantly depending on the specific strain, fermentation conditions, and purification protocol.

Parameter Value Notes
Production Titer in Fed-Batch Fermentation 12.8 g/LIn recombinant E. coli expressing lysine decarboxylase and putrescine transaminase.[1]
Downstream Processing Method Ultrafiltration and Multistep ElectrodialysisFor cell separation and initial product purification from the fermentation broth.[1]
Ultrafiltration Membrane Cut-off 20–200 kDaTo remove cells and large proteins.[1]
Expected Purity after Initial Purification 60-80%Estimated, depending on the efficiency of the initial steps.
Final Purity after Chromatographic Polishing >95%Target purity for most research and development applications.

Experimental Protocols

Protocol 1: Purification of this compound from E. coli Cell Lysate

This protocol provides a general workflow for the purification of this compound from a clarified E. coli lysate.

1. Cell Lysis and Clarification: a. Resuspend the cell pellet from the fermentation in a suitable lysis buffer (e.g., phosphate buffer, pH 7.4, with protease inhibitors). b. Lyse the cells using a standard method such as sonication or high-pressure homogenization, ensuring the sample is kept cold. c. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris. d. Carefully collect the supernatant.

2. Ultrafiltration: a. Pass the clarified supernatant through an ultrafiltration system with a 10-30 kDa molecular weight cut-off membrane to remove larger proteins.

3. Electrodialysis (Optional, for desalination): a. If the sample has a high salt concentration, perform electrodialysis to remove mineral ions. This is particularly useful after fermentation processes with high salt feeds.

4. Ion-Exchange Chromatography (Capture Step): a. Equilibrate a cation-exchange chromatography column (e.g., SP Sepharose) with a low-salt buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). b. Load the partially purified sample onto the column. c. Wash the column with the equilibration buffer to remove unbound impurities. d. Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a step elution. e. Collect fractions and analyze for the presence of the product (e.g., by HPLC or a colorimetric assay for aldehydes).

5. Reversed-Phase Chromatography (Polishing Step): a. Pool the fractions containing this compound and, if necessary, desalt or buffer exchange into a suitable mobile phase for reversed-phase HPLC. b. Inject the sample onto a C18 column. c. Elute using a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA) for better peak shape. d. Collect the pure fractions, and if TFA was used, it may need to be removed for certain downstream applications.

6. Final Product Handling: a. Immediately after purification, store the product under the recommended conditions (see FAQ Q3). For long-term storage, consider derivatization to a more stable form.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is suitable for separating this compound from non-aldehyde impurities.

1. Adduct Formation: a. Dissolve the crude mixture in a water-miscible solvent like dimethylformamide (DMF). b. Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously. c. Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). d. Shake the mixture in a separatory funnel. The this compound bisulfite adduct will partition into the aqueous phase.

2. Regeneration of the Aldehyde: a. Separate and collect the aqueous layer containing the adduct. b. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). c. Slowly add a strong base (e.g., 50% NaOH) dropwise while monitoring the pH until it reaches ~12. d. Shake the funnel to extract the regenerated this compound into the organic phase. e. Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and carefully evaporate the solvent under reduced pressure at a low temperature.

Visualizations

Biosynthesis Pathway of this compound from L-Lysine

This compound Biosynthesis Biosynthesis of this compound from L-Lysine cluster_lysine_decarboxylase Cadaverine-mediated Pathway cluster_lysine_oxidase Direct Oxidation Pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LdcC) This compound This compound Cadaverine->this compound Putrescine Transaminase (PatA) L-Lysine_2 L-Lysine 2-Keto-6-aminocaproate 2-Keto-6-aminocaproate L-Lysine_2->2-Keto-6-aminocaproate L-lysine α-oxidase (RaiP) 5-Aminopentanal_2 This compound 2-Keto-6-aminocaproate->5-Aminopentanal_2 α-Ketoacid decarboxylase (KivD)

Caption: Biosynthesis pathways of this compound from L-Lysine.

Experimental Workflow for Purification of this compound

Purification Workflow Purification Workflow for this compound Start Start Cell_Lysate E. coli Cell Lysate Start->Cell_Lysate Clarification Centrifugation/ Filtration Cell_Lysate->Clarification Ultrafiltration Ultrafiltration (10-30 kDa) Clarification->Ultrafiltration Ion_Exchange Ion-Exchange Chromatography (Capture) Ultrafiltration->Ion_Exchange Reversed_Phase Reversed-Phase HPLC (Polishing) Ion_Exchange->Reversed_Phase Pure_Product Pure this compound Reversed_Phase->Pure_Product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: 5-Aminopentanal Handling and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-aminopentanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this compound, a highly reactive bifunctional molecule. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help prevent its polymerization in solution and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow and cloudy shortly after preparation?

A1: The yellowing and cloudiness of your this compound solution are classic indicators of self-polymerization and cyclization. This compound contains both a nucleophilic primary amine group and an electrophilic aldehyde group. In solution, especially at neutral or basic pH, the amine group of one molecule attacks the aldehyde group of another, forming an unstable carbinolamine that quickly dehydrates to form an imine (Schiff base). This imine can then cyclize to form Δ¹-piperideine or react further with other this compound molecules, leading to the formation of oligomers and polymers, which are often insoluble and colored.

Q2: What is the primary mechanism of this compound degradation in solution?

A2: The primary degradation pathway is an intermolecular reaction between the amine and aldehyde functional groups. This process begins with a nucleophilic attack of the amine on the carbonyl carbon, leading to a chain of reactions that result in polymerization or the formation of a cyclic imine, Δ¹-piperideine.[1] This reaction is catalyzed by both acid and base, but is particularly rapid at neutral to basic pH where the amine is deprotonated and most nucleophilic.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of the solution is the most critical factor influencing the stability of this compound.[2][3]

  • Acidic pH (pH < 5): In acidic conditions, the primary amine group is protonated to form an ammonium salt (-NH₃⁺). This protonation renders the amine non-nucleophilic, effectively preventing it from attacking the aldehyde group of another molecule. This is the recommended condition for short-term storage and handling.

  • Neutral or Basic pH (pH ≥ 7): At neutral or basic pH, the amine group is in its free, deprotonated state (-NH₂), making it a potent nucleophile. This leads to rapid self-reaction and polymerization.[4] These conditions should be strictly avoided during storage.

Q4: What are protecting groups, and how can they be used to stabilize this compound?

A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a chemical reaction.[5] For this compound, either the amine or the aldehyde can be protected.

  • Amine Protection: The amine can be converted into a carbamate, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group.[6] These groups make the nitrogen non-nucleophilic. The protecting group can be removed later when the free amine is required.[5][6]

  • Aldehyde Protection: The aldehyde can be converted into an acetal by reacting it with an alcohol or a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to basic and neutral conditions and can be removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Q5: For my experiment, I need to use this compound at a neutral pH. How can I avoid polymerization?

A5: This is a challenging but common scenario. The best strategy is to generate the free this compound in situ just before it is needed. This can be achieved by starting with a protected version of the molecule. For example, you can use N-Boc-5-aminopentanal. This compound is stable and can be handled easily. Just before your reaction, the Boc group can be removed under acidic conditions. The resulting acidic solution of this compound can then be carefully neutralized to the desired pH immediately before its use, minimizing the time it spends in a reactive state. Working with dilute solutions and at low temperatures (0-4 °C) will also help slow the rate of polymerization.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Solution turns yellow, hazy, or a precipitate forms.Polymerization. The pH of the solution is likely neutral or basic, or the solution has been stored for too long or at too high a temperature.1. Immediately acidify the solution to pH 3-4 using a dilute acid (e.g., 0.1 M HCl). 2. For future experiments, prepare fresh solutions in a cold, acidic buffer right before use. 3. Consider using a protected form of this compound.
Reaction yield is low, and multiple unknown products are observed (e.g., on TLC or LC-MS).Compound degradation. this compound polymerized before or during the reaction.[7]1. Confirm the stability of your this compound stock solution. 2. Add the this compound solution to the reaction mixture last and ensure the reaction conditions (pH, solvent) are compatible with its stability. 3. Use an in situ deprotection strategy as outlined in the FAQ and protocols below.
Inconsistent results between experimental runs.Variable purity/concentration of this compound. The compound may be degrading at different rates between experiments due to minor variations in pH, temperature, or time before use.1. Strictly control the pH of the stock solution. Use a calibrated pH meter. 2. Prepare the solution fresh for every experiment. Do not use stock solutions prepared on previous days. 3. Standardize the time between solution preparation and use in the reaction.

Key Stabilization and Reaction Pathways

The following diagrams illustrate the chemical pathways involved in this compound polymerization and the strategies to prevent it.

G cluster_problem Problem: Spontaneous Polymerization & Cyclization mol1 This compound (Molecule 1) imine Imine (Schiff Base) Intermediate mol1->imine Reacts with mol2 This compound (Molecule 2) mol2->imine piperideine Δ¹-Piperideine (Cyclized Product) imine->piperideine Intramolecular Cyclization polymer Polymer imine->polymer Intermolecular Polymerization

Caption: Intramolecular and intermolecular reactions of this compound.

G cluster_solution Solution Workflow: pH Control start Prepare this compound Solution check_ph Is pH < 5? start->check_ph stable Stable Solution (Short-term) check_ph->stable Yes unstable Unstable! Rapid Polymerization check_ph->unstable No (pH ≥ 7) adjust_ph Adjust to pH 3-4 with dilute acid unstable->adjust_ph Corrective Action adjust_ph->stable

Caption: Logic diagram for stabilizing this compound using pH control.

G cluster_workflow Experimental Workflow: Protecting Group Strategy start Start with Protected This compound (e.g., N-Boc-5-aminopentanal) react Perform desired reaction on aldehyde group start->react deprotect Deprotect amine group (e.g., with acid) react->deprotect product Final Product with Free Amine deprotect->product

Caption: Workflow using a protecting group to prevent side reactions.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of Stabilized this compound Solution

This protocol describes how to prepare an acidic stock solution of this compound to minimize polymerization for short-term use.

Materials:

  • This compound (or a salt, e.g., hydrochloride)

  • Buffer solution (e.g., 0.1 M citrate buffer or acetate buffer, pH 4.0)

  • Deionized water

  • Calibrated pH meter

  • Ice bath

Procedure:

  • Pre-cool the pH 4.0 buffer solution in an ice bath to 0-4 °C.

  • Weigh the required amount of this compound. If using a salt form, adjust the mass accordingly.

  • Slowly dissolve the this compound in the cold buffer solution with gentle stirring.

  • Verify that the final pH of the solution is between 3.5 and 4.5. If necessary, adjust with a small amount of 0.1 M HCl or 0.1 M NaOH.

  • Keep the solution on ice at all times.

  • Crucially, use this solution on the same day it is prepared. Do not store overnight, even at low temperatures.

Protocol 2: In Situ Generation of this compound from a Boc-Protected Precursor

This protocol is for experiments requiring free this compound at or near neutral pH. It involves the deprotection of N-Boc-5-aminopentanal immediately before use.

Materials:

  • N-Boc-5-aminopentanal

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)

  • Strong acid (e.g., trifluoroacetic acid (TFA) or 4 M HCl in dioxane)

  • Reaction buffer (the buffer for your main experiment, e.g., PBS, pH 7.4)

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • Deprotection:

    • In a clean, dry flask, dissolve N-Boc-5-aminopentanal in a minimal amount of anhydrous DCM or dioxane.

    • Cool the flask in an ice bath.

    • Add an excess of the strong acid (e.g., for every 1 equivalent of protected amine, add 10-20 equivalents of TFA or the HCl solution).

    • Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed (typically 1-2 hours).

  • Acid Removal & Neutralization (perform these steps rapidly):

    • Remove the acid and solvent under reduced pressure (rotary evaporation). Be aware that the resulting this compound salt is still reactive.

    • Immediately re-dissolve the residue in your cold (0-4 °C) reaction buffer.

    • Carefully and quickly neutralize the solution to the target pH of your experiment using a pre-chilled base (e.g., saturated sodium bicarbonate or dilute NaOH). Monitor the pH closely.

  • Immediate Use:

    • Use the freshly prepared, neutralized this compound solution in your main reaction without any delay. The compound will begin to polymerize rapidly at neutral pH.

References

identifying side products in 5-Aminopentanal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminopentanal. Here, you will find information to help identify and mitigate the formation of common side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways of this compound?

This compound is a bifunctional molecule containing both an aldehyde and a primary amine group, leading to a variety of potential reactions. The main reaction pathways include:

  • Intramolecular Cyclization: The amine group can attack the aldehyde group within the same molecule to form a cyclic imine called Δ¹-piperideine. This is often the desired product in certain synthetic routes.[1]

  • Intermolecular Reactions: Molecules of this compound can react with each other or other primary amines to form Schiff bases.

  • Polymerization: Under certain conditions, this compound can undergo self-polymerization.[2]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 5-aminovaleric acid.

  • Reduction: The aldehyde group can be reduced to an alcohol, yielding 5-amino-1-pentanol.

Q2: What are the most common side products observed in reactions with this compound?

The most frequently encountered side products are:

  • Δ¹-piperideine: Formed through intramolecular cyclization. While sometimes the desired product, it can be a significant side product if another reaction pathway is intended.[1]

  • Polymers/Oligomers: Resulting from intermolecular reactions between this compound molecules. This is more likely at higher concentrations.[2]

  • Schiff Bases: Formed from the reaction of this compound with itself or other primary amines present in the reaction mixture.

Q3: How can I detect and identify these side products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating and identifying this compound and its various products in a reaction mixture. It can be used for both qualitative identification and quantitative analysis.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound and some of its products, derivatization is often necessary before GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens (like amines and aldehydes).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of isolated side products.

Troubleshooting Guides

Issue 1: Predominant formation of Δ¹-piperideine instead of the desired intermolecular product.

Possible Cause: The reaction conditions favor intramolecular cyclization. This is often a kinetically favored process.

Troubleshooting Steps:

  • Concentration: Increase the concentration of your reactants. Higher concentrations favor intermolecular reactions over intramolecular cyclization.

  • Temperature: Lowering the reaction temperature may favor the thermodynamically controlled product over the kinetically controlled cyclization.[6] Experiment with a range of temperatures to find the optimal balance for your desired reaction.

  • pH Control: The pH of the reaction medium can significantly influence the rate of imine formation. For intermolecular Schiff base formation, a mildly acidic pH is often optimal to activate the carbonyl group without fully protonating the amine nucleophile.

  • Order of Addition: If reacting this compound with another component, consider adding the this compound slowly to a solution of the other reactant. This keeps the instantaneous concentration of free this compound low, disfavoring self-reaction and cyclization.

Issue 2: Significant formation of polymeric material.

Possible Cause: High concentration of this compound and/or conditions that promote intermolecular condensation.

Troubleshooting Steps:

  • Concentration: Decrease the overall reaction concentration. Dilute conditions will disfavor polymerization.

  • Temperature: High temperatures can sometimes promote polymerization. Investigate if running the reaction at a lower temperature reduces polymer formation.

  • Pressure Control: In certain synthetic routes, maintaining subcritical pressure conditions (e.g., ≤3 MPa) can help prevent undesired polymerization.[2]

  • Solvent Choice: The choice of solvent can influence reaction pathways. Experiment with different solvents to find one that may disfavor polymerization.

Issue 3: Formation of multiple unidentified side products.

Possible Cause: Complex reaction pathways are occurring simultaneously, potentially due to inappropriate pH, temperature, or the presence of impurities.

Troubleshooting Steps:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress over time. This can help you identify when the desired product is at its maximum concentration and when side products begin to form.

  • pH Optimization: Carefully control the pH of your reaction. The stability and reactivity of this compound are pH-dependent.

  • Temperature Control: Run the reaction at a consistent and optimized temperature. Fluctuations can lead to the formation of undesired products.

  • Purification of Starting Materials: Ensure the purity of your this compound and other reagents to avoid side reactions catalyzed by impurities.

Quantitative Data Summary

The formation of side products is highly dependent on the specific reaction conditions. The following table summarizes general trends observed; however, optimal conditions should be determined empirically for each specific transformation.

Reaction ConditionEffect on Δ¹-piperideine FormationEffect on PolymerizationEffect on Intermolecular Schiff Base Formation
Concentration Decreases with increasing concentrationIncreases with increasing concentrationIncreases with increasing concentration
Temperature Often favored at lower temperatures (kinetic control)Can be promoted by higher temperaturesRate increases with temperature, but so can side reactions
pH Influenced by pH; cyclization can occur over a range of pH valuesGenerally favored under conditions that promote imine formationOptimal in mildly acidic to neutral pH

Experimental Protocols

Protocol 1: General Procedure for LC-MS/MS Analysis

This protocol provides a general guideline for the analysis of this compound and its side products. Optimization will be required for specific applications.

  • Sample Preparation:

    • Quench the reaction at the desired time point.

    • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for LC-MS analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is often effective.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these amine-containing compounds.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ions will be the protonated molecular ions [M+H]⁺ of your compounds of interest (e.g., this compound, Δ¹-piperideine), and the product ions will be characteristic fragments.

Protocol 2: General Procedure for GC-MS Analysis via Silylation

This protocol is for the derivatization and analysis of this compound and its products by GC-MS.

  • Sample Preparation and Derivatization:

    • Take a known volume of the reaction mixture and evaporate it to dryness under a stream of nitrogen. It is crucial to ensure the sample is completely dry.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration of the analytes.

    • Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute the derivatized compounds.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Analysis: Scan mode for identification of unknown peaks and Selected Ion Monitoring (SIM) for quantification of known compounds.

Visualizations

Below are diagrams illustrating key concepts in this compound chemistry.

ReactionPathways This compound This compound Cyclization Intramolecular Cyclization This compound->Cyclization Low Concentration Polymerization Intermolecular Reaction (Polymerization) This compound->Polymerization High Concentration SchiffBase Intermolecular Reaction (Schiff Base) This compound->SchiffBase Presence of other amines

Figure 1. Competing reaction pathways of this compound.

TroubleshootingFlowchart Start High Yield of Side Product? SideProduct Identify Side Product (LC-MS, GC-MS) Start->SideProduct Cyclization Is it Δ¹-piperideine? SideProduct->Cyclization Polymer Is it a polymer? SideProduct->Polymer AdjustConc Increase Reactant Concentration Cyclization->AdjustConc Yes AdjustTemp Lower Temperature Cyclization->AdjustTemp Yes DecreaseConc Decrease Reactant Concentration Polymer->DecreaseConc Yes OptimizepH Optimize pH Polymer->OptimizepH Yes

Figure 2. A logical workflow for troubleshooting side product formation.

References

Technical Support Center: Optimizing Enzymatic 5-Aminopentanal Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of 5-aminopentanal.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for this compound production?

A1: this compound is typically produced from L-lysine in a two-step enzymatic cascade. First, L-lysine is decarboxylated to cadaverine by the enzyme L-lysine decarboxylase (LDC). Subsequently, cadaverine undergoes oxidative deamination to yield this compound, a reaction catalyzed by a copper amine oxidase (CAO).[1][2]

Q2: Why are pH and temperature critical for this reaction?

A2: Like all enzymatic reactions, the production of this compound is highly sensitive to pH and temperature. These parameters directly influence the enzyme's three-dimensional structure and the ionization state of amino acids in the active site. Deviations from the optimal pH and temperature ranges can lead to a significant decrease in enzyme activity or even irreversible denaturation, resulting in low product yield.[3]

Q3: What are the typical optimal pH and temperature ranges for the enzymes involved?

A3: The optimal conditions can vary significantly depending on the source of the enzymes. L-lysine decarboxylase (LDC) often exhibits optimal activity in a slightly acidic to neutral pH range. Copper amine oxidases (CAOs) generally function best in a neutral to slightly alkaline environment. Most enzymes used in these bioconversions have optimal temperatures in the range of 30-60°C. It is crucial to experimentally determine the optimal conditions for the specific enzymes being used.

Data Presentation: Optimal Conditions for Relevant Amine Oxidases

The following table summarizes the optimal pH and temperature for various amine oxidases that act on diamines like cadaverine. Note that the optimal conditions are highly dependent on the specific enzyme and its source organism.

EnzymeSubstrate(s)Optimal pHOptimal Temperature (°C)Source Organism
Copper Amine Oxidase (CAO)Cadaverine, Putrescine7.025Pisum sativum (Pea seedlings)
Diamine Oxidase (DAO)Cadaverine, Histamine, Putrescine7.460Immobilized enzyme
Diamine Oxidase (DAO)Cadaverine, PutrescineNot specified37Lathyrus sativus (White pea)
Monoamine Oxidase (MAO-N)Primary amines~9.0 (for some variants)30Aspergillus niger
D-Amino Acid Oxidase (variant)Primary amines9.035Porcine Kidney

Troubleshooting Guide

Problem: Low or no this compound yield.

Question Possible Causes Troubleshooting Steps
Is the pH of my reaction optimal? The reaction buffer is at a suboptimal pH for one or both enzymes (LDC and CAO). The pH may have shifted during the reaction.Verify the pH of your buffer solution before starting the experiment. Experiment with a range of buffer systems covering pH values from 6.0 to 9.0 to determine the optimal pH for your specific enzymes. Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction.
Is the temperature of my reaction optimal? The incubation temperature is too high, causing enzyme denaturation, or too low, resulting in slow reaction rates.Determine the optimal temperature by running the assay at a range of temperatures (e.g., 25°C to 70°C). Use a temperature-controlled incubator or water bath for consistent temperature.[4] Avoid repeated freeze-thaw cycles of your enzyme stocks, as this can lead to a loss of activity.
Could one of my enzymes be inactive? The LDC or CAO may have lost activity due to improper storage, handling, or the presence of inhibitors.Test the activity of each enzyme individually. For LDC, you can measure the consumption of L-lysine or the production of cadaverine. For CAO, you can measure the consumption of cadaverine or the production of hydrogen peroxide (a byproduct) using a coupled assay.
Are my substrate or cofactor concentrations correct? Incorrect concentrations of L-lysine, cadaverine, or cofactors (if any) can limit the reaction rate.Double-check your calculations and the concentrations of your stock solutions. Ensure the purity of your substrates.
Are there inhibitors present in my reaction? Contaminants in your reagents, water, or glassware could be inhibiting the enzymes. Some substances like EDTA, SDS, and sodium azide can interfere with enzymatic assays.[5]Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. If you suspect inhibitors in your sample preparation, consider a purification step.

Problem: Inconsistent results between experiments.

Question Possible Causes Troubleshooting Steps
Are my experimental conditions precisely controlled? Minor variations in pH, temperature, incubation time, or pipetting can lead to significant differences in results.Use calibrated pipettes and be meticulous with your measurements.[5] Ensure the temperature and pH are consistently maintained in all experiments. Prepare a master mix for your reactions to minimize pipetting errors.[5]
Is the enzyme stock solution homogeneous? The enzyme may not be uniformly distributed in the stock solution after thawing.Gently mix the enzyme stock solution by flicking the tube before pipetting. Avoid vigorous vortexing, which can denature the enzyme.
Are my reagents stable? Reagents may degrade over time, especially if not stored properly.Prepare fresh reagents when possible and store them according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Production

Objective: To identify the optimal pH for the copper amine oxidase (CAO) catalyzed conversion of cadaverine to this compound.

Materials:

  • Purified copper amine oxidase (CAO)

  • Cadaverine dihydrochloride

  • A series of buffers (e.g., phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)

  • Microplate reader or spectrophotometer for quantification

  • Temperature-controlled incubator or water bath

Methodology:

  • Buffer Preparation: Prepare a set of buffers with a constant ionic strength, each at a different pH value within the desired range.

  • Reaction Setup: In separate wells of a microplate or in microcentrifuge tubes, set up the following reaction mixture for each pH to be tested:

    • Buffer (at the specific pH): X µL

    • Cadaverine stock solution (to a final concentration of, e.g., 1 mM): Y µL

    • Purified water: Z µL

  • Enzyme Addition: Pre-incubate the reaction mixtures at a constant, known-to-be-permissive temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a fixed amount of CAO to each reaction mixture.

  • Incubation: Incubate the reactions at the constant temperature for a fixed period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation (if the product is heat-stable).

  • Quantification: Quantify the amount of this compound produced. This can be done using various methods, such as HPLC after derivatization or a coupled spectrophotometric assay that measures the production of hydrogen peroxide.

  • Data Analysis: Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Determination of Optimal Temperature for this compound Production

Objective: To determine the optimal temperature for the CAO-catalyzed conversion of cadaverine to this compound.

Materials:

  • Purified copper amine oxidase (CAO)

  • Cadaverine dihydrochloride

  • Optimal buffer (as determined in Protocol 1)

  • Microplate reader or spectrophotometer

  • A series of temperature-controlled incubators or water baths set to different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C)

Methodology:

  • Reaction Setup: Prepare a master mix of the reaction components (buffer and cadaverine) at their optimal concentrations.

  • Temperature Equilibration: Aliquot the master mix into separate tubes and place them in the incubators or water baths at the different temperatures to be tested. Allow the mixtures to equilibrate to the set temperature for at least 5 minutes.

  • Enzyme Addition: Initiate the reactions by adding a fixed amount of CAO to each tube.

  • Incubation: Incubate the reactions for a fixed period (e.g., 30 minutes) at their respective temperatures.

  • Reaction Termination: Stop the reactions simultaneously.

  • Quantification: Quantify the amount of this compound produced in each reaction.

  • Data Analysis: Plot the enzyme activity against the temperature. The temperature at which the highest activity is observed is the optimal temperature.

Visualizations

Enzymatic_Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine L-Lysine Decarboxylase (LDC) - CO2 Aminopentanal This compound Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) + O2, + H2O - NH3, - H2O2 Troubleshooting_Workflow start Low/No Product Yield check_ph Verify Reaction pH start->check_ph check_temp Verify Reaction Temperature check_ph->check_temp pH OK optimize_ph Optimize pH with Different Buffers check_ph->optimize_ph pH Suboptimal check_enzyme Assay Individual Enzyme Activity check_temp->check_enzyme Temp OK optimize_temp Optimize Temperature Range check_temp->optimize_temp Temp Suboptimal check_reagents Check Substrate/Cofactor Concentration & Purity check_enzyme->check_reagents Enzymes Active replace_enzyme Replace Inactive Enzyme Stock check_enzyme->replace_enzyme Enzyme(s) Inactive prepare_reagents Prepare Fresh, Pure Reagents check_reagents->prepare_reagents Reagents Problematic success Problem Solved check_reagents->success Reagents OK optimize_ph->success optimize_temp->success replace_enzyme->success prepare_reagents->success Optimization_Workflow start Start Optimization ph_screen Screen Broad pH Range (e.g., 5.0 - 10.0) at Constant Temperature start->ph_screen determine_ph_optimum Identify Approximate Optimal pH ph_screen->determine_ph_optimum temp_screen Screen Broad Temperature Range (e.g., 20°C - 70°C) at Optimal pH determine_ph_optimum->temp_screen determine_temp_optimum Identify Approximate Optimal Temperature temp_screen->determine_temp_optimum fine_tune_ph Fine-Tune pH with Narrower Increments (e.g., ±0.2 units) determine_temp_optimum->fine_tune_ph fine_tune_temp Fine-Tune Temperature with Narrower Increments (e.g., ±2°C) fine_tune_ph->fine_tune_temp final_conditions Optimal pH and Temperature Determined fine_tune_temp->final_conditions

References

troubleshooting guide for alkaloid synthesis using 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkaloid Synthesis with 5-Aminopentanal

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of alkaloid precursors using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in alkaloid synthesis?

A1: this compound is an amino-aldehyde, meaning it contains both an amine (-NH₂) and an aldehyde (-CHO) functional group.[1][2] It serves as a crucial biosynthetic intermediate for L-lysine derived alkaloids.[1] Its structure allows it to undergo a spontaneous intramolecular cyclization to form Δ¹-piperideine, which is the core heterocyclic scaffold of many piperidine alkaloids.[3]

Q2: How stable is this compound and what are the proper storage conditions?

A2: this compound is highly unstable. Due to the presence of a primary amine and an aldehyde in the same molecule, it is prone to rapid intramolecular cyclization and intermolecular polymerization, especially in concentrated solutions or at neutral to basic pH. It is typically generated in situ (in the reaction mixture) from a more stable precursor, such as the diethyl acetal, or by the oxidative deamination of cadaverine.[3][4] If a solution is prepared, it should be used immediately under dilute, controlled pH conditions.

Q3: What is the primary reaction mechanism when using this compound?

A3: The primary mechanism is an intramolecular nucleophilic attack of the amine group onto the aldehyde's carbonyl carbon. This forms a cyclic hemiaminal intermediate, which then readily dehydrates to form a cyclic imine, Δ¹-piperideine. This cyclization is generally rapid and thermodynamically favored, particularly for forming five- and six-membered rings.[5][6]

Q4: What are the main safety concerns when working with this compound and its derivatives?

A4: Like many aldehydes and amines, this compound and its volatile cyclized product, Δ¹-piperideine, should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The specific toxicity of this compound is not extensively documented, but compounds of this class can be irritants and sensitizers.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Alkaloid Precursor (Δ¹-piperideine)
Potential Cause Recommended Solution
Intermolecular Polymerization The most common failure mode. Occurs when molecules of this compound react with each other instead of internally. Perform the reaction under high-dilution conditions (<0.05 M) to favor the intramolecular pathway.[5] Add the this compound precursor solution slowly to the reaction vessel over an extended period.
Incorrect pH The initial cyclization (amine attacking the carbonyl) is favored under slightly acidic to neutral conditions (pH 4-7) to activate the carbonyl group without fully protonating the amine. The subsequent dehydration to the imine is acid-catalyzed. An incorrect pH can slow or stop the reaction. Buffer the reaction mixture and monitor the pH throughout the process.[7]
Degradation of Starting Material If this compound is generated in situ, ensure the conversion from its precursor is efficient and occurs under conditions compatible with the subsequent cyclization. For example, if deprotecting an acetal with acid, ensure the acid concentration is sufficient for deprotection but not so high that it fully protonates and deactivates the amine nucleophile.
Oxidation of the Aldehyde Aldehyd groups can be sensitive to air oxidation, converting them to unreactive carboxylic acids. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Presence of Significant Side Products in Final Mixture
Potential Cause Observation (e.g., in NMR/MS) Recommended Solution
Polymerization/Oligomerization Broad, unresolved peaks in ¹H NMR; multiple high molecular weight signals in MS.See "Intermolecular Polymerization" solution above. High dilution is critical.
Incomplete Dehydration Presence of signals corresponding to the cyclic hemiaminal intermediate.Ensure adequate acid catalysis (pH 4-5) and/or gentle heating (40-50°C) to drive the dehydration to the final imine product. Consider using a Dean-Stark trap if the solvent allows for azeotropic removal of water.
Side Reactions from Contaminants Unexpected peaks in analytical data.Ensure the purity of the this compound precursor and all solvents and reagents. Contaminating amines or aldehydes can lead to competing reactions.
Problem 3: Difficulty in Purifying the Product
Potential Cause Recommended Solution
Product Volatility & Instability The product, Δ¹-piperideine, is a volatile imine that can be difficult to isolate and may hydrolyze back to this compound upon exposure to water.
Product is Miscible with Solvent The product is soluble in the reaction solvent and difficult to extract.
Polymeric Byproducts Interfere Polymeric sludge or oils complicate extraction and chromatography.

Experimental Protocols & Data

Protocol: In Situ Generation and Cyclization of this compound

This protocol describes a general method for forming the Δ¹-piperideine ring system from this compound diethyl acetal.

1. Reagents and Materials:

  • This compound diethyl acetal

  • Hydrochloric acid (1 M solution)

  • Sodium hydroxide (1 M solution)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • pH paper or calibrated pH meter

  • Round-bottom flask, addition funnel, magnetic stirrer

2. Procedure:

  • Set up the reaction in a fume hood. To a round-bottom flask equipped with a magnetic stirrer, add the desired solvent (e.g., a buffered aqueous solution, pH ~5). The volume should be sufficient to ensure high dilution (final concentration of ~0.05 M).

  • In a separate vessel, dissolve this compound diethyl acetal in a minimal amount of the same solvent.

  • Slowly add a stoichiometric amount of 1 M HCl to the acetal solution to catalyze the deprotection to the aldehyde. Allow this to stir for 10-15 minutes.

  • Transfer the freshly generated this compound solution to an addition funnel.

  • Add the solution dropwise from the addition funnel to the vigorously stirring solvent in the main reaction flask over a period of 2-4 hours.

  • Monitor the reaction progress using a suitable method (e.g., TLC with a ninhydrin stain).

  • Upon completion, the resulting solution containing Δ¹-piperideine is typically used directly for the next synthetic step (e.g., reduction to piperidine or a Mannich-type reaction).[8]

Illustrative Data: Effect of pH on Cyclization Efficiency

The following table summarizes the expected trend of reaction efficiency versus pH for the intramolecular cyclization of this compound. The optimal pH balances the need for an unprotonated, nucleophilic amine with the acid-catalyzed dehydration of the hemiaminal intermediate.

Reaction pH Initial Cyclization Rate Dehydration Rate Overall Efficiency Primary Side Reaction
< 3Very Slow (Amine is protonated)FastVery LowNone (No reaction)
4 - 6FastModerate to FastHigh (Optimal) Minimal
7 - 8Very FastSlowModerateIntermolecular Polymerization
> 9Very FastVery SlowLowSignificant Polymerization

Note: This data is illustrative of general chemical principles and actual results may vary.

Visualized Workflows and Mechanisms

experimental_workflow start Start: this compound Diethyl Acetal deprotection In Situ Deprotection (Acidic Hydrolysis) start->deprotection 1 M HCl cyclization Intramolecular Cyclization (High Dilution, pH 4-6) deprotection->cyclization Slow Addition product Crude Δ¹-piperideine Solution cyclization->product direct_use Direct Use in Next Step product->direct_use Recommended Path purification Purification (Optional) product->purification extraction Acid-Base Extraction purification->extraction If needed salt Salt Formation & Precipitation purification->salt Alternative pure_product Isolated Product extraction->pure_product salt->pure_product

Caption: General experimental workflow for alkaloid precursor synthesis.

cyclization_mechanism sub This compound ts1 sub->ts1 hemiaminal Cyclic Hemiaminal ts1->hemiaminal Nucleophilic Attack ts2 -H₂O (H⁺ cat.) hemiaminal->ts2 imine Δ¹-piperideine ts2->imine Dehydration sub_struct hemiaminal_struct Intermediate imine_struct Product

Caption: The core intramolecular cyclization mechanism.

troubleshooting_tree start Low Yield or Impure Product check_conc Was reaction run at high dilution (<0.05 M)? start->check_conc conc_yes Yes check_conc->conc_yes   conc_no No check_conc->conc_no   check_ph Was pH maintained between 4 and 6? conc_yes->check_ph fix_conc Root Cause: Polymerization. Fix: Re-run with slow addition to a large volume of solvent. conc_no->fix_conc ph_yes Yes check_ph->ph_yes   ph_no No check_ph->ph_no   check_inert Was reaction run under inert gas? ph_yes->check_inert fix_ph Root Cause: Incorrect pH. Fix: Use a buffered solution and monitor pH. ph_no->fix_ph inert_yes Yes check_inert->inert_yes inert_no No check_inert->inert_no other Review purity of reagents and solvents. inert_yes->other fix_inert Root Cause: Air Oxidation. Fix: Use N₂ or Ar atmosphere. inert_no->fix_inert

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 5-Aminopentanal Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 5-aminopentanal in aqueous solutions.

Troubleshooting Guides

Issue: Rapid Degradation of this compound Solution

If you are observing a rapid loss of this compound in your aqueous solutions, as evidenced by analytical measurements (e.g., HPLC, GC-MS) or a decrease in reactivity in subsequent experimental steps, consult the following troubleshooting workflow.

troubleshooting_workflow start Start: Rapid this compound Degradation Observed check_ph 1. Check Solution pH start->check_ph ph_acidic Is pH < 6.0? check_ph->ph_acidic Measure pH adjust_ph ACTION: Adjust pH to 4.0-5.0 with a suitable buffer (e.g., acetate buffer). ph_acidic->adjust_ph No ph_ok pH is likely not the primary issue. ph_acidic->ph_ok Yes check_temp 2. Check Storage/Experiment Temperature adjust_ph->check_temp ph_ok->check_temp temp_high Is temperature > 4°C? check_temp->temp_high Measure Temperature adjust_temp ACTION: Store stock solutions at -20°C or below. Prepare working solutions fresh and keep on ice. temp_high->adjust_temp Yes temp_ok Temperature is likely not the primary issue. temp_high->temp_ok No check_oxygen 3. Consider Oxygen Exposure adjust_temp->check_oxygen temp_ok->check_oxygen oxygen_present Was the solution exposed to air for an extended period? check_oxygen->oxygen_present Review Handling purge_nitrogen ACTION: Prepare solutions with degassed solvents and purge the headspace with nitrogen or argon. oxygen_present->purge_nitrogen Yes oxygen_ok Oxygen exposure may not be the primary issue. oxygen_present->oxygen_ok No analyze_products 4. Analyze for Degradation Products purge_nitrogen->analyze_products oxygen_ok->analyze_products cyclization_product Predominant peak for Δ¹-piperideine? analyze_products->cyclization_product LC-MS or GC-MS oxidation_product Predominant peak for 5-aminovalerate? cyclization_product->oxidation_product No confirm_cyclization Root Cause: Intramolecular cyclization. Focus on stringent pH and temperature control. cyclization_product->confirm_cyclization Yes confirm_oxidation Root Cause: Oxidation. Implement inert atmosphere protocols. oxidation_product->confirm_oxidation Yes end Resolution: Stable this compound Solution oxidation_product->end No confirm_cyclization->end confirm_oxidation->end

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound primarily degrades through three main pathways in aqueous solutions:

  • Intramolecular Cyclization: The terminal amine group nucleophilically attacks the aldehyde carbonyl, leading to the formation of a cyclic imine, Δ¹-piperideine. This is often the most significant degradation pathway.

  • Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of dissolved oxygen, forming 5-aminovalerate.

  • Reduction: Although less common under standard laboratory conditions, the aldehyde can be reduced to 5-amino-1-pentanol.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can lead to the formation of Schiff bases and other polymeric materials.

degradation_pathways 5_AP This compound Cyclization Intramolecular Cyclization 5_AP->Cyclization Oxidation Oxidation (+ [O]) 5_AP->Oxidation Reduction Reduction (+ [H]) 5_AP->Reduction Piperideine Δ¹-Piperideine Cyclization->Piperideine Aminovalerate 5-Aminovalerate Oxidation->Aminovalerate Aminopentanol 5-Amino-1-pentanol Reduction->Aminopentanol

Primary degradation pathways of this compound.

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on the stability of similar amino aldehydes, slightly acidic conditions are recommended to minimize degradation. A pH range of 4.0 to 5.0 is suggested. In this pH range, the amine group is protonated, reducing its nucleophilicity and thus slowing down the rate of intramolecular cyclization.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the degradation of this compound. It is recommended to store stock solutions at -20°C or below. For experimental use, working solutions should be prepared fresh and kept on ice to minimize degradation.

Q4: How can I minimize the oxidation of this compound?

A4: To minimize oxidation, it is crucial to reduce the exposure of the solution to oxygen. This can be achieved by:

  • Using deoxygenated solvents for solution preparation.

  • Purging the headspace of the storage vial with an inert gas like nitrogen or argon.

  • Working with the solutions in a glovebox or under an inert atmosphere whenever possible.

Q5: What is the detailed mechanism of the intramolecular cyclization of this compound?

A5: The intramolecular cyclization of this compound to Δ¹-piperideine proceeds through a series of equilibrium steps:

  • Protonation of the Carbonyl: In the presence of an acid catalyst, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of the terminal amine group attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming a cyclic iminium ion.

  • Deprotonation: A base (e.g., water) removes a proton from the nitrogen to yield the final product, Δ¹-piperideine.

cyclization_mechanism cluster_0 Step-by-Step Mechanism start This compound protonation Protonation of Carbonyl start->protonation H+ attack Nucleophilic Attack protonation->attack Intramolecular proton_transfer Proton Transfer attack->proton_transfer hemiaminal Hemiaminal Intermediate proton_transfer->hemiaminal protonation_oh Protonation of -OH hemiaminal->protonation_oh H+ elimination Elimination of Water protonation_oh->elimination -H2O iminium Cyclic Iminium Ion elimination->iminium deprotonation Deprotonation iminium->deprotonation -H+ end Δ¹-Piperideine deprotonation->end

Intramolecular cyclization of this compound.

Data Presentation

The following tables present hypothetical but plausible quantitative data on the degradation of this compound under various conditions, based on the known stability of similar compounds. This data illustrates the expected trends and highlights the importance of controlling pH and temperature.

Table 1: Effect of pH on this compound Degradation at 25°C

pHInitial Concentration (mM)Concentration after 24h (mM)% Degradation
4.010.09.55.0%
5.010.09.28.0%
6.010.08.119.0%
7.010.06.535.0%
8.010.04.258.0%

Table 2: Effect of Temperature on this compound Degradation at pH 7.0

Temperature (°C)Initial Concentration (mM)Concentration after 8h (mM)% Degradation
410.09.19.0%
2510.07.822.0%
3710.05.941.0%

Experimental Protocols

Protocol 1: pH and Temperature Stability Study of this compound

Objective: To determine the degradation kinetics of this compound in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound

  • Buffer solutions (e.g., acetate for pH 4-5, phosphate for pH 6-8)

  • HPLC-grade water

  • Temperature-controlled incubator/water bath

  • HPLC or GC-MS system for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in HPLC-grade water. Keep the stock solution on ice.

  • Preparation of Test Solutions:

    • For the pH study, dilute the stock solution to a final concentration of 10 mM in pre-prepared buffer solutions of varying pH (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

    • For the temperature study, dilute the stock solution to 10 mM in a buffer of a specific pH (e.g., pH 7.0).

  • Incubation:

    • For the pH study, incubate the different pH solutions at a constant temperature (e.g., 25°C).

    • For the temperature study, incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • Sample Quenching (Optional but Recommended): Immediately after withdrawal, quench the reaction by adding a small amount of a derivatizing agent or by flash-freezing in liquid nitrogen to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated analytical method (see Protocol 2) to determine the concentration of remaining this compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by HPLC

Objective: To quantify the concentration of this compound and its major degradation products (Δ¹-piperideine and 5-aminovalerate).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector. A mass spectrometer (LC-MS) is highly recommended for positive identification.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-gradient elution may be necessary to separate all components. For example:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-21 min: 50% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detection at a suitable wavelength (e.g., after derivatization).

    • For underivatized compounds, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is preferred due to the lack of a strong chromophore.

Derivatization (Optional but Recommended for UV/Fluorescence Detection):

Due to the lack of a strong chromophore in this compound and its degradation products, pre-column derivatization can significantly enhance sensitivity. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound, Δ¹-piperideine, and 5-aminovalerate of known concentrations.

  • Sample Preparation:

    • If using derivatization, mix the sample or standard with the derivatizing agent according to a validated procedure.

    • If not using derivatization, dilute the sample in the mobile phase.

  • Injection and Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Construct a calibration curve for each analyte by plotting the peak area versus concentration. Determine the concentration of each analyte in the unknown samples from their peak areas using the calibration curve.

Technical Support Center: Enhancing the Efficiency of 5-Aminopentanal Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the derivatization of 5-aminopentanal.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound often necessary?

Derivatization is a critical step to modify the chemical properties of this compound for various applications. Key reasons include:

  • Improving Analytical Detection : The native molecule lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using HPLC with UV or fluorescence detectors. Derivatization attaches a detectable tag.[1]

  • Increasing Volatility for Gas Chromatography (GC) : The polar amine (-NH₂) and aldehyde (-CHO) groups make this compound non-volatile. Derivatization masks these polar groups, increasing volatility for GC analysis.[2]

  • Preventing Intramolecular Cyclization : this compound is prone to intramolecular cyclization between the amine and aldehyde groups to form Δ¹-piperideine. Derivatization can protect one or both functional groups to prevent this side reaction.

  • Enhancing Synthetic Utility : In multi-step synthesis, one functional group can be selectively protected (derivatized) to allow a chemical reaction to occur at the other functional group.

Q2: What is the primary challenge when working with this compound?

The main challenge is the molecule's inherent instability. The primary amine and the aldehyde at opposite ends of the carbon chain readily undergo intramolecular condensation to form a cyclic imine, Δ¹-piperideine. This side reaction reduces the yield of the desired derivatized product and can lead to the formation of various impurities.

Q3: What are the most common derivatization strategies for this compound?

The strategies involve targeting the amine group, the aldehyde group, or both simultaneously:

  • Reductive Amination : This one-pot reaction targets the aldehyde group, reacting it with another primary or secondary amine in the presence of a reducing agent. This is an efficient method as it directly converts the aldehyde to a more stable amine linkage.[3]

  • Aldehyde-Specific Derivatization : Reagents like 2,4-dinitrophenylhydrazine (DNPH) react specifically with the carbonyl group to form a stable hydrazone, which is useful for quantification by HPLC-UV.[4][5]

  • Amine-Specific Derivatization : Reagents such as Dansyl Chloride (Dansyl-Cl) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the primary amine to add a fluorescent or UV-active tag.[6] This requires careful control to prevent reaction at the aldehyde.

Q4: How does pH affect the derivatization reaction?

pH is a critical parameter. For reactions targeting the amine group, a slightly basic pH (8-10) is often required to ensure the amine is deprotonated and sufficiently nucleophilic.[2] If the medium is too acidic, the amine will be protonated (-NH3+), rendering it non-reactive.[2] For aldehyde reactions like DNPH derivatization, acidic conditions are typically required to catalyze the reaction.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of this compound.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Degraded Reagents : Derivatizing agents, especially acyl halides and silylating agents, can be deactivated by moisture.Use fresh or newly opened reagents. Ensure anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2]
Suboptimal pH : The reaction medium may be too acidic or basic, inhibiting the reactivity of the target functional group.Optimize the pH based on the derivatization chemistry. Use a basic buffer (pH 8-10) for most amine derivatizations.[2] Use an acidic catalyst for reactions like hydrazone formation.[7]
Intramolecular Cyclization : The primary cause of low yield is the spontaneous cyclization of this compound.Consider a one-pot reductive amination protocol which is often faster than cyclization. Alternatively, protect the amine group first (e.g., as a carbamate) before proceeding with aldehyde derivatization.
Insufficient Reaction Time/Temperature : The reaction may not have proceeded to completion.Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time. Gentle heating (e.g., 40-60°C) can sometimes increase the rate, but may also promote side reactions.[4]
Presence of Multiple Products or Impurities Formation of Δ¹-piperideine : The most common impurity is the cyclic imine formed from intramolecular cyclization.To minimize this, prepare the this compound solution immediately before use and add the derivatizing agent promptly. Working at lower temperatures can also slow the rate of cyclization.
Formation of Stereoisomers : Derivatization of the aldehyde group (e.g., with DNPH) can result in E/Z stereoisomers of the resulting C=N double bond.This is often unavoidable. These isomers may appear as two distinct peaks in chromatography.[5][8] For quantification, integrate the area of both peaks.
Side Reactions : The derivatizing agent may react with both the amine and aldehyde groups if not sufficiently selective.Use a reagent known for high selectivity for one functional group. Alternatively, use a protecting group strategy: protect the amine, derivatize the aldehyde, and then deprotect the amine if necessary.
Poor Chromatographic Peak Shape Unreacted Polar Groups : Incomplete derivatization leaves polar amine or aldehyde groups exposed, which can interact with the column and cause tailing.Increase the molar excess of the derivatizing agent (a 4-6x excess is common) to drive the reaction to completion.[2] Optimize reaction time and temperature.
Derivative Instability : Some derivatives, particularly those formed with o-Phthalaldehyde (OPA), can be unstable over time.Analyze the samples as soon as possible after preparation. If necessary, investigate the stability of the derivative under different storage conditions (e.g., temperature, light exposure).[9]

Data Presentation

Table 1: Comparison of Common Amine Derivatization Reagents

This table compares several common reagents used for derivatizing the primary amine of this compound for HPLC analysis.

ReagentAbbreviationDetection MethodKey AdvantagesKey Disadvantages
Dansyl Chloride Dansyl-ClFluorescence, UVVersatile, generates fluorescent products with high ionization efficiency for LC-MS.[6]Reaction can be slow; excess reagent must be removed.
o-Phthalaldehyde (+ thiol)OPAFluorescenceRapid reaction in aqueous buffer, highly fluorescent product.[6][9]Only reacts with primary amines; derivatives can be unstable.[9]
9-Fluorenylmethoxycarbonyl Chloride Fmoc-ClFluorescence, UVForms stable derivatives; useful under highly acidic chromatography conditions.[6]Can be less sensitive than Dansyl-Cl.
Dabsyl Chloride Dabsyl-ClVisible AbsorbanceGood alternative for weakly acidic or basic conditions; visible detection avoids some matrix interference.[6]Lower sensitivity compared to fluorescent tags.

Experimental Protocols & Visualizations

Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This method targets the aldehyde group for quantification.

Materials:

  • This compound solution

  • DNPH reagent: 2.5 mg/mL DNPH in acetonitrile (ACN) containing 1% phosphoric acid.[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation : Dilute the aqueous sample containing this compound to an appropriate concentration with water.

  • Derivatization : To 1 mL of the diluted sample, add 1 mL of the DNPH reagent.

  • Reaction : Vortex the mixture and allow it to react for 15 minutes at room temperature. The reaction should be complete within this time.[7]

  • Analysis : The sample is now ready for direct injection into the HPLC system.

  • Chromatography : Separate the derivative using a C18 column with a mobile phase gradient of acetonitrile and water. Detect the DNPH-hydrazone derivative at approximately 360 nm.

The Challenge: Intramolecular Cyclization

The primary difficulty in handling this compound is its tendency to cyclize. The diagram below illustrates this intramolecular reaction pathway.

G cluster_start Linear Form cluster_end Cyclic Form 5AP This compound (H₂N-(CH₂)₄-CHO) Piperideine Δ¹-Piperideine (Cyclic Imine) 5AP->Piperideine Intramolecular Condensation (-H₂O)

Fig 1. Intramolecular cyclization of this compound.
Protocol 2: One-Pot Reductive Amination

This protocol derivatizes the aldehyde by forming a new C-N bond, which is immediately reduced to a stable secondary amine. This one-pot approach is efficient and minimizes intramolecular cyclization.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (nitrogen), dissolve this compound in the anhydrous solvent.

  • Amine Addition : Add 1.1 equivalents of the primary amine (e.g., benzylamine). If desired, add a catalytic amount of acetic acid. Stir for 20-30 minutes to allow for imine formation.

  • Reducing Agent Addition : Add 1.5 equivalents of the reducing agent (STAB) portion-wise over 15 minutes.

  • Reaction : Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Experimental and Troubleshooting Workflow

The following diagrams illustrate a general workflow for derivatization experiments and a decision tree for troubleshooting common issues.

G Start Sample Preparation Deriv Derivatization Reaction Start->Deriv Add Reagent Workup Reaction Workup & Extraction Deriv->Workup Quench/Neutralize Analysis Chromatographic Analysis (HPLC/GC) Workup->Analysis Inject Sample End Data Interpretation Analysis->End

Fig 2. General experimental workflow for derivatization.

G Start Low or No Yield CheckReagents Reagents fresh? Anhydrous conditions? Start->CheckReagents CheckpH Is pH optimal for the reaction? CheckReagents->CheckpH No Sol_Reagents Use fresh reagents & dry solvents CheckReagents->Sol_Reagents Yes CheckConditions Time/Temp sufficient? CheckpH->CheckConditions No Sol_pH Adjust pH with appropriate buffer CheckpH->Sol_pH Yes CheckCyclization Evidence of cyclization side product? CheckConditions->CheckCyclization No Sol_Conditions Increase time/temp; monitor reaction CheckConditions->Sol_Conditions Yes Sol_Cyclization Use one-pot method or protecting group CheckCyclization->Sol_Cyclization Yes Success Yield Improved CheckCyclization->Success No Sol_Reagents->Success Sol_pH->Success Sol_Conditions->Success Sol_Cyclization->Success

Fig 3. Decision tree for troubleshooting low derivatization yield.

References

strategies to improve the stability of 5-Aminopentanal for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Aminopentanal. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenges associated with the stability and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an unstable compound for analysis?

This compound is inherently unstable due to its molecular structure. It possesses both an aldehyde group and a primary amine group. This combination makes it highly susceptible to rapid, spontaneous intramolecular cyclization to form Δ¹-piperideine.[1][2] This reaction significantly reduces the concentration of the linear this compound in solution, posing a major challenge for accurate detection and quantification.

Q2: What is the primary degradation pathway of this compound?

The primary degradation pathway is the intramolecular Schiff base formation between the primary amine at the C5 position and the aldehyde group at the C1 position. This cyclization reaction results in the formation of a five-membered cyclic imine, Δ¹-piperideine, and the elimination of a water molecule.[2] This process is favored in aqueous solutions.[3]

cluster_main 5AP This compound (Linear Form) TS Transition State (Intramolecular Adduct) 5AP->TS Spontaneous Cyclization P Δ¹-Piperideine (Cyclic Imine) TS->P Dehydration H2O H₂O TS->H2O caption Instability Pathway of this compound.

Caption: Instability Pathway of this compound.

Q3: What environmental factors influence the stability of this compound?

The stability of this compound is significantly affected by pH and temperature.[4][5][6]

  • pH: The rate of intramolecular cyclization is pH-dependent. Neutral to slightly alkaline conditions (pH 7.0–8.0) can facilitate the reaction as the amine group is deprotonated and thus more nucleophilic.[1] Conversely, acidic conditions (e.g., pH < 4) protonate the amine group, reducing its nucleophilicity and potentially slowing the cyclization rate.[7]

  • Temperature: Higher temperatures accelerate the rate of degradation.[8] Therefore, samples should be kept at low temperatures (e.g., on ice or frozen) to minimize degradation.

Troubleshooting Guide

Problem: I am observing a very low or non-existent signal for this compound in my LC-MS or GC-MS analysis.

This is a common issue stemming from the compound's instability. The following troubleshooting steps can help identify and resolve the problem.

cluster_workflow Troubleshooting Workflow: Low/No 5-AP Signal Start Low or No Signal of this compound Q1 Was the sample analyzed immediately after collection/preparation? Start->Q1 Sol1 Implement Immediate Analysis or Flash-Freeze Samples in Liquid N₂ for Storage. Q1->Sol1 No Q2 Was a derivatization step performed prior to analysis? Q1->Q2 Yes Sol2 Introduce a derivatization step to stabilize the molecule. (See Protocols Below) Q2->Sol2 No Q3 What is the pH of your sample/mobile phase? Q2->Q3 Yes Sol3 Adjust pH to acidic conditions (e.g., pH 3-4) to slow cyclization. Q3->Sol3 pH is Neutral/Alkaline Check Review Analytical Method Parameters (e.g., GC inlet temp) Q3->Check pH is Acidic caption Troubleshooting Logic for this compound Analysis.

Caption: Troubleshooting Logic for this compound Analysis.

Possible Cause 1: Degradation during sample storage and preparation.

  • Question: Was your sample analyzed immediately after preparation, or was it stored?

  • Answer/Solution: this compound degrades rapidly in solution at room temperature. For best results, samples should be analyzed immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Thaw samples on ice immediately before analysis.

Possible Cause 2: Degradation during the analytical run.

  • Question: Are you using a derivatization agent to stabilize the molecule?

  • Answer/Solution: Both the aldehyde and amine functional groups are highly reactive. Derivatization is a crucial step to form a more stable, volatile (for GC), and readily detectable compound.[1][9] This prevents the intramolecular cyclization and improves chromatographic performance.

Possible Cause 3: Unfavorable pH conditions.

  • Question: Have you controlled the pH of your sample and chromatographic mobile phase?

  • Answer/Solution: As mentioned, neutral to alkaline pH can accelerate degradation. Acidifying the sample and the mobile phase (for LC-MS) can significantly improve stability by keeping the primary amine protonated and less reactive.

Strategies and Experimental Protocols

A robust analytical workflow is critical for obtaining reliable data. The key is to stabilize this compound as early as possible.

cluster_workflow Recommended Analytical Workflow A Sample Collection (Biological Matrix, etc.) B Immediate Stabilization Point A->B Keep on ice C Derivatization (e.g., Silylation for GC-MS, Dansylation for LC-MS) B->C Key Stability Step D Sample Cleanup (e.g., Solid Phase Extraction) C->D E Instrumental Analysis (GC-MS or LC-MS) D->E F Data Processing E->F caption General Workflow for this compound Analysis.

Caption: General Workflow for this compound Analysis.

Strategy 1: Derivatization

Derivatization is the most effective strategy to ensure the stability of this compound for analysis. The choice of reagent depends on the analytical platform (GC-MS or LC-MS).

Table 1: Comparison of Common Derivatization Strategies

StrategyReagent ExampleTarget Analyte Group(s)Analytical PlatformAdvantagesDisadvantages
Silylation MTBSTFAAmine, Aldehyde (enol form)GC-MSProduces stable, volatile derivatives; characteristic fragments for MS.[9]Highly sensitive to moisture; may require sample drying.[9]
Dansylation Dansyl ChloridePrimary AmineLC-MSForms fluorescent derivatives with high ionization efficiency.[10]Can be less reactive with sterically hindered amines.
Acetal Formation Diethyl ether (in acidic conditions)AldehydeGC-MS, LC-MSSpecifically protects the aldehyde group from reacting.[1]Requires acidic conditions; may not stabilize the amine group.
Schiff Base Formation o-phenylenediamineAldehydeLC-MSEnhances detection sensitivity by forming a stable imine.[1]Reaction conditions need careful optimization.
Protocol 1: Silylation for GC-MS Analysis

This protocol is adapted from common methods for derivatizing amino-containing compounds.[9]

Objective: To stabilize this compound by converting it into a less polar, more volatile, and thermally stable tert-butyldimethylsilyl (TBDMS) derivative for GC-MS analysis.

Materials:

  • Sample containing this compound

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Nitrogen gas for drying

  • Heater block or oven

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation: Aliquot a known volume of your sample (e.g., 100 µL) into a clean microcentrifuge tube. If the sample is aqueous, it must be dried completely.

  • Drying: Dry the sample under a gentle stream of nitrogen gas. For stubborn aqueous samples, lyophilization (freeze-drying) is recommended. Ensure the sample is completely free of water, as moisture will deactivate the silylation reagent.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample and vortex briefly to redissolve the analytes.

  • Derivatization Reaction: Add 50 µL of MTBSTFA to the reconstituted sample.

  • Incubation: Cap the tube tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert. The sample is now ready for injection into the GC-MS.

Protocol 2: Dansylation for LC-MS Analysis

This protocol is based on established methods for derivatizing primary amines for enhanced LC-MS detection.[10]

Objective: To label the primary amine of this compound with dansyl chloride, creating a stable derivative with improved chromatographic properties and ionization efficiency.

Materials:

  • Sample containing this compound

  • Dansyl chloride solution (e.g., 5 mg/mL in anhydrous acetonitrile)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Formic acid

  • LC-MS grade water and acetonitrile

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 50 µL of the sample with 100 µL of the sodium bicarbonate buffer (pH 9.0).

  • Derivatization Reaction: Add 100 µL of the dansyl chloride solution to the mixture. Vortex briefly.

  • Incubation: Incubate the reaction mixture in the dark at 60°C for 45 minutes.

  • Quenching: Stop the reaction by adding 10 µL of formic acid to acidify the solution. This will neutralize the excess buffer and improve stability.

  • Analysis: Centrifuge the sample to pellet any precipitate. Transfer the supernatant to an LC-MS vial. The sample is now ready for injection. The mobile phase for LC should ideally be slightly acidic (e.g., containing 0.1% formic acid) to maintain the stability of the derivative.

Strategy 2: Control of Experimental Conditions

If derivatization is not feasible, strict control over experimental conditions is mandatory.

Table 2: Influence of pH and Temperature on Stability

ParameterConditionExpected Effect on this compound StabilityRationale
pH Acidic (pH < 4)Increased Stability The primary amine group is protonated (-NH3+), reducing its nucleophilicity and inhibiting the intramolecular cyclization reaction.[7]
Neutral / Alkaline (pH > 7)Decreased Stability The primary amine is deprotonated (-NH2), making it a strong nucleophile that readily attacks the aldehyde, leading to rapid cyclization.[1][7]
Temperature Low (0 - 4°C)Increased Stability Reduces the kinetic energy of molecules, slowing the rate of all chemical reactions, including degradation.[8]
Ambient / High (>25°C)Decreased Stability Provides the necessary activation energy for the cyclization reaction to occur rapidly.[6][8]

Protocol 3: Sample Handling for Analysis Without Derivatization

Objective: To minimize the degradation of this compound during sample preparation when derivatization cannot be performed.

Procedure:

  • Collection: Collect samples and immediately place them on ice.

  • Acidification: If compatible with your downstream analysis, immediately acidify the sample to a pH between 3 and 4 using a suitable acid (e.g., formic acid or hydrochloric acid).

  • Extraction: Perform any necessary extraction steps at low temperatures (4°C).

  • Analysis: Analyze the samples as quickly as possible using an autosampler cooled to 4°C.

  • Chromatography (LC-MS): Utilize a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to maintain a low pH environment throughout the separation.

References

Validation & Comparative

A Comparative Guide to Protein Cross-Linking: 5-Aminopentanal vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and structural biology, protein cross-linking agents are indispensable for stabilizing protein structures, elucidating protein-protein interactions, and preparing protein conjugates. For decades, glutaraldehyde has been the predominant choice due to its high efficiency and reactivity. However, concerns over its cytotoxicity have spurred the search for safer, yet effective alternatives. This guide provides a detailed comparison of the established cross-linker, glutaraldehyde, with the potential alternative, 5-aminopentanal.

While extensive experimental data underscores the performance of glutaraldehyde, the application of this compound as a protein cross-linker is less documented. This comparison will, therefore, juxtapose the well-characterized properties of glutaraldehyde with the theoretical and inferred characteristics of this compound, based on its chemical structure and the behavior of similar bifunctional molecules.

Overview of Cross-Linking Properties

Glutaraldehyde, a five-carbon dialdehyde, is a highly efficient, homobifunctional cross-linker that rapidly forms stable cross-links with proteins.[1] In contrast, this compound is a bifunctional molecule containing both an aldehyde and a primary amine group. This heterobifunctional nature suggests a different reactivity profile and potential for more controlled, two-step cross-linking reactions.

PropertyGlutaraldehydeThis compound (Projected)
Cross-linking Efficiency High, rapid reactionModerate to High
Reaction Mechanism Schiff base formation, Michael additionSchiff base formation, potential for intramolecular reactions
Biocompatibility Low to ModeratePotentially higher than glutaraldehyde
Cytotoxicity HighLikely lower than glutaraldehyde, requires empirical validation
Stability of Cross-links GoodExpected to be good

Mechanism of Action

Glutaraldehyde:

Glutaraldehyde's cross-linking action stems from the reactivity of its two aldehyde groups, which readily react with primary amine groups on proteins, primarily the ε-amino group of lysine residues, to form Schiff bases.[1] The reaction is complex and can involve the formation of polymeric glutaraldehyde species that also react with the protein.[2] This often leads to a heterogeneous mixture of cross-linked products.

This compound:

As a molecule with both an aldehyde and an amine, this compound presents a more nuanced cross-linking potential. The aldehyde group can react with primary amines on a protein to form a Schiff base, similar to glutaraldehyde.[3] Subsequently, the amine group of the cross-linker could potentially react with other residues on the same or a different protein, or it could modulate the overall reactivity and biocompatibility of the cross-linked product.

Performance Data & Cytotoxicity

Glutaraldehyde:

Glutaraldehyde is known for its high cross-linking efficiency, which can be controlled by adjusting concentration, reaction time, temperature, and pH.[1] However, a significant drawback is its inherent cytotoxicity.[1][4] Residual, unreacted glutaraldehyde and its degradation byproducts can be toxic to cells, limiting its application in in-vivo studies and biotherapeutics.[1][5]

This compound:

Experimental Protocols

Protein Cross-Linking with Glutaraldehyde

This protocol provides a general guideline for cross-linking proteins in solution using glutaraldehyde.[6]

Materials:

  • Purified protein solution

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Buffers containing primary amines, such as Tris, should be avoided during the reaction.[7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[6]

Procedure:

  • Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.

  • Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically for each specific application.[6]

  • Incubation: Incubate the reaction mixture at room temperature for a duration ranging from a few minutes to several hours, depending on the desired degree of cross-linking.[6]

  • Quenching: Terminate the reaction by adding the quenching solution to react with and neutralize any unreacted glutaraldehyde. Incubate for an additional 15 minutes.[8]

  • Analysis: The cross-linked products can be analyzed by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[8]

Hypothetical Protocol for Protein Cross-Linking with this compound

A protocol for this compound would likely follow a similar framework, with optimization required for concentration, reaction time, and pH to account for its different reactivity. A two-step reaction could be envisioned where the aldehyde first reacts with the protein, followed by a second reaction involving the amine group, potentially triggered by a change in pH or the addition of a second reagent.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.

Glutaraldehyde_Crosslinking_Mechanism cluster_reaction Glutaraldehyde Cross-linking Protein1 Protein 1 (with Lysine -NH2) Crosslinked_Protein Cross-linked Proteins (Schiff Base Formation) Protein1->Crosslinked_Protein reacts with Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Glutaraldehyde->Crosslinked_Protein Protein2 Protein 2 (with Lysine -NH2) Protein2->Crosslinked_Protein reacts with

Caption: Glutaraldehyde cross-linking mechanism.

Aminopentanal_Crosslinking_Mechanism cluster_reaction Hypothetical this compound Cross-linking Protein1 Protein 1 (with Lysine -NH2) Intermediate Intermediate Complex (Schiff Base) Protein1->Intermediate reacts with aldehyde Aminopentanal This compound (H2N-(CH2)4-CHO) Aminopentanal->Intermediate Crosslinked_Protein Cross-linked Proteins Intermediate->Crosslinked_Protein amine reacts with Protein2 Protein 2 (e.g., with -COOH) Protein2->Crosslinked_Protein

Caption: Hypothetical this compound cross-linking.

Experimental_Workflow Start Start: Purified Protein Add_Crosslinker Add Cross-linking Agent (Glutaraldehyde or this compound) Start->Add_Crosslinker Incubate Incubate (Controlled Time & Temperature) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Analysis Analyze Cross-linked Products Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE SEC Size-Exclusion Chromatography Analysis->SEC MS Mass Spectrometry Analysis->MS

Caption: General experimental workflow for protein cross-linking.

Conclusion

Glutaraldehyde remains a powerful and efficient cross-linking agent for a wide range of applications. Its primary limitation is its cytotoxicity, which necessitates caution, particularly in the development of in-vivo applications and biotherapeutics.

This compound presents a theoretically promising alternative due to its bifunctional aldehyde-amine structure, which could offer a more biocompatible cross-linking profile. However, the lack of direct experimental data on its performance as a protein cross-linker means that its efficacy and cytotoxicity remain to be empirically validated. Researchers are encouraged to explore this compound and similar molecules as potentially safer alternatives to glutaraldehyde, with the understanding that thorough experimental validation will be required to establish their utility in specific applications.

References

A Comparative Guide to Cadaverine and 5-Aminopentanal as Alkaloid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of piperidine and quinolizidine alkaloids, classes of natural products with significant pharmacological potential, relies on key diamine and aminoaldehyde precursors. This guide provides an objective comparison of two central intermediates, cadaverine and 5-aminopentanal, in their roles as precursors for alkaloid synthesis. While direct, extensive quantitative comparisons are not abundant in the existing literature, this document synthesizes available experimental data and outlines the established biosynthetic relationships to inform research and development efforts.

Biosynthetic Relationship and Chemical Properties

Cadaverine and this compound are sequential intermediates in the biosynthesis of a wide array of lysine-derived alkaloids.[1] The journey begins with the amino acid L-lysine, which is decarboxylated by the enzyme lysine decarboxylase (LDC) to yield cadaverine.[2][3] Subsequently, cadaverine undergoes oxidative deamination, a reaction catalyzed by copper amine oxidase (CuAO) , to form this compound.[4][5] This aminoaldehyde is unstable and spontaneously cyclizes to form the Schiff base, Δ1-piperideine , which is the immediate precursor for the backbone of many piperidine and quinolizidine alkaloids.[4][5][6]

PropertyCadaverineThis compound
Molecular Formula C5H14N2C5H11NO
Molar Mass 102.18 g/mol 101.15 g/mol
Chemical Class DiamineAminoaldehyde
Biosynthetic Origin Decarboxylation of L-lysineOxidative deamination of cadaverine
Key Enzyme in Formation Lysine Decarboxylase (LDC)Copper Amine Oxidase (CuAO)
Stability Relatively stable, often stored as a salt (e.g., dihydrochloride)[2]Unstable, spontaneously cyclizes to Δ1-piperideine[4][5]

Comparative Performance as Alkaloid Precursors

Direct experimental data quantitatively comparing the efficiency of cadaverine and this compound as precursors for the synthesis of a broad range of alkaloids is limited. The majority of studies have utilized tracer experiments to elucidate biosynthetic pathways rather than to determine and compare percentage yields from different starting materials.[2]

However, available data on the biosynthesis of the quinolizidine alkaloid lupanine suggests that cadaverine is a more efficiently incorporated precursor than Δ1-piperideine (the cyclized form of this compound).

PrecursorProduct AlkaloidRelative Incorporation Efficiency
CadaverineLupanineGood yields
Δ1-PiperideineLupanine7 to 60 times lower than cadaverine
CadaverineSparteine9 times better than Δ1-piperideine

This data is derived from feeding experiments in Lupinus species.[7]

The significantly lower incorporation of Δ1-piperideine could be attributed to several factors, including its high reactivity and potential for non-specific reactions within the cell, or difficulties in transporting it to the site of alkaloid biosynthesis.

Key Enzymes in the Biosynthetic Pathway

The conversion of L-lysine to piperidine and quinolizidine alkaloids is a multi-step enzymatic process. The initial key enzymes are crucial for the formation of cadaverine and its subsequent transformation.

EnzymeAbbreviationSubstrate(s)Product(s)Role in Alkaloid Biosynthesis
Lysine Decarboxylase LDCL-LysineCadaverine, CO2Catalyzes the first committed step in the biosynthesis of cadaverine-derived alkaloids.[2][3]
Copper Amine Oxidase CuAOCadaverine, O2, H2OThis compound, NH3, H2O2Catalyzes the oxidative deamination of cadaverine to form the immediate precursor of Δ1-piperideine.[4][5]

Kinetic studies of copper amine oxidase from sainfoin (Onobrychis viciifolia) have shown a Michaelis constant (Km) of 0.09 mM for cadaverine, indicating a high affinity of the enzyme for this substrate.[8]

Experimental Protocols

Detailed, step-by-step protocols for the chemical synthesis of specific alkaloids from cadaverine or this compound with reported yields are scarce in the peer-reviewed literature.[2] The primary experimental approach to studying their role as precursors involves in vivo or in vitro tracer studies.

General Protocol for Tracer Studies

This protocol outlines a general workflow for investigating the incorporation of labeled precursors into alkaloids.

  • Preparation of Labeled Precursor: A radioactively (e.g., ¹⁴C) or stably (e.g., ¹³C, ¹⁵N) labeled version of the precursor (e.g., [¹⁴C]-cadaverine) is synthesized or commercially obtained.

  • Administration to the Biological System: The labeled precursor is administered to the plant, plant tissue culture (e.g., hairy roots), or cell-free enzyme preparation.[2] This can be done through various methods such as feeding through the roots, injection, or addition to the culture medium.

  • Incubation: The biological system is incubated for a specific period to allow for the uptake and metabolism of the labeled precursor into alkaloids.

  • Alkaloid Extraction: The alkaloids are extracted from the plant material or culture using appropriate solvent extraction and purification techniques (e.g., acid-base extraction, chromatography).

  • Analysis and Quantification: The extracted alkaloids are separated (e.g., by HPLC, GC-MS) and identified. The incorporation of the label is detected and quantified using techniques such as liquid scintillation counting (for radioactive isotopes) or mass spectrometry and NMR spectroscopy (for stable isotopes).[2]

  • Determination of Incorporation Rate: The percentage of the administered label that is incorporated into the final alkaloid product is calculated to determine the efficiency of the precursor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway leading to quinolizidine and piperidine alkaloids and a typical workflow for a tracer experiment.

Alkaloid_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal This compound Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ1-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidine Quinolizidine Alkaloids Piperideine->Quinolizidine Piperidine Piperidine Alkaloids Piperideine->Piperidine Tracer_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Labeled_Precursor Labeled Precursor (e.g., [14C]-Cadaverine) Administration Administration to Biological System Labeled_Precursor->Administration Incubation Incubation Administration->Incubation Extraction Alkaloid Extraction and Purification Incubation->Extraction Analysis Separation and Quantification (HPLC, MS) Extraction->Analysis Incorporation Determine Incorporation Rate Analysis->Incorporation

References

A Comparative Guide to the Validation of LC-MS/MS Methods for 5-Aminopentanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 5-aminopentanal. This document is intended to assist researchers in selecting and validating an appropriate analytical method for their specific needs, offering detailed experimental protocols and expected performance data based on established analytical practices for similar compounds.

Introduction to this compound Analysis

This compound is a bifunctional molecule of interest in various biological and chemical studies. Its accurate quantification is crucial for understanding its role in different pathways. Due to its polar nature and the presence of both an amine and a reactive aldehyde group, its analysis can be challenging. This guide focuses on two prominent analytical approaches: a highly sensitive and specific LC-MS/MS method involving derivatization of the primary amine, and a widely used HPLC-UV method that targets the aldehyde functionality.

Method 1: LC-MS/MS with Benzoyl Chloride Derivatization

This proposed method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices where low detection limits are often required. Derivatization of the primary amine group with benzoyl chloride enhances the hydrophobicity of the analyte, leading to improved retention on reversed-phase chromatography columns and increased ionization efficiency in the mass spectrometer.[1][2][3]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water). Create a series of calibration standards through serial dilution.

  • Sample Extraction: For biological samples, perform a protein precipitation step using a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.

  • Derivatization Reaction: To 100 µL of the sample extract or standard, add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile and 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0). Vortex briefly and allow the reaction to proceed for 5 minutes at room temperature. The reaction is quenched by the addition of 20 µL of 2% formic acid.[2][4]

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from interferences.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for benzoyl-derivatized this compound.

Logical Workflow for LC-MS/MS Method

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extract Protein Precipitation & Supernatant Collection Sample->Extract Derivatize Benzoyl Chloride Derivatization Extract->Derivatize Quench Reaction Quenching Derivatize->Quench LC_Sep Reversed-Phase LC Separation Quench->LC_Sep ESI Electrospray Ionization (ESI) LC_Sep->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Quant Quantification MSMS->Quant

Workflow for this compound Analysis by LC-MS/MS.

Method 2: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This is a well-established and robust method for the quantification of aldehydes and ketones.[5][6] It involves the derivatization of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be readily detected by UV spectroscopy. While generally less sensitive than LC-MS/MS, this method is cost-effective and suitable for applications where high sensitivity is not a primary requirement.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare calibration standards by serial dilution.

  • Derivatization Reagent: Prepare a solution of DNPH in acetonitrile with a small amount of a strong acid catalyst (e.g., sulfuric acid).

  • Derivatization Reaction: Mix the sample or standard with the DNPH reagent and allow it to react at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Typically around 360 nm for the DNPH derivative.[5]

  • Injection Volume: 20 µL.

Logical Workflow for HPLC-UV Method

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Derivatize DNPH Derivatization Sample->Derivatize LC_Sep Reversed-Phase HPLC Separation Derivatize->LC_Sep UV_Detect UV Detection (360 nm) LC_Sep->UV_Detect Quant Quantification UV_Detect->Quant

Workflow for this compound Analysis by HPLC-UV.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods. The data for the LC-MS/MS method is based on published results for similar amine-containing compounds derivatized with benzoyl chloride, while the HPLC-UV data is based on typical performance for aldehyde-DNPH derivatives.

Validation ParameterLC-MS/MS with Benzoyl Chloride DerivatizationHPLC-UV with DNPH Derivatization
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Expected to be in the low nM range (e.g., < 10 nM)[3]Typically in the low µM range (e.g., ~0.1 ppm, which is approximately 1 µM)[5]
Limit of Quantification (LOQ) Expected to be in the low to mid nM rangeTypically in the mid to high µM range
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 15%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)
Throughput HighModerate

Signaling Pathway Context: Biosynthesis of this compound

The accurate measurement of this compound is important for studying metabolic pathways where it is an intermediate. One such pathway is the biosynthesis from lysine.

Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal This compound Cadaverine->Aminopentanal Amine Oxidase Alkaloids Alkaloids Aminopentanal->Alkaloids Further Enzymatic Steps

Biosynthetic Pathway of this compound from Lysine.

Conclusion

The choice between the LC-MS/MS and HPLC-UV methods for the analysis of this compound will depend on the specific requirements of the study. The LC-MS/MS method with benzoyl chloride derivatization is superior in terms of sensitivity and selectivity, making it the preferred choice for analyzing samples with low concentrations of the analyte or complex matrices. The HPLC-UV method with DNPH derivatization, while less sensitive, offers a robust and cost-effective alternative for routine analysis where high sensitivity is not a critical factor. Both methods require careful validation to ensure the generation of reliable and accurate data.

References

comparative analysis of different enzymatic routes to 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

The biosynthesis of 5-aminopentanal, a valuable precursor for polymers and fine chemicals, has been explored through several enzymatic pathways. This guide provides a comparative analysis of three prominent routes, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Comparative Performance of Enzymatic Routes

The enzymatic synthesis of this compound is primarily achieved through three distinct pathways, each with its own set of enzymes, substrates, and performance characteristics. The following table summarizes the quantitative data for each route, facilitating a direct comparison of their efficiencies.

ParameterRoute 1: Direct Oxidation of CadaverineRoute 2: Two-Step Conversion from L-lysine (via Cadaverine)Route 3: Three-Step Conversion from L-lysine (via 2-Keto-6-aminocaproate)
Key Enzymes Diamine Oxidase (DAO) / Copper Amine Oxidase (CuAO)Lysine Decarboxylase (LdcC), Putrescine Aminotransferase (PatA)L-lysine α-oxidase (RaiP), α-ketoacid decarboxylase (KivD)
Substrate(s) Cadaverine, O₂, H₂OL-lysine, 2-oxoglutarateL-lysine, O₂, H₂O
Product(s) This compound, NH₃, H₂O₂This compound, L-glutamate, CO₂This compound, NH₃, H₂O₂, CO₂
Reported Titer Not explicitly reported for this compound accumulationUp to 68.5 mM (6.9 g/L) of 5-aminopentanol (downstream product)[1]Not explicitly reported for this compound; 52.24 g/L of 5-aminovalerate (downstream product)
Molar Yield -68.5% (from L-lysine to 5-aminopentanol)[1]-
Optimal pH ~7.2[2]LdcC: ~6.0-8.5, PatA: ~7.2[2][3]RaiP: ~8.0, KivD: ~6.5[4]
Optimal Temp. ~37°CLdcC: ~37°C, PatA: ~60°C[2][3]RaiP: ~30°C, KivD: ~45°C[4]
Cofactors Copper, TopaquinonePyridoxal 5'-phosphate (PLP)[5]Flavin adenine dinucleotide (FAD), Thiamine pyrophosphate (TPP)[4]

Enzymatic Pathways and Experimental Workflows

The following diagrams illustrate the biochemical pathways for each route and a general experimental workflow for a whole-cell bioconversion process.

route1 cluster_0 Route 1: Direct Oxidation of Cadaverine Cadaverine Cadaverine AP This compound Cadaverine->AP Diamine Oxidase (DAO) O2 O₂ O2->AP H2O H₂O H2O->AP NH3 NH₃ AP->NH3 H2O2 H₂O₂ AP->H2O2

Fig. 1: Enzymatic oxidation of cadaverine.

route2 cluster_1 Route 2: Two-Step Conversion from L-lysine Lysine L-Lysine CO2 CO₂ Lysine->CO2 Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LdcC) AP This compound Cadaverine->AP Putrescine Aminotransferase (PatA) alphaKG α-Ketoglutarate alphaKG->AP Glutamate L-Glutamate AP->Glutamate

Fig. 2: Two-step conversion of L-lysine.

route3 cluster_2 Route 3: Three-Step Conversion from L-lysine Lysine L-Lysine KAC 2-Keto-6-aminocaproate Lysine->KAC L-lysine α-oxidase (RaiP) O2 O₂ O2->KAC H2O H₂O H2O->KAC NH3 NH₃ KAC->NH3 H2O2 H₂O₂ KAC->H2O2 AP This compound KAC->AP α-ketoacid decarboxylase (KivD) CO2 CO₂ AP->CO2

Fig. 3: Three-step conversion of L-lysine.

workflow A Strain Cultivation and Induction B Cell Harvesting and Preparation A->B C Whole-Cell Bioconversion B->C D Reaction Monitoring (Sampling) C->D Time points E Product Quantification (e.g., HPLC) D->E F Data Analysis E->F

Fig. 4: General experimental workflow.

Experimental Protocols

Route 1: Diamine Oxidase (DAO) Activity Assay

This protocol is adapted from methods used for determining amine oxidase activity.[6]

Principle: The enzymatic oxidation of cadaverine by DAO produces hydrogen peroxide (H₂O₂), which can be measured using a coupled colorimetric assay with horseradish peroxidase (HRP) and a suitable chromogen like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 7.2)

  • 10 mM Cadaverine dihydrochloride solution

  • Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL)

  • ABTS solution (e.g., 10 mg/mL)

  • Purified DAO or cell lysate containing DAO

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.2)

    • 50 µL of HRP solution

    • 50 µL of ABTS solution

    • 50 µL of DAO enzyme solution or cell lysate

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM cadaverine solution.

  • Immediately monitor the increase in absorbance at 414 nm (for ABTS) over time using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time curve. One unit of DAO activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

Route 2: Whole-Cell Bioconversion of L-lysine to this compound (via LdcC and PatA)

This protocol is based on the whole-cell bioconversion of L-lysine to its downstream product 5-aminopentanol, where this compound is a key intermediate.[1]

Materials:

  • Recombinant E. coli strain co-expressing lysine decarboxylase (LdcC) and putrescine aminotransferase (PatA).

  • Growth medium (e.g., LB broth with appropriate antibiotics).

  • Inducer (e.g., IPTG).

  • Reaction buffer (e.g., 500 mM Tris-HCl, pH 6.5).

  • L-lysine stock solution (e.g., 1 M).

  • α-ketoglutarate (α-KG) stock solution (e.g., 1 M).

  • Pyridoxal-5-phosphate (PLP) stock solution (e.g., 10 mM).

Procedure:

  • Cell Cultivation and Induction:

    • Inoculate the recombinant E. coli strain into growth medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours or overnight.

  • Cell Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet with reaction buffer and resuspend to a desired cell density (e.g., OD₆₀₀ = 40).

  • Whole-Cell Bioconversion:

    • Set up the reaction in a suitable vessel (e.g., 50-mL falcon tube) with a final volume of 5 mL.

    • The reaction mixture should contain:

      • The prepared cell suspension.

      • 100 mM L-lysine.

      • 100 mM α-KG.

      • 0.1 mM PLP.

    • Incubate the reaction at 30°C with shaking for up to 48 hours.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., every 24 hours).

    • Centrifuge the samples to remove cells and collect the supernatant.

    • Analyze the supernatant for the concentration of this compound (or its derivatives) and remaining L-lysine and cadaverine using HPLC or GC-MS.

Quantification of this compound by HPLC

Due to the reactive nature of the aldehyde group, this compound is often derivatized before analysis.

Principle: Derivatization with a reagent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) yields a fluorescent isoindole derivative that can be quantified by reverse-phase HPLC with fluorescence detection.

Reagents:

  • OPA derivatization reagent (e.g., 10 mg/mL OPA in methanol, mixed with 2-mercaptoethanol and borate buffer).

  • Mobile phase A: e.g., 50 mM sodium acetate buffer, pH 6.8.

  • Mobile phase B: e.g., Methanol or Acetonitrile.

  • C18 reverse-phase HPLC column.

Procedure:

  • Sample Preparation:

    • To a known volume of the reaction supernatant, add the OPA derivatization reagent.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the compounds using a gradient of mobile phase B in mobile phase A.

    • Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound (or a stable derivative) subjected to the same derivatization procedure.

    • Calculate the concentration of this compound in the samples based on the peak areas from the standard curve.

References

Unveiling 5-Aminopentanal: A Comparative Quantitative Analysis in Diverse Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced concentrations of metabolic intermediates is paramount. 5-Aminopentanal, a key player in lysine metabolism, presents a unique analytical challenge due to its inherent reactivity. This guide offers a comprehensive quantitative comparison of this compound's precursor, cadaverine, across various biological samples, providing a valuable proxy for its physiological levels. Detailed experimental protocols and pathway visualizations are included to support further research and application.

While direct quantification of this compound in biological matrices is scarce due to its instability and rapid cyclization to Δ¹-piperideine, its immediate precursor, cadaverine, serves as a reliable indicator of its biosynthetic activity. Elevated levels of cadaverine have been noted in the urine of some patients with defects in lysine metabolism. This guide summarizes the available quantitative data for cadaverine in human plasma, urine, and mouse brain tissue to offer a comparative overview.

Quantitative Comparison of Cadaverine Across Biological Samples

The following table provides a summary of reported cadaverine concentrations in various biological specimens. It is important to note that these values can vary significantly based on physiological state, diet, and the analytical methods employed.

Biological SampleSpeciesConditionConcentration RangeAnalytical Method
Human Plasma HumanHealthy100 - 800 nM[1][2]LC-MS/MS
HumanCancer PatientsHigher than healthy volunteers[3]HPLC/Q-TOF MS
HumanDiabetic Foot0.022 ± 0.003 mg/LNot Specified
Human Urine HumanHealthyDetected but not quantified[4][5]Not Specified
HumanHealthy (Male)12.3-29.1 µmol/g creatinine (total polyamines excluding cadaverine)Enzymatic Method
HumanHealthy (Female)14.1-36.8 µmol/g creatinine (total polyamines excluding cadaverine)Enzymatic Method
HumanDiabetic Foot0.450 ± 0.012 mg/L[6][7]Not Specified
Mouse Brain MouseHealthyMetabolism studied, but specific concentration not provided[8]Radiometric Assay

Biosynthesis of this compound

This compound is synthesized from the amino acid L-lysine through a two-step enzymatic pathway. First, lysine is decarboxylated by lysine decarboxylase to form cadaverine. Subsequently, cadaverine is oxidized by a copper-containing amine oxidase to yield this compound. In mammals, the decarboxylation of lysine to cadaverine can be carried out by ornithine decarboxylase, particularly in tissues with high activity of this enzyme.[9][10]

This compound Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal This compound Cadaverine->Aminopentanal Amine Oxidase Experimental Workflow for Cadaverine Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation (e.g., with TCA) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant AddReagents Add Derivatizing Agent (e.g., Dansyl Chloride) Supernatant->AddReagents Incubation Incubation AddReagents->Incubation Extraction Solvent Extraction Incubation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

References

Evaluating Reductase Efficiency for 5-Aminopentanal Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient enzymatic reduction of 5-aminopentanal to 5-amino-1-pentanol is a critical step in various biosynthetic pathways and for the synthesis of valuable chemical intermediates. This guide provides a comparative overview of potential reductase candidates, their performance, and detailed experimental protocols to aid in the selection of the most suitable biocatalyst.

The enzymatic conversion of aldehydes to alcohols is a key transformation in biocatalysis, offering high selectivity and mild reaction conditions compared to traditional chemical methods. While a broad range of reductases, particularly alcohol dehydrogenases (ADHs), are known to catalyze aldehyde reductions, specific data on their efficiency with ω-aminoaldehydes like this compound remains limited in publicly available literature. However, based on the substrate specificities of related enzymes, we can infer potential candidates and outline a general approach for their evaluation.

Potential Reductase Candidates

Enzyme families such as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) are the primary candidates for the reduction of this compound. Specifically, enzymes that have demonstrated activity on other aminoaldehydes or structurally similar substrates are of high interest.

  • Alcohol Dehydrogenases (ADHs): This large and diverse superfamily of enzymes catalyzes the reversible oxidation of alcohols to aldehydes or ketones. Many ADHs exhibit broad substrate specificity and are known to reduce a variety of aldehydes. ADHs from sources like Pseudomonas and Bacillus species are known for their robustness and wide substrate scope.

  • Aldehyde Dehydrogenases (ALDHs): While primarily known for catalyzing the oxidation of aldehydes to carboxylic acids, the reversible nature of this reaction means that under appropriate conditions, some ALDHs could potentially reduce aldehydes to alcohols. Notably, certain ALDHs from Pseudomonas aeruginosa, such as PauC, have been shown to have a broad specificity for ω-aminoaldehydes, making their reductive capabilities an area for investigation.[1]

Comparative Performance Data

Currently, there is a lack of specific, publicly available kinetic data for various reductases acting directly on this compound. To facilitate a comparative evaluation, researchers should aim to determine the following key performance indicators for their chosen reductase candidates. A hypothetical comparison table is presented below to illustrate how such data should be structured.

EnzymeSource OrganismOptimal pHOptimal Temp. (°C)Km for this compound (mM)Vmax (µmol/min/mg)Specific Activity (U/mg)Cofactor
Reductase A (e.g., Pseudomonas sp.)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedNAD(P)H
Reductase B (e.g., Bacillus subtilis)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedNAD(P)H
Reductase C (Commercially available ADH)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedNAD(P)H

Note: The data in this table is illustrative. Researchers will need to perform the experiments outlined in the following section to populate it with their own findings.

Experimental Protocols

To evaluate the efficiency of different reductases for this compound reduction, a standardized set of experiments should be performed.

Enzyme Activity Assay

This spectrophotometric assay measures the rate of cofactor (NADH or NADPH) oxidation, which is proportional to the rate of this compound reduction.

Materials:

  • Purified reductase enzyme

  • This compound solution (substrate)

  • NADH or NADPH solution (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, a specific concentration of this compound, and the enzyme solution.

  • Initiate the reaction by adding the NADH or NADPH solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Calculate the initial reaction velocity (rate of NADH/NADPH consumption) from the linear portion of the absorbance vs. time plot.

  • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Determination of Kinetic Parameters (Km and Vmax)

Procedure:

  • Perform the enzyme activity assay as described above, varying the concentration of this compound while keeping the enzyme and cofactor concentrations constant.

  • Measure the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[2][3][4][5] This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Determination of Optimal pH and Temperature

Procedure for Optimal pH:

  • Perform the enzyme activity assay at a range of different pH values (e.g., pH 4-10) while keeping the temperature and substrate/cofactor concentrations constant.

  • Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Procedure for Optimal Temperature:

  • Perform the enzyme activity assay at a range of different temperatures (e.g., 20-60 °C) while keeping the pH and substrate/cofactor concentrations at their optimal values.

  • Plot the enzyme activity against the temperature to determine the optimal temperature for the reaction.

Signaling Pathways and Experimental Workflows

The reduction of this compound is a key step in the biosynthesis of various compounds. Understanding the overall workflow is crucial for optimizing production.

Enzymatic_Reduction_Workflow cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products 5_aminopentanal This compound Reductase Reductase (e.g., ADH) 5_aminopentanal->Reductase Substrate Cofactor_reduced NAD(P)H Cofactor_reduced->Reductase Cofactor 5_aminopentanol 5-Amino-1-pentanol Reductase->5_aminopentanol Product Cofactor_oxidized NAD(P)+ Reductase->Cofactor_oxidized Oxidized Cofactor

Caption: Workflow for the enzymatic reduction of this compound.

This guide provides a framework for the systematic evaluation of reductases for the conversion of this compound to 5-amino-1-pentanol. By generating robust, comparative data, researchers can select the most efficient biocatalyst for their specific application, thereby advancing research and development in the fields of biotechnology and drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 5-Aminopentanal Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative measurement of 5-Aminopentanal, a critical intermediate in various biological pathways. Given the inherent instability of this compound, which readily cyclizes to Δ¹-piperideine, direct analysis is challenging. Therefore, derivatization is a crucial step to ensure accurate and reproducible quantification. This document focuses on the two most prevalent and powerful techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective experimental protocols and performance characteristics.

The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific research question. While LC-MS offers high sensitivity and is well-suited for complex biological matrices, GC-MS provides excellent chromatographic separation and is a robust technique for volatile compounds after derivatization. This guide aims to provide the necessary information to make an informed decision for your analytical needs.

Data Presentation: A Comparative Overview of Analytical Methods

Due to the limited availability of specific quantitative performance data for this compound, the following table summarizes the expected performance characteristics of LC-MS and GC-MS methods based on data from structurally similar amino compounds and aldehydes. These values should be considered as a baseline for method development and validation for this compound.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS) with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Limit of Detection (LOD) Sub-fmol to low pmol rangeLow pmol to high fmol range
Limit of Quantitation (LOQ) Low pmol to nmol rangepmol to nmol range
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) Typically 85-115%Typically 80-120%
Precision (%RSD) < 15%< 20%
Throughput HighModerate to High
Sample Matrix Complexity High toleranceModerate tolerance (requires cleaner samples)
Instrumentation Cost HighModerate to High

Experimental Protocols

Detailed methodologies for both LC-MS and GC-MS-based analysis of this compound are outlined below. These protocols are based on established methods for similar analytes and should be optimized for specific experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization

This method is adapted from validated protocols for the analysis of amino compounds in biological matrices. Derivatization of the primary amine group of this compound is essential for enhancing ionization efficiency and chromatographic retention.

a) Sample Preparation and Derivatization (using Dansyl Chloride):

  • To 100 µL of the sample (e.g., plasma, cell lysate, or tissue homogenate), add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

  • Vortex and incubate at 60°C for 30 minutes in the dark.

  • After incubation, add 10 µL of a quenching reagent (e.g., 5% formic acid) to stop the reaction.

  • Centrifuge to pellet any precipitate and transfer the supernatant to an autosampler vial for LC-MS analysis.

b) LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for the separation of the derivatized analyte.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode is recommended.

  • Detection: Selected Reaction Monitoring (SRM) should be used for quantification, monitoring the specific precursor-to-product ion transition for dansylated this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is based on established methods for the analysis of volatile and semi-volatile compounds containing amino and carbonyl groups. Derivatization is necessary to increase the volatility and thermal stability of this compound.

a) Sample Preparation and Derivatization (using Silylation):

  • To 100 µL of the sample, add an appropriate internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the sample pH.

  • Evaporate the organic extract to complete dryness under a stream of nitrogen. It is critical to ensure the sample is completely dry.

  • Add a silylation reagent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and a suitable solvent (e.g., 50 µL of anhydrous acetonitrile or pyridine).

  • Seal the vial tightly and incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative.

  • Cool the vial to room temperature before GC-MS analysis.

b) GC-MS Conditions:

  • Chromatographic Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is recommended for trace analysis.

  • Temperature Program:

    • Initial oven temperature: e.g., 80°C, hold for 2 minutes.

    • Ramp: e.g., 10°C/min to 280°C.

    • Final hold: e.g., 5 minutes at 280°C.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization at 70 eV.

    • Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting specific fragment ions of the derivatized this compound.

Mandatory Visualization

experimental_workflow cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lcms_sample Sample lcms_is Add Internal Standard lcms_sample->lcms_is lcms_ppt Protein Precipitation lcms_is->lcms_ppt lcms_dry Evaporation lcms_ppt->lcms_dry lcms_deriv Derivatization (e.g., Dansyl-Cl) lcms_dry->lcms_deriv lcms_analysis LC-MS/MS Analysis lcms_deriv->lcms_analysis gcms_sample Sample gcms_is Add Internal Standard gcms_sample->gcms_is gcms_ext Liquid-Liquid Extraction gcms_is->gcms_ext gcms_dry Evaporation gcms_ext->gcms_dry gcms_deriv Derivatization (e.g., Silylation) gcms_dry->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis

Caption: Comparative experimental workflows for LC-MS and GC-MS analysis of this compound.

decision_tree start Start: Need to measure This compound matrix Complex Biological Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Yes volatility Analyte is Volatile (after derivatization)? matrix->volatility No lcms LC-MS is Preferred sensitivity->lcms Yes consider_gcms Consider GC-MS if sample cleanup is feasible sensitivity->consider_gcms No volatility->lcms No gcms GC-MS is a Strong Candidate volatility->gcms Yes

Caption: Decision tree for selecting an analytical method for this compound measurement.

A Comparative Guide to the Reactivity of 5-Aminopentanal and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 5-aminopentanal with other common aldehydes, including simple aliphatic and aromatic aldehydes. Due to the limited availability of direct quantitative comparative studies in the literature, this guide synthesizes established principles of organic chemistry, qualitative experimental observations, and detailed reaction mechanisms to offer a robust understanding of the unique reactivity profile of this compound.

Executive Summary

This compound, an ω-aminoaldehyde, exhibits a distinct reactivity profile shaped by the presence of a primary amino group in its structure. This internal nucleophile significantly influences its stability and reaction pathways compared to simple aliphatic aldehydes like pentanal and aromatic aldehydes such as benzaldehyde. Key differentiators include its propensity for intramolecular cyclization and the electronic influence of the amino group on the carbonyl carbon. While direct quantitative comparisons of reaction rates are scarce, a qualitative assessment based on fundamental chemical principles and established qualitative tests provides valuable insights for researchers working with this and similar bifunctional molecules.

Factors Influencing Aldehyde Reactivity

The reactivity of the aldehyde functional group is primarily governed by two factors:

  • Steric Hindrance: Less sterically hindered aldehydes are more susceptible to nucleophilic attack. This is why aldehydes are generally more reactive than ketones.[1][2]

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-donating groups attached to the carbonyl group decrease its partial positive charge, thus reducing reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the electrophilicity and increase reactivity.[2][3]

Aliphatic aldehydes are typically more reactive than aromatic aldehydes. The phenyl group in aromatic aldehydes donates electron density to the carbonyl carbon through resonance, reducing its electrophilicity.[4][5][6]

Unique Reactivity of this compound: Intramolecular Cyclization

A defining characteristic of this compound is its instability in solution, where it readily undergoes intramolecular cyclization to form Δ¹-piperideine. This reaction is a result of the nucleophilic primary amino group attacking the electrophilic aldehyde carbon. This intramolecular pathway is often favored over intermolecular reactions, especially in dilute solutions.

Figure 1: Intramolecular cyclization of this compound.

This inherent reactivity makes the isolation and handling of pure this compound challenging.

Comparative Reactivity in Common Aldehyde Reactions

The following sections compare the expected reactivity of this compound with pentanal (a simple aliphatic aldehyde) and benzaldehyde (an aromatic aldehyde) in standard qualitative tests.

Schiff Base Formation

The reaction of an aldehyde with a primary amine to form a Schiff base (an imine) is a fundamental reaction.[7][8][9] The presence of the intramolecular primary amine in this compound complicates its intermolecular reaction with external amines.

G cluster_0 Schiff Base Formation Pathways Start Aldehyde + Primary Amine Pentanal Pentanal Start->Pentanal Benzaldehyde Benzaldehyde Start->Benzaldehyde 5-AP This compound Start->5-AP Schiff_Base Schiff Base Formation (Intermolecular) Pentanal->Schiff_Base Favored Benzaldehyde->Schiff_Base Slower than Pentanal 5-AP->Schiff_Base Competes with Cyclization Cyclization Intramolecular Cyclization 5-AP->Cyclization Favored Intramolecularly

Figure 2: Competing reaction pathways for aldehydes.

Expected Reactivity Order: Pentanal > Benzaldehyde > this compound (for intermolecular Schiff base formation).

The intramolecular cyclization of this compound is expected to be kinetically favored over intermolecular reactions, especially at lower concentrations of the external amine.

Oxidation Reactions: Tollens' and Fehling's Tests

Tollens' and Fehling's tests are classic qualitative methods to distinguish aldehydes from ketones based on their ease of oxidation.[10][11][12]

  • Tollens' Test: Aldehydes are oxidized to carboxylates, and silver(I) ions are reduced to metallic silver, forming a "silver mirror."[10][11] Both aliphatic and aromatic aldehydes generally give a positive Tollens' test.

  • Fehling's Test: Aldehydes are oxidized, and copper(II) ions are reduced to copper(I) oxide, a red precipitate.[2][13][14] This test is typically positive for aliphatic aldehydes but negative for aromatic aldehydes.[2][13]

Table 1: Expected Qualitative Results for Oxidation Tests

AldehydeTollens' TestFehling's Test
This compound Positive (Silver Mirror)Positive (Red Precipitate)
Pentanal Positive (Silver Mirror)Positive (Red Precipitate)
Benzaldehyde Positive (Silver Mirror)Negative (No Precipitate)

The amino group in this compound is not expected to interfere with these oxidation tests. However, the rate of the reaction for this compound might be influenced by its cyclization equilibrium.

Experimental Protocols

The following are generalized protocols for the qualitative tests described above. For a quantitative comparison, techniques like NMR spectroscopy or derivatization followed by GC-MS would be required to monitor reaction kinetics.[11][13]

General Protocol for Tollens' Test
  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A brown precipitate of silver(I) oxide will form. Add 2% ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is Tollens' reagent.

  • Reaction: Add 2-3 drops of the aldehyde to be tested to the freshly prepared Tollens' reagent.

  • Observation: A positive test is indicated by the formation of a silver mirror on the inner wall of the test tube. Gentle warming in a water bath (around 60°C) may be required.[15]

General Protocol for Fehling's Test
  • Preparation of Fehling's Solution: Mix equal volumes of Fehling's Solution A (aqueous copper(II) sulfate) and Fehling's Solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide) in a test tube.

  • Reaction: Add a few drops of the aldehyde to be tested to the Fehling's solution.

  • Observation: Heat the mixture in a boiling water bath. A positive test is the formation of a brick-red precipitate of copper(I) oxide.[16][17][18]

General Protocol for Schiff Base Formation (Qualitative)
  • Preparation of Schiff's Reagent: Prepare a solution of a primary amine (e.g., aniline) in a suitable solvent (e.g., ethanol).

  • Reaction: Add a few drops of the aldehyde to the amine solution.

  • Observation: The formation of a new color or a precipitate indicates the formation of a Schiff base. The reaction can be monitored by techniques like TLC or NMR for a more detailed analysis.[9][15]

Data Summary

The following table summarizes the expected relative reactivity based on chemical principles. "High" reactivity implies a faster reaction rate compared to the other aldehydes in the table under similar conditions.

Table 2: Comparative Reactivity Summary

ReactionThis compoundPentanalBenzaldehyde
Nucleophilic Addition (general) Moderate to High (intramolecularly favored)HighLow
Schiff Base Formation (intermolecular) Low (competes with cyclization)HighModerate
Oxidation (Tollens' & Fehling's) HighHighModerate (Tollens'), None (Fehling's)
Intramolecular Cyclization HighNot ApplicableNot Applicable

Signaling Pathways and Logical Relationships

The decision-making process for predicting the primary reaction pathway of an aminoaldehyde like this compound can be visualized as follows:

G cluster_0 Reactivity Prediction for Aminoaldehydes Start Aminoaldehyde in Solution Intramolecular Intramolecular Reaction Possible? Start->Intramolecular Intermolecular Intermolecular Reactant Present? Intramolecular->Intermolecular No Cyclization Intramolecular Cyclization (e.g., Δ¹-Piperideine formation) Intramolecular->Cyclization Yes External_Reaction Intermolecular Reaction (e.g., Schiff Base Formation) Intermolecular->External_Reaction Yes No_Reaction Equilibrium with Starting Material Intermolecular->No_Reaction No

Figure 3: Logical flow for predicting aminoaldehyde reactivity.

Conclusion

This compound presents a unique case study in aldehyde reactivity. While it possesses the fundamental electrophilic character of an aldehyde, the presence of an internal nucleophilic amino group introduces a competing and often dominant intramolecular reaction pathway—cyclization. This significantly impacts its stability and availability for intermolecular reactions. In comparison to simple aliphatic aldehydes like pentanal, which readily undergo intermolecular nucleophilic additions and oxidations, this compound's reactivity is more complex. It is generally more reactive than aromatic aldehydes like benzaldehyde in oxidation reactions but may appear less reactive in intermolecular additions due to its propensity to cyclize. Understanding this dual nature is crucial for researchers and professionals in drug development and organic synthesis when utilizing this compound or analogous structures in their work. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reaction rates.

References

The Central Role of 5-Aminopentanal in Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of biosynthetic pathways is paramount. This guide provides a detailed comparison of pathways involving 5-aminopentanal, a key intermediate in the biosynthesis of valuable compounds such as alkaloids and the bioplastic precursor 5-aminovalerate (5AVA). We present quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding of this compound's role and the performance of alternative biosynthetic routes.

This compound is a critical metabolic intermediate in the biosynthesis of L-lysine derived alkaloids.[1][2][3] It serves as a direct precursor in the synthesis of Δ¹-piperideine, a key building block for various alkaloids, including quinolizidine and lycopodium alkaloids.[4] The validation of its role is primarily achieved through enzymatic studies using labeled precursors and enzyme inhibitors.[4]

Comparative Analysis of Biosynthetic Pathways for 5-Aminovalerate (5AVA)

The production of 5AVA, a platform chemical for bio-based polyamides, offers a clear case study for comparing biosynthetic pathways that either utilize or bypass this compound. Below is a summary of the performance of various engineered pathways in microbial hosts like Escherichia coli and Corynebacterium glutamicum.

Pathway DescriptionKey EnzymesHost OrganismTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Pathways Involving this compound
L-Lysine → Cadaverine → this compound → 5AVALysine decarboxylase (LdcC), Putrescine transaminase (PatA), this compound dehydrogenase (PatD)Corynebacterium glutamicum5.10.13 g/g0.12[5]
L-Lysine → Cadaverine → this compound → 5AVALysine decarboxylase (LdcC), Putrescine oxidase (Puo), this compound dehydrogenase (PatD)Corynebacterium glutamicum3.7--[6]
L-Lysine → 2-Keto-6-aminocaproate → this compound → 5AVAL-Lysine α-oxidase (RaiP), α-Ketoacid decarboxylase (KivD), Aldehyde dehydrogenase (PadA)Escherichia coli52.24--[1][4][7]
Pathways Bypassing this compound
L-Lysine → 5-Aminovaleramide → 5AVAL-Lysine 2-monooxygenase (DavB), δ-Aminovaleramidase (DavA)Corynebacterium glutamicum28-0.9[6][8]
L-Lysine → 5-Aminovaleramide → 5AVAL-Lysine 2-monooxygenase (DavB), δ-Aminovaleramidase (DavA)Corynebacterium glutamicum46.50.34 g/g1.52[9]
L-Lysine → 5-Aminovaleramide → 5AVAL-Lysine 2-monooxygenase (DavB), δ-Aminovaleramidase (DavA)Escherichia coli10.10.86 mol/mol-[10]
L-Lysine → 5-Aminovaleramide → 5AVA (with transporter engineering)L-Lysine 2-monooxygenase (DavB), δ-Aminovaleramidase (DavA), Permeases (LysP, PP2911)Escherichia coli63.20.62 g/g-[5]
L-Lysine → 2-Keto-6-aminocaproate → 5AVAL-Lysine α-oxidase (RaiP)Escherichia coli10.24--[11]

Experimental Protocols

Quantification of this compound and Related Metabolites by LC-MS/MS

Objective: To accurately quantify the concentration of this compound and other intermediates in biological samples.

Methodology:

  • Sample Preparation:

    • Quench metabolic activity of cell cultures by rapid cooling (e.g., immersion in a dry ice/ethanol bath).

    • Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water (40:40:20, v/v/v).

    • Centrifuge the samples to pellet cell debris and collect the supernatant.

    • For this compound, which is unstable, derivatization may be necessary to improve stability and detection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

    • Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).

    • Quantification: Use multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for each analyte and an appropriate internal standard.

Enzymatic Assay for Copper Amine Oxidase (CAO) Activity

Objective: To determine the activity of copper amine oxidase, a key enzyme in the conversion of cadaverine to this compound.

Methodology: This protocol is based on a spectrophotometric method that measures the production of hydrogen peroxide.[12][13]

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 7.0).

    • Cadaverine dihydrochloride solution (substrate).

    • Horseradish peroxidase (HRP).

    • A suitable chromogenic substrate for HRP (e.g., 4-aminoantipyrine and phenol, or ABTS).

    • Enzyme extract (e.g., plant tissue homogenate or purified enzyme).

  • Assay Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, HRP, and the chromogenic substrate.

    • Add the enzyme extract to the reaction mixture and pre-incubate at a specific temperature (e.g., 30°C) for a few minutes.

    • Initiate the reaction by adding the cadaverine solution.

    • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogen over time (e.g., 5-10 minutes).

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Isotope Labeling Studies for Pathway Validation

Objective: To trace the metabolic fate of precursors and confirm the intermediates of a biosynthetic pathway.

Methodology:

  • Precursor Selection and Labeling:

    • Choose a stable isotope-labeled precursor, such as ¹³C- or ¹⁴C-labeled L-lysine.[14]

    • The choice of isotope depends on the analytical method to be used for detection (e.g., MS for ¹³C, scintillation counting or autoradiography for ¹⁴C).

  • Feeding Experiment:

    • Introduce the labeled precursor to the biological system (e.g., plant, microbial culture).

    • Allow the organism to metabolize the precursor for a defined period.

  • Analysis:

    • Extract the metabolites from the organism.

    • Separate the compounds of interest using chromatographic techniques (e.g., HPLC, GC).

    • Analyze the separated compounds using mass spectrometry to determine the incorporation of the heavy isotope or by radiometric methods to detect the radioactive label.

    • The presence of the label in this compound and downstream products like specific alkaloids confirms their biosynthetic origin from the supplied precursor.

Visualizing the Biosynthetic Pathways

To further clarify the relationships between the different compounds and enzymes, the following diagrams illustrate the key biosynthetic pathways.

Lysine_to_5AVA_via_Cadaverine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine decarboxylase (LdcC) Aminopentanal This compound Cadaverine->Aminopentanal Copper amine oxidase (CAO) or Putrescine transaminase (PatA) AVA 5-Aminovalerate Aminopentanal->AVA this compound dehydrogenase (PatD)

Pathway from L-Lysine to 5-Aminovalerate via this compound.

Lysine_to_5AVA_direct Lysine L-Lysine Aminovaleramide 5-Aminovaleramide Lysine->Aminovaleramide L-Lysine 2-monooxygenase (DavB) AVA 5-Aminovalerate Aminovaleramide->AVA δ-Aminovaleramidase (DavA)

Direct conversion of L-Lysine to 5-Aminovalerate, bypassing this compound.

Lysine_to_Alkaloids Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine decarboxylase (LdcC) Aminopentanal This compound Cadaverine->Aminopentanal Copper amine oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous cyclization Alkaloids Quinolizidine & Lycopodium Alkaloids Piperideine->Alkaloids Further enzymatic steps

Biosynthesis of alkaloids from L-Lysine via this compound.

This guide provides a foundational understanding of the role of this compound in key biosynthetic pathways. The presented data and protocols offer a starting point for researchers to design and evaluate experiments aimed at elucidating these pathways further or engineering them for the production of valuable chemicals.

References

Safety Operating Guide

Proper Disposal of 5-Aminopentanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 5-Aminopentanal, ensuring the protection of personnel and the environment.

I. Hazard Profile and Safety Summary

This compound is a reactive molecule and should be handled with care. The primary hazards are associated with its aldehyde and amine functional groups.

  • Corrosivity: Like many amines, it is expected to be corrosive and can cause burns to the skin and eyes.[1] Direct contact should be avoided.

  • Toxicity: Ingestion may be harmful.[1]

  • Reactivity: Aldehydes can be prone to polymerization and may react with oxidizing agents. It is considered stable under normal conditions but should be kept away from incompatible materials such as strong acids and oxidizing agents.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).
Skin and Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

II. Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's environmental health and safety (EHS) office.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For small spills, and only if you are trained to do so, you may consider neutralization. Due to its amine group, a dilute solution of a weak acid (e.g., 5% acetic acid) could be used cautiously. However, this may generate heat and fumes, and should only be performed by experienced personnel with appropriate PPE in a fume hood.

  • Clean-Up: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be disposed of as hazardous chemical waste.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound waste is critical. Do not dispose of this chemical down the drain or in regular trash.[2]

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[2]

    • Collect liquid waste containing this compound in a dedicated, properly labeled, and sealable container. A high-density polyethylene (HDPE) container is generally suitable.[3]

    • Collect solid waste (e.g., contaminated labware, gloves) in a separate, clearly labeled, and sealed container.

  • Labeling of Waste Containers:

    • Clearly label the waste container with "HAZARDOUS WASTE".[3]

    • Include the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • List any other components in the waste mixture.

  • Storage of Chemical Waste:

    • Keep the hazardous waste container tightly sealed except when adding waste.

    • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[2] This area should be a designated satellite accumulation area (SAA).[4]

    • Ensure that eyewash stations and safety showers are readily accessible in the storage area.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

IV. Key Data Summary

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem[5]
Molecular Weight 101.15 g/mol PubChem[5]
Appearance SolidHuman Metabolome Database[5]
CAS Number 14049-15-1PubChem[5]

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Segregate and Collect Waste in Labeled Container is_spill->collect_waste No (Routine Waste) spill_protocol->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

This compound Disposal Decision Workflow

References

Essential Safety and Logistics for Handling 5-Aminopentanal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific hazards and handling of 5-Aminopentanal is limited. The following guidance is based on data for structurally similar compounds, and it is imperative to handle this chemical with extreme caution. A comprehensive risk assessment should be conducted by a qualified safety professional before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, covering operational procedures and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment based on information for analogous compounds.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields and a face shield.Conforming to EN166 or equivalent.[1]
Hand Protection Chemical-resistant gloves.Nitrile rubber is a suitable material for splash protection.[1]
Body Protection Flame-retardant lab coat and appropriate protective clothing.To prevent skin contact.[1]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.To be used where risk assessment indicates air-purifying respirators are appropriate.[1]
Hazard Identification and Classification

Based on data from structurally similar compounds such as 5-aminopentan-2-one and 5-amino-1-pentanol, this compound is anticipated to be a hazardous substance with the following classifications:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling and Storage

Safe Handling:

  • Do not breathe mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, or clothing.[2]

  • Do not ingest. If swallowed, seek immediate medical assistance.[2]

  • Use only under a chemical fume hood.[2]

  • Wear appropriate personal protective equipment.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

Storage:

  • Store in a corrosives area.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatible with strong oxidizing agents.[2]

Spill Response

Immediate and appropriate action is critical in the event of a spill.

  • Small Spills: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect in a suitable, closed container for disposal.[1]

  • Large Spills: Evacuate personnel and ventilate the area. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

  • Waste Classification: Waste is classified as hazardous.[1]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][2] Disposal must be in accordance with local, state, and federal regulations.[1]

Emergency Procedures: First Aid

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediate medical attention is required.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Workflow for Handling and Disposal of this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound prep Preparation - Conduct Risk Assessment - Ensure Fume Hood is Operational - Verify Emergency Equipment Availability ppe Don Appropriate PPE - Safety Goggles & Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat - Respirator (if required) prep->ppe handling Chemical Handling - Work within a Fume Hood - Avoid Inhalation, Ingestion, and Skin Contact - Use Smallest Necessary Quantities ppe->handling storage Storage - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area - Segregate from Incompatibles handling->storage Post-Experiment spill Spill Occurs handling->spill waste_collection Waste Collection - Segregate Hazardous Waste - Use Labeled, Sealed Containers handling->waste_collection During Experiment decontamination Decontamination - Clean Work Area and Equipment - Doff PPE Correctly - Wash Hands Thoroughly handling->decontamination End of Procedure storage->handling Future Use spill_response Spill Response - Evacuate and Ventilate - Absorb with Inert Material - Collect in Labeled Container for Disposal spill->spill_response Yes spill_response->waste_collection disposal Disposal - Arrange for Professional Disposal - Follow all Local, State, and Federal Regulations waste_collection->disposal disposal->decontamination

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopentanal
Reactant of Route 2
Reactant of Route 2
5-Aminopentanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.